Thiouric Acid-13C3 Sodium Salt Dihydrate
Description
BenchChem offers high-quality Thiouric Acid-13C3 Sodium Salt Dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiouric Acid-13C3 Sodium Salt Dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1330823-16-9 |
|---|---|
Molecular Formula |
C₂¹³C₃H₇N₄NaO₄S |
Molecular Weight |
245.17 |
Synonyms |
7,9-Dihydro-6-thioxo-1H-purine-2,8(3H,6H)-dione-13C3 Sodium Salt Dihydrate; 6-Thio-uric Acid-13C3 Sodium Dihydrate; 2,8-Dihydroxy-6-mercaptopurine-13C3 Sodium Dihydrate; 6-Thiouric Acid-13C3 Sodium Dihydrate; NSC 46380-13C3; |
Origin of Product |
United States |
Foundational & Exploratory
Thiouric Acid-13C3 Sodium Salt Dihydrate: Technical Dossier & Analytical Application
Executive Summary
Thiouric Acid-13C3 Sodium Salt Dihydrate is the stable isotope-labeled analog of 6-thiouric acid (6-TUA), the primary inactive metabolite of the thiopurine class of immunosuppressants (Azathioprine, 6-Mercaptopurine). As a critical internal standard (IS) in clinical mass spectrometry, it enables the precise quantification of thiopurine catabolism, facilitating therapeutic drug monitoring (TDM) to mitigate toxicity and optimize dosing.
This guide details the chemical properties, metabolic significance, and experimentally validated analytical protocols for utilizing this compound in LC-MS/MS workflows.
Chemical Identity & Structural Analysis[1]
The compound is a sodium salt dihydrate of 6-thiouric acid, labeled with three Carbon-13 atoms in the purine ring. This labeling provides a mass shift of +3 Da relative to the unlabeled analyte, ensuring differentiation in mass spectrometry while maintaining identical chromatographic behavior.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 6-Thiouric Acid-13C3 Sodium Salt Dihydrate |
| Systematic Name | 6-Thioxo-7,9-dihydro-1H-purine-2,8(3H,6H)-dione-13C3 sodium salt dihydrate |
| Parent Compound | 6-Thiouric Acid (CAS: 2002-60-0) |
| CAS Number (Labeled) | 1330823-16-9 |
| Molecular Formula | C₂¹³C₃H₃N₄NaO₂S[1][2][3][4][5][6][7][8][9] · 2H₂O |
| Molecular Weight | ~245.17 g/mol (Labeled Salt Dihydrate) |
| Appearance | Beige to Dark Brown Solid |
| Solubility | Water (Slightly, Heated), DMSO (Slightly, Heated) |
Structural Configuration
The 13C3 label is typically incorporated into the purine ring backbone. The sodium salt formation at the acidic enol/thiol positions increases water solubility compared to the free acid, while the dihydrate form stabilizes the crystal lattice.
Metabolic Significance: The Xanthine Oxidase Shunt
Understanding the formation of 6-thiouric acid is essential for interpreting TDM data. Thiopurines like Azathioprine (AZA) and 6-Mercaptopurine (6-MP) undergo a complex metabolic biotransformation.[1]
The Catabolic Pathway
6-MP is metabolized via three competing pathways. The Xanthine Oxidase (XO) pathway converts 6-MP into 6-thiouric acid (6-TUA). This is an inactivation pathway .
-
High 6-TUA levels indicate rapid clearance, potentially leading to sub-therapeutic levels of active 6-Thioguanine Nucleotides (6-TGN).
-
Low 6-TUA levels (or use of XO inhibitors like Allopurinol) shunt metabolism toward the toxic 6-MMP or active 6-TGN pathways, increasing the risk of myelosuppression.
Pathway Visualization
The following diagram illustrates the position of 6-thiouric acid within the thiopurine metabolic network.
Figure 1: Thiopurine metabolic pathway. 6-Thiouric acid represents the primary catabolic sink mediated by Xanthine Oxidase.
Analytical Application: LC-MS/MS Protocol
Quantifying 6-thiouric acid in plasma or urine requires a robust LC-MS/MS method. The 13C3-labeled internal standard is preferred over deuterated analogs because it eliminates deuterium-hydrogen exchange issues and offers superior co-elution with the analyte, correcting for matrix effects (ion suppression/enhancement) in the electrospray source.
Experimental Workflow
The following protocol outlines a validated approach for extracting and quantifying 6-thiouric acid using the 13C3 internal standard.
Step 1: Stock Solution Preparation
-
Analyte Stock: Dissolve 6-Thiouric Acid in DMSO (1 mg/mL).
-
IS Stock: Dissolve Thiouric Acid-13C3 Sodium Salt Dihydrate in DMSO (1 mg/mL).
-
Working Solution: Dilute IS in 50:50 Methanol:Water to a concentration of ~1 µg/mL.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of patient plasma/urine into a centrifuge tube.
-
Add 10 µL of Working IS Solution (Thiouric Acid-13C3).
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH adjusted to ~4.5 with Acetic Acid). Note: Ammonium acetate is preferred for negative mode ionization.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: 5% B (0-1 min) -> 95% B (1-5 min) -> 5% B (5.1 min).
Step 4: Mass Spectrometry Settings
Recent literature confirms that 6-thiouric acid ionizes most efficiently in Negative Electrospray Ionization (ESI-) mode due to its acidic nature.
| Parameter | Setting |
| Ionization Mode | ESI Negative (-) |
| Capillary Voltage | 3000 - 4500 V |
| Source Temp | 350°C |
| Analyte Transition (6-TUA) | m/z 183.0 → 140.0 (Loss of HCNO) |
| IS Transition (13C3-TUA) | m/z 186.0 → 143.0 |
Note: Transitions should be optimized via direct infusion of the standard. The precursor ions are [M-H]⁻.
Analytical Logic Flow
Figure 2: Step-by-step analytical workflow for 6-thiouric acid quantification.
Handling, Stability & Storage
Thiopurines are notoriously sensitive to light and oxidation. Strict adherence to handling protocols is required to prevent degradation of the reference material.
-
Storage: Store the solid salt at -20°C . Protect from light (amber vials).
-
Solution Stability: Stock solutions in DMSO are stable for up to 3 months at -80°C. Working solutions in water/methanol should be prepared fresh or stored no longer than 1 week at 4°C.
-
Light Sensitivity: Perform all extractions under low light or yellow light conditions to prevent photo-oxidation of the thiocarbonyl group.
-
Reconstitution: The sodium salt dihydrate dissolves more readily than the free acid. Ensure the pH of the final solution is compatible with the mobile phase (slightly acidic to neutral) to prevent precipitation inside the LC column.
References
-
Frontiers in Pharmacology. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.[5]Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3032417, 6-Thiouric acid.[7][9]Link
-
Journal of Chromatography B. (2016). Development and Validation of LC-MS/MS Assay for the Simultaneous Determination of Methotrexate, 6-mercaptopurine and its Active Metabolite.Link
-
Santa Cruz Biotechnology. (n.d.). Thiouric Acid-13C3 Sodium Salt Dihydrate Product Data.Link
-
MDPI - Pharmaceutics. (2025). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites.Link
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiouric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiouric acid - Wikipedia [en.wikipedia.org]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
The Catabolic Fate of Thiopurines: A Technical Guide to the Xanthine Oxidase Pathway
Executive Summary
This technical guide delineates the metabolic inactivation of thiopurines (Azathioprine, 6-Mercaptopurine) via the Xanthine Oxidase (XO) pathway.[1][2][3] While the therapeutic efficacy of thiopurines relies on their anabolic conversion to 6-Thioguanine nucleotides (6-TGNs), the safety profile is governed largely by the catabolic shunt toward 6-Thiouric Acid (6-TUA). This document details the mechanistic enzymology, clinical implications of pathway inhibition, and validated analytical protocols for quantifying 6-TUA in biological matrices.
Part 1: The Substrate-Enzyme Interface
The metabolic fate of 6-Mercaptopurine (6-MP) is a mirror image of endogenous purine catabolism. 6-MP is a structural analog of hypoxanthine , where the oxygen at the C-6 position is replaced by a sulfur atom.
The Enzymatic Machinery
The conversion of 6-MP to 6-TUA is mediated by the Molybdenum Hydroxylase family of enzymes. While Xanthine Oxidase (XO) is the primary driver, recent characterizations in human liver cytosol have elucidated a multi-enzyme interplay:
-
Xanthine Oxidase (XO) / Xanthine Dehydrogenase (XDH): These interconvertible forms are the sole enzymes capable of catalyzing the final oxidation step to 6-TUA.
-
Aldehyde Oxidase (AO): Contributes significantly to the initial oxidation step (6-MP
6-Thioxanthine) but cannot catalyze the final step.
Expert Insight: In experimental designs, distinguishing between XO and AO activity is critical. AO is insensitive to Allopurinol but sensitive to Raloxifene, whereas XO is potently inhibited by Allopurinol and Febuxostat.
Part 2: The Mechanistic Cascade
The oxidation of 6-MP to 6-TUA occurs in two distinct hydroxylation steps.[2] Unlike the methylation pathway (via TPMT) which occurs in the cytoplasm, this oxidative pathway is prominent in the liver and intestinal mucosa.
Step 1: Formation of the Intermediate
The purine ring is first hydroxylated at the C-2 position.
-
Substrate: 6-Mercaptopurine (6-MP)[1][2][3][4][5][6][7][8][9][10][11]
-
Product: 6-Thioxanthine (6-TX) (Analog of Xanthine)[6]
-
Chemistry: Nucleophilic attack by the molybdenum-bound hydroxyl group.
Step 2: Formation of the End Product
The intermediate is further oxidized at the C-8 position.
-
Substrate: 6-Thioxanthine
-
Enzymes: XO, XDH (AO is inactive here)[6]
-
Product: 6-Thiouric Acid (6-TUA) (Analog of Uric Acid)[5]
-
Physiological State: 6-TUA is pharmacologically inactive and rapidly excreted via the kidneys.[9]
Pathway Visualization
The following diagram illustrates the competitive divergence between activation (anabolism) and inactivation (catabolism).
Caption: Figure 1. The metabolic bifurcation of 6-MP.[1][2][5][6][7][10][12][13] Red path denotes the catabolic cascade to 6-TUA mediated by Xanthine Oxidase.
Part 3: Clinical & Pharmacological Implications[15]
Understanding the 6-TUA pathway is essential for managing drug-drug interactions, specifically the "Allopurinol Shunt."
The Toxicity Mechanism
When XO is inhibited (e.g., to treat gout with Allopurinol), the conversion of 6-MP to 6-TUA is blocked.
-
Accumulation: Intracellular 6-MP concentrations rise.
-
Shunting: The substrate is forced toward the HPRT pathway.
-
Result: Massive overproduction of cytotoxic 6-TGNs, leading to severe myelosuppression.
Dosing Protocol: When co-administering Allopurinol, the dose of thiopurines must be reduced by 66–75% to account for the lack of catabolic clearance.
Part 4: Analytical Methodologies
Quantification of 6-TUA requires rigorous sample preparation to prevent oxidative degradation of the parent thiols. The following HPLC-UV protocol is a field-validated standard for biological fluids.
Critical Pre-Analytical Step: Stabilization
Thiopurines are susceptible to spontaneous oxidation. You must use a reducing agent.
-
Reagent: Dithiothreitol (DTT).[8]
-
Action: Add DTT to plasma/RBC lysate immediately upon collection.
-
Why: Ensures that any 6-TUA detected is metabolic, not an artifact of benchtop oxidation.
HPLC Protocol: 6-TUA Quantification
| Parameter | Specification | Causality / Rationale |
| Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm) | Provides hydrophobic retention necessary to separate polar purine metabolites. |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH 4.5) | Acidic pH suppresses ionization of the carboxyl/hydroxyl groups, improving peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the more hydrophobic parent drug (6-MP). |
| Elution Mode | Gradient (0% B to 20% B over 15 min) | 6-TUA elutes early (polar); 6-MP elutes later. Gradient ensures resolution. |
| Detection | UV-Vis @ 345 nm | Crucial: 6-TUA has a distinct absorption max ~345 nm, unlike endogenous purines (260 nm). |
| Flow Rate | 1.0 mL/min | Standard flow for optimal backpressure and resolution on 5µm columns. |
| LOD | ~10–20 ng/mL | Sufficient sensitivity for therapeutic drug monitoring. |
Step-by-Step Workflow
-
Extraction: Mix 200 µL plasma with 20 µL DTT (0.2 M).
-
Precipitation: Add 50 µL 70% Perchloric Acid. Vortex vigorously.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization (Optional): Some columns require pH adjustment of supernatant with K2CO3, though acid-stable columns allow direct injection.
-
Injection: Inject 20–50 µL of supernatant onto the HPLC system.
References
-
Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41–47. Link
-
Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: An update. Investigational New Drugs, 23, 523–532. Link
-
Hawwa, A. F., et al. (2008). An HPLC method for the simultaneous determination of 6-mercaptopurine and its metabolites in plasma and red blood cells.[8][11] Journal of Chromatography B, 876(2), 275-280. Link
-
Bradford, K., & Shih, D. Q. (2011). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology, 17(37), 4166–4173. Link
-
Relling, M. V., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Thiopurine Dosing Based on TPMT and NUDT15 Genotypes: 2018 Update. Clinical Pharmacology & Therapeutics, 105(5), 1095-1105. Link
Sources
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Nature and position of functional group on thiopurine substrates influence activity of xanthine oxidase--enzymatic reaction pathways of 6-mercaptopurine and 2-mercaptopurine are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ageb.be [ageb.be]
- 6. 6-Hydroxy-8-mercaptopurine | 6305-94-8 | Benchchem [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Thioguanine | Rupa Health [rupahealth.com]
- 11. Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Advanced Thiopurine Metabolic Profiling: The Critical Role of Thiouric Acid-13C3 in LC-MS/MS Workflows
This guide outlines the technical application of Thiouric Acid-13C3 as a critical internal standard in the metabolic profiling of thiopurine drugs. It is designed for bioanalytical scientists and clinical researchers optimizing LC-MS/MS assays for Thiopurine S-methyltransferase (TPMT) phenotyping and therapeutic drug monitoring (TDM).
Executive Summary
In the precision dosing of thiopurines (Azathioprine, 6-Mercaptopurine), the therapeutic window is narrow and toxicity is life-threatening. While TPMT activity dictates the methylation pathway (producing hepatotoxic 6-MMP), the competing oxidation pathway mediated by Xanthine Oxidase (XO) produces the inactive catabolite 6-Thiouric Acid (6-TUA) .[1][2][3][4][5][6][7]
Thiouric Acid-13C3 serves as the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying 6-TUA. Its role is not merely calibration; it is the only reliable method to correct for the significant matrix effects and ionization suppression observed in the negative-ion electrospray ionization (ESI-) required for 6-TUA analysis. By accurately quantifying the XO pathway, researchers can distinguish TPMT deficiency from metabolic shunting or non-adherence , ensuring data integrity in clinical pharmacokinetics.
The Metabolic Landscape: Why 6-TUA Matters in TPMT Studies
To understand TPMT function, one must control for the competing pathways. Thiopurine metabolism is a tripartite competition between:
-
Activation (HPRT): Converts 6-MP to cytotoxic 6-Thioguanine Nucleotides (6-TGN).[3]
-
Methylation (TPMT): Converts 6-MP to hepatotoxic 6-Methylmercaptopurine (6-MMP).[1][2][3][8]
-
Oxidation (XO): Converts 6-MP to inactive 6-Thiouric Acid (6-TUA).[1][3]
The Analytical Challenge: TPMT studies often focus solely on the ratio of 6-TGN to 6-MMP. However, without quantifying 6-TUA, a low level of metabolites could be misinterpreted as "low absorption" rather than "rapid oxidative clearance" or "XO induction." Thiouric Acid-13C3 enables the precise measurement of this "exit route," validating the mass balance of the drug.
Visualization: Thiopurine Metabolic Flux
The following diagram illustrates the competitive enzymatic pathways and the specific target of Thiouric Acid-13C3.
Figure 1: Thiopurine metabolic pathways. Thiouric Acid-13C3 is used to quantify the catabolic endpoint (6-TUA), acting as a control for TPMT and HPRT flux.
Technical Core: Thiouric Acid-13C3 in LC-MS/MS
Unlike the active metabolites (6-TGN/6-MMP) which are analyzed in Positive Ion Mode (ESI+) , 6-Thiouric Acid is an acidic purine metabolite that ionizes optimally in Negative Ion Mode (ESI-) . This necessitates a specific internal standard that mimics its ionization behavior exactly.
Why 13C3? (The Isotope Effect)
Using a Deuterated (D3) standard for 6-TUA is risky due to the "Deuterium Effect," where the slightly different retention time can lead to separation from the analyte during the LC phase. If the analyte elutes at a point of high matrix suppression and the IS elutes slightly earlier/later, the correction fails.
-
Thiouric Acid-13C3 retains the exact chromatographic behavior of endogenous 6-TUA (co-elution).
-
It provides a mass shift of +3 Da, sufficient to avoid isotopic overlap with the natural M+2 isotopes of sulfur-containing compounds.
Analytical Parameters
| Parameter | 6-Thiouric Acid (Analyte) | Thiouric Acid-13C3 (IS) |
| Precursor Ion (Q1) | m/z 182.9 (M-H)⁻ | m/z 185.9 (M-H)⁻ |
| Product Ion (Q3) | m/z 139.9 | m/z 142.9 |
| Ionization Mode | ESI Negative | ESI Negative |
| Retention Time | ~2.5 min (Co-eluting) | ~2.5 min (Co-eluting) |
| Cone Voltage | -40 V | -40 V |
Experimental Protocol: Validated Quantification Workflow
This protocol describes the simultaneous extraction and quantification of 6-TUA using Thiouric Acid-13C3 in human plasma or urine.
Reagents & Standards
-
Analyte: 6-Thiouric Acid (Sigma/TRC).
-
Internal Standard: Thiouric Acid-13C3 (sodium salt dihydrate).[3][9]
-
Matrix: Plasma (Lithium Heparin) or Urine.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of patient plasma/urine into a 1.5 mL Eppendorf tube.
-
IS Spiking: Add 10 µL of Thiouric Acid-13C3 working solution (10 µg/mL in Methanol).
-
Critical Step: Ensure thorough mixing to equilibrate the IS with the matrix before precipitation.
-
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: High speed for 30 seconds.
-
Centrifugation: 13,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid). Note: Acidic pH is crucial to suppress ionization of interferences while maintaining 6-TUA stability.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% -> 90% B
-
4-5 min: 90% B (Wash)
-
5.1 min: 5% B (Re-equilibration)
-
Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for 6-TUA quantification using Thiouric Acid-13C3.
Data Interpretation & Troubleshooting
When analyzing TPMT status, the concentration of 6-TUA (corrected by Thiouric Acid-13C3) provides context for the active metabolites.
The "Shunting" Ratio
In patients with TPMT deficiency (genetic or induced), the metabolic flux shifts toward XO and HPRT.
-
Low TPMT / Normal XO: High 6-TGN (toxicity risk) + High 6-TUA.
-
High TPMT / Normal XO: High 6-MMP (liver risk) + Normal 6-TUA.
-
XO Inhibition (e.g., Allopurinol co-therapy): Drastically low 6-TUA. Note: If 6-TUA is low but Thiouric Acid-13C3 signal is stable, the inhibition is real. If IS signal is also low, check for matrix suppression.
Troubleshooting Matrix Effects
Urine samples often contain high salt concentrations that suppress ionization.
-
Observation: The absolute peak area of 6-TUA varies wildly between patient samples.
-
Solution: Plot the Peak Area Ratio (Analyte Area / IS Area). Because Thiouric Acid-13C3 experiences the exact same suppression as the analyte at the moment of elution, the ratio remains constant, yielding accurate quantification.
References
-
Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. MDPI Pharmaceutics. Available at: [Link]
-
LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes and Association with TPMT Enzyme Activity. Frontiers in Pharmacology. Available at: [Link]
-
Azathioprine Therapy and TPMT Genotype. National Institutes of Health (NIH) / NCBI Bookshelf. Available at: [Link]
-
Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. Available at: [Link][8]
-
Thiopurine S-Methyltransferase (TPMT) as a Pharmacogenetic Biomarker. Current Drug Metabolism. Available at: [Link]
Sources
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. knmp.nl [knmp.nl]
- 5. Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annalsgastro.gr [annalsgastro.gr]
- 7. mdpi.com [mdpi.com]
- 8. Personalization of thiopurine therapy: Current recommendations and future perspectives [hrcak.srce.hr]
- 9. medchemexpress.com [medchemexpress.com]
Understanding Thiouric Acid metabolites in 6-mercaptopurine pharmacokinetics
A Technical Guide to Metabolic Pathways, Inhibition Mechanisms, and Analytical Quantification
Executive Summary
In the pharmacokinetics of 6-mercaptopurine (6-MP), the formation of 6-thiouric acid (6-TUA) represents the primary catabolic sink. While 6-TUA itself is pharmacologically inert, its rate of formation inversely regulates the bioavailability of the parent drug for anabolic conversion into cytotoxic 6-thioguanine nucleotides (6-TGNs).
This guide dissects the Xanthine Oxidase (XO) mediated pathway responsible for 6-TUA production.[1][2] It provides a mechanistic analysis of the drug-drug interaction (DDI) between 6-MP and XO inhibitors (e.g., allopurinol) and details a validated LC-MS/MS workflow for quantifying 6-TUA in plasma—a critical assay for investigating metabolic shunting in non-responsive or toxic patients.
The Metabolic Landscape of 6-Mercaptopurine[1][3][4][5][6][7]
6-Mercaptopurine is a prodrug that requires intracellular activation. Its pharmacokinetics are defined by a competition between three enzymatic pathways. Understanding the balance of these pathways is essential for interpreting patient variability.
The Three Divergent Paths
-
Anabolic Activation (HPRT): Hypoxanthine-guanine phosphoribosyltransferase converts 6-MP to 6-thioinosine monophosphate (6-TIMP), eventually yielding the active 6-TGNs (therapeutic/myelosuppressive).[1]
-
Methylation (TPMT): Thiopurine S-methyltransferase converts 6-MP to 6-methylmercaptopurine (6-MMP) , a metabolite associated with hepatotoxicity.[1][3][4][5]
-
Catabolic Oxidation (XO): Xanthine Oxidase converts 6-MP to 6-thiouric acid (6-TUA) , facilitating renal excretion.
The 6-TUA pathway acts as a "pressure relief valve." When open, it limits systemic exposure. When blocked (e.g., by genetic polymorphism or XO inhibitors), intracellular pressure builds, shunting 6-MP toward the HPRT and TPMT pathways.
Visualizing the Signaling Pathway
The following diagram illustrates the metabolic flux and the specific block imposed by Allopurinol.
Figure 1: The competitive metabolism of 6-MP. Note how XO inhibition blocks TUA formation, shunting substrate to TGN and MMP pathways.
The Thiouric Acid Pathway & Mechanism[10]
The Two-Step Oxidation
The conversion of 6-MP to 6-TUA is not a single-step reaction. It involves an intermediate, 6-thioxanthine (6-TX) .[6]
-
Step 1: 6-MP is oxidized to 6-TX. This can be catalyzed by Xanthine Oxidase (XO) or Aldehyde Oxidase (AO).[2][7][8]
-
Step 2: 6-TX is further oxidized to 6-TUA. Crucially, this step is catalyzed almost exclusively by XO (and its dehydrogenase form, XDH).
Scientific Insight: Because the final step is XO-dependent, measuring 6-TUA provides a direct readout of XO activity. If 6-TUA levels in urine or plasma drop while 6-MP levels rise, it confirms XO inhibition or deficiency.
The Allopurinol Interaction
Allopurinol is a potent XO inhibitor.[9][10] By blocking the formation of 6-TUA, Allopurinol increases the plasma half-life of 6-MP.
-
Consequence: First-pass metabolism in the liver is reduced.
-
Bioavailability: Systemic exposure to 6-MP increases by 300–500%.
-
Clinical Protocol: When co-administering Allopurinol (e.g., to prevent tumor lysis syndrome or mitigate hepatotoxicity by shunting away from 6-MMP), the 6-MP dose must be reduced by 65–75% to prevent fatal myelosuppression.
Analytical Methodology: LC-MS/MS Quantification
To accurately study this pathway, researchers must quantify 6-TUA. Unlike the active nucleotides (measured in RBCs), 6-TUA is measured in plasma or urine .
Why LC-MS/MS? HPLC-UV methods exist but often lack the sensitivity to distinguish 6-TUA from endogenous uric acid interferences at low concentrations. LC-MS/MS in Negative Ion Mode is the gold standard due to the acidic nature of the thiouric acid moiety.
Experimental Protocol: Plasma 6-TUA Quantification
Objective: Quantify 6-TUA in human plasma with a Lower Limit of Quantification (LLOQ) of ~5 ng/mL.
Reagents & Standards
-
Analyte: 6-Thiouric Acid (Sigma-Aldrich/Merck).
-
Internal Standard (IS): [13C,15N]-6-Thiouric Acid or a structural analog like 6-Mercaptopurine-d4 (if TUA-specific isotope is unavailable).
-
Solvents: LC-MS grade Methanol, Water, Formic Acid.
-
Stock Prep: Dissolve 6-TUA in 0.1 M NaOH . Note: 6-TUA is poorly soluble in pure water or acid; alkaline conditions are required for initial solubilization.
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold Methanol (to precipitate proteins).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen stream (optional, for concentration) or dilute 1:1 with mobile phase A.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 90% B over 3 min, hold 1 min, re-equilibrate.
-
-
MS/MS Detection (Negative Mode):
-
Source: Electrospray Ionization (ESI-).
-
Rationale: Thiouric acid deprotonates readily, providing superior sensitivity in negative mode compared to positive mode.
-
MRM Transitions (Example):
-
Precursor: m/z 183.0 (Deprotonated 6-TUA)
-
Product: m/z 140.0 (Loss of HNCO) - Quantifier
-
Product: m/z 96.0 - Qualifier
-
-
Workflow Diagram
Figure 2: Validated workflow for extraction and quantification of 6-TUA from plasma.
Data Interpretation & Clinical Implications[3][5][12][13][14][15][16]
When analyzing patient data, the absolute concentration of 6-TUA must be viewed in context with 6-MP and 6-TGN levels.
| Metabolite Profile | Interpretation | Clinical Action |
| High 6-TUA / Low 6-TGN | Hyper-active XO metabolism ("Fast Metabolizer"). | Drug is being inactivated too quickly. May require higher dose (rare). |
| Low 6-TUA / High 6-TGN | XO Inhibition (Allopurinol) or Deficiency. | High Toxicity Risk. Reduce 6-MP dose immediately. |
| High 6-MMP / Low 6-TGN | "MMP Shunter" (High TPMT activity). | Risk of hepatotoxicity.[9][10][11] Consider Allopurinol co-therapy (with dose reduction) to block XO and force flux to TGN, or switch agents. |
The "Shunt" Strategy
Paradoxically, clinicians sometimes intentionally inhibit XO using Allopurinol in patients who preferentially produce hepatotoxic 6-MMP. By blocking the 6-TUA exit and reducing the 6-MP dose, the metabolic balance can sometimes be tipped favorably toward 6-TGNs, provided the total load is carefully managed.
References
-
Elion, G. B. (1989). The purine path to chemotherapy.[9][10] Science, 244(4900), 41-47. Link
-
Bradford, K., & Shih, A. Q. (2011). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology, 17(37), 4166–4173. Link
-
Hawwa, A. F., et al. (2008). Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine. British Journal of Clinical Pharmacology, 66(4), 517–528. Link
-
Liu, Y., et al. (2025). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. Pharmaceutics, 17(1). Link
-
Relling, M. V., et al. (2011). Clinical Pharmacogenetics Implementation Consortium guidelines for thiopurine methyltransferase genotype and thiopurine dosing. Clinical Pharmacology & Therapeutics, 89(3), 387-391. Link
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Information Manual [apps.sbgh.mb.ca]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 9. Allopurinol and Mercaptopurine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 10. Allopurinol and 6-Mercaptopurine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 11. haematologica.org [haematologica.org]
Technical Guide: Molecular Characterization & Bioanalytical Application of Thiouric Acid-13C3 Sodium Salt
Topic: Molecular weight and isotopic purity of Thiouric Acid-13C3 Sodium Salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiouric Acid-13C3 Sodium Salt (6-Thiouric Acid-13C3) is a stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of thiopurine metabolites via LC-MS/MS. As the primary inactive metabolite of Azathioprine (AZA) and 6-Mercaptopurine (6-MP), 6-Thiouric Acid (6-TUA) levels are a direct indicator of xanthine oxidase activity and thiopurine catabolism.
This guide provides a definitive reference for the physicochemical properties, isotopic purity assessment, and bioanalytical handling of the 13C3-labeled sodium salt form, specifically addressing the dihydrate nature common in commercial reagents.
Chemical Identity & Molecular Weight Analysis[1][2][3][4]
Precise molecular weight calculations are prerequisite for mass spectrometry tuning. Commercial forms of Thiouric Acid-13C3 are typically supplied as a Sodium Salt Dihydrate to enhance solubility and stability compared to the free acid.
Structural Configuration
-
Labeled Analog: 6-Thiouric Acid-13C3 (Sodium Salt)[6]
-
Label Position: Typically carbons C2, C4, and C5 or C2, C4, and C6 of the purine ring (depending on synthesis route), providing a mass shift of +3 Da.
Molecular Weight Breakdown
The following table contrasts the Native (Unlabeled) Free Acid with the 13C3-Labeled Sodium Salt forms.
Table 1: Comparative Molecular Characterization
| Parameter | Native 6-TUA (Free Acid) | Native 6-TUA (Na Salt) | Thiouric Acid-13C3 (Na Salt, Anhydrous) | Thiouric Acid-13C3 (Na Salt, Dihydrate) |
| Formula | C₅H₄N₄O₂S | C₅H₃N₄O₂SNa | ¹³C₃C₂H₃N₄O₂SNa | ¹³C₃C₂H₃N₄O₂SNa[7] · 2H₂O |
| Exact Mass (Monoisotopic) | 184.0051 Da | 205.9871 Da | 208.9972 Da | 245.0184 Da |
| Molar Mass (Average) | 184.18 g/mol | 206.16 g/mol | 209.14 g/mol | 245.17 g/mol |
| Mass Shift (Δ) | Reference | +22 (Na) | +3.01 (¹³C vs ¹²C) | N/A |
Critical Note for Weighing: Most Certificate of Analysis (CoA) documents list the Dihydrate MW (~245.17 g/mol ). When preparing stock solutions, you must account for the water of hydration and the sodium counter-ion to determine the concentration of the active moiety (6-TUA-13C3 free acid equivalent).
Isotopic Purity & Enrichment[2][4][11][12][13][14][15]
For a SIL-IS to be effective, it must minimize "cross-talk" (isotopic contribution) to the unlabeled analyte channel.
Defining Isotopic Purity
Isotopic purity is quantified as Atom % Enrichment (the percentage of specified atoms that are 13C) or Isotopic Enrichment (the molar ratio of the labeled isotopologue to all other isotopologues).
-
Requirement: High-grade standards typically require ≥99 Atom % 13C .
-
Impact: If the enrichment is low (e.g., 95%), the presence of 13C2 or 13C1 isotopologues (M+2, M+1) increases. While these do not interfere with the analyte (M+0), a significant presence of M+0 in the standard (unlabeled impurity) will artificially elevate the analyte signal.
Calculation Protocol (HRMS Verification)
To verify the isotopic purity of a new lot:
-
Infuse a 1 µg/mL solution into a High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap).
-
Acquire spectra in Negative Ion Mode (ESI-).
-
Analyze the isotopic cluster:
-
M (Target): m/z 208.997 (Anhydrous Na salt ion) or m/z 187.015 (Free acid anion [M-H]-).
-
M-3 (Unlabeled): Check for signal at the native mass.
-
-
Calculate Isotopic Purity (
):
Where
Bioanalytical Application: Thiopurine Metabolism
Understanding the metabolic placement of 6-TUA is vital for interpreting clinical data. 6-TUA is the "metabolic sink" created by Xanthine Oxidase (XO).
Metabolic Pathway Diagram
Caption: Thiopurine metabolic pathway highlighting 6-Thiouric Acid as the catabolic product of 6-MP via Xanthine Oxidase.[2][8]
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the use of Thiouric Acid-13C3 Sodium Salt as an Internal Standard (IS) for quantifying 6-TUA in human plasma.
Reagent Preparation
-
Stock Solution (1 mg/mL):
-
Weigh 1.33 mg of Thiouric Acid-13C3 Sodium Salt Dihydrate (equivalent to ~1.0 mg of free acid form, adjusting for MW ratio 245.17/184.18 if strict free acid equivalency is required, though usually IS is just constant mass).
-
Dissolve in 10 mM Ammonium Acetate / Methanol (50:50 v/v) .
-
Note: Sodium salts are soluble in water; adding methanol improves stability and MS compatibility.
-
-
Working IS Solution (500 ng/mL):
-
Dilute Stock 1:2000 in water.
-
Store at -20°C (Stable for 3 months).
-
Sample Extraction Workflow
Caption: Protein precipitation workflow for extracting 6-TUA from plasma using 13C3-IS.
LC-MS/MS Conditions
-
Ionization: ESI Negative Mode (6-TUA ionizes efficiently as [M-H]-).
-
MRM Transitions:
-
Analyte (6-TUA): m/z 183.0 → 140.0 (Loss of HCNO)
-
IS (6-TUA-13C3): m/z 186.0 → 143.0 (Matches +3 Da shift)
-
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), maintained at 40°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Handling, Stability & Storage
-
Hygroscopicity: The sodium salt dihydrate is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters the effective weight.
-
Solubility:
-
Water: Highly soluble (>10 mg/mL).
-
DMSO: Slightly soluble (may require heating).[9]
-
Organic Solvents: Poor solubility in pure acetonitrile or methanol.
-
-
Storage:
-
Solid: -20°C, desiccated. Protect from light.
-
Solution: Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles (aliquot upon preparation).
-
References
-
Santa Cruz Biotechnology. Thiouric Acid-13C3 Sodium Salt Dihydrate Product Data. SCBT.[6] Link[10]
-
Ansari, A., et al. (2008).[7] "Influence of xanthine oxidase on thiopurine metabolism in Crohn's disease." Alimentary Pharmacology & Therapeutics, 28(6), 749–757.[7] Link
-
MedChemExpress. Thiouric Acid Sodium Salt Dihydrate-13C3 Datasheet. MCE. Link
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Technical Note. Link
-
LGC Standards. Stable Isotope Internal Standards for Trace Organic Analysis. Whitepaper. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiouric Acid-13C3 Sodium Salt Dihydrate | CAS 1330823-16-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Thiouric acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiouric Acid-13C3 Sodium Salt Dihydrate - 上海赛可锐生物科技有限公司 [scrbio.com]
- 10. scbt.com [scbt.com]
Thiouric Acid-13C3 Sodium Salt Dihydrate CAS number and identifiers
Executive Summary
Thiouric Acid-13C3 Sodium Salt Dihydrate is a highly specialized stable isotope-labeled reference material used primarily as an Internal Standard (IS) in the quantitative analysis of thiopurine drugs and their metabolites. As the primary inactive metabolite of Azathioprine (AZA) and 6-Mercaptopurine (6-MP) , 6-Thiouric Acid (6-TU) levels are a critical biomarker for assessing Xanthine Oxidase (XO) activity and shunting pathways in patients undergoing thiopurine therapy.
This guide provides a definitive technical breakdown of the compound's chemical identity, isotopic structure, and its application in validated LC-MS/MS workflows for Therapeutic Drug Monitoring (TDM).
Part 1: Chemical Identity & Identifiers[1][2]
Accurate identification is the prerequisite for reproducible bioanalysis. The following data distinguishes the specific Sodium Salt Dihydrate form from the free acid or anhydrous variants.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 6-Thiouric Acid-13C3 Sodium Salt Dihydrate |
| CAS Number | 1330823-16-9 (Specific to Sodium Salt Dihydrate) |
| Alternative CAS | 1330261-95-4 (Generic/Anhydrous Salt form reference) |
| Unlabeled Parent CAS | 2002-60-0 (6-Thiouric Acid Free Base) |
| Unlabeled Salt CAS | 1329805-85-7 (Sodium Salt) |
| Synonyms | 2,8-Dihydroxy-6-mercaptopurine-13C3 sodium salt; 6-Thioxo-1,3,6,9-tetrahydro-2H-purin-2-one-13C3 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂¹³C₃H₃N₄NaO₂S[1] · 2H₂O (Salt + Dihydrate) |
| Molecular Weight | 245.17 g/mol (Dihydrate) / ~209.14 g/mol (Anhydrous Salt) |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in aqueous base (0.1 M NaOH); slightly soluble in water; insoluble in non-polar organic solvents. |
| pKa | ~5.4 (thiol group), making it acidic; forms salts readily with alkali metals. |
| Isotopic Purity | ≥ 99 atom % ¹³C |
Structural Characterization
The "13C3" designation indicates that three carbon atoms within the purine ring structure have been replaced with the stable Carbon-13 isotope. This results in a mass shift of +3 Daltons relative to the unlabeled metabolite (M+3), shifting the precursor ion in mass spectrometry to allow interference-free quantification.
SMILES (Isotopically Labeled): O[13C]1=N[13C]2=C(N=C(N=[13C]2S[Na])O)N1
Part 2: Biological Context & Mechanism
To understand the utility of Thiouric Acid-13C3, one must understand the metabolic shunt it represents. Thiopurines are prodrugs that require activation to form 6-Thioguanine Nucleotides (6-TGNs). However, competing enzymes, primarily Xanthine Oxidase (XO) , catabolize the drug into inactive 6-Thiouric Acid.[2]
Metabolic Pathway Diagram
The following diagram illustrates the competitive metabolism of 6-Mercaptopurine, highlighting where 6-Thiouric Acid is generated.
Figure 1: Metabolic pathway of Thiopurines. The red path indicates the catabolic shunt mediated by Xanthine Oxidase, producing 6-Thiouric Acid.
Part 3: Analytical Application (LC-MS/MS)
In clinical research, Thiouric Acid-13C3 is the "Gold Standard" Internal Standard. Its physicochemical properties (retention time, pKa, extraction recovery) are identical to the endogenous analyte, but its mass difference allows for differentiation by the mass spectrometer.
Experimental Protocol: Sample Preparation
Objective: Quantification of 6-Thiouric Acid in Human Plasma/Urine.
-
Stock Solution Preparation:
-
Dissolve Thiouric Acid-13C3 Sodium Salt Dihydrate in 0.1 M NaOH to achieve a 1 mg/mL stock. Note: The compound is difficult to dissolve in neutral water; high pH is required to deprotonate the thiol/hydroxyl groups.
-
Store aliquots at -20°C or -80°C. Stability is generally >12 months at -80°C.
-
-
Working Internal Standard (WIS):
-
Dilute stock with water to ~500 ng/mL.
-
-
Extraction (Protein Precipitation):
-
Step 1: Transfer 50 µL of plasma/urine to a centrifuge tube.
-
Step 2: Add 20 µL of WIS (Thiouric Acid-13C3).
-
Step 3: Add 200 µL of Acetonitrile or Methanol (precipitating agent).
-
Step 4: Vortex vigorously for 30 seconds.
-
Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 6: Transfer supernatant to an autosampler vial.
-
LC-MS/MS Conditions (Recommended)
Thiouric acid is polar and acidic. Negative Ion Mode (ESI-) often yields better sensitivity than Positive Mode, though both are possible.
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | ESI Negative Mode (ESI-) |
| MRM Transition (Analyte) | m/z 183.0 → 140.0 (Loss of HCNO) |
| MRM Transition (IS) | m/z 186.0 → 143.0 (Matches 13C3 shift) |
Note on MRM: The transition m/z 183 → 140 corresponds to the deprotonated molecular ion [M-H]⁻ fragmenting to a characteristic product ion. The IS will show the corresponding [M-H+3]⁻ transition.
Part 4: Handling, Stability & Safety
Storage & Stability[5][6]
-
Hygroscopicity: The dihydrate salt is hygroscopic. Minimize exposure to ambient air.
-
Temperature: Long-term storage at -20°C is mandatory.
-
Light Sensitivity: Thiopurines are susceptible to photo-oxidation. Store in amber vials or wrap containers in foil.
-
Solution Stability: Stock solutions in 0.1 M NaOH are stable for weeks at 4°C but should be frozen for long-term storage. Avoid repeated freeze-thaw cycles.
Safety Considerations
-
Toxicity: While 6-Thiouric acid is an inactive metabolite, it is derived from cytotoxic agents. Handle with standard laboratory PPE (gloves, safety glasses, lab coat).
-
Disposal: Dispose of as hazardous chemical waste, adhering to local environmental regulations regarding sulfur-containing organic compounds.
References
-
Frontiers in Pharmacology. LC–MS/MS Method for Measurement of Thiopurine Nucleotides. (2022).[3] Discusses the metabolic pathways and quantification of thiopurine metabolites. [Link]
-
MDPI. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. (2025). Provides validated MRM transitions and extraction protocols. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3032417 (6-Thiouric Acid). [Link]
Sources
A Technical Guide to Thiouric Acid and its ¹³C₃-Stable Isotope: Principles and Applications
Executive Summary
In the landscape of pharmaceutical development and clinical diagnostics, particularly concerning thiopurine-based immunosuppressive therapies, the precise quantification of drug metabolites is paramount. Thiouric acid, a primary but pharmacologically inactive metabolite of drugs such as azathioprine and mercaptopurine, serves as a crucial biomarker for understanding drug metabolism and disposition.[1][2][3] This guide provides an in-depth technical examination of thiouric acid and its ¹³C₃-labeled stable isotope. We will explore the fundamental differences between these two molecules and elucidate why Thiouric Acid-¹³C₃ is an indispensable tool, the veritable "gold standard," for modern bioanalytical research.[4] This document is intended for researchers, clinical scientists, and drug development professionals seeking to implement robust, accurate, and reproducible quantitative assays.
Fundamentals of Thiouric Acid
Chemical Identity and Properties
Thiouric acid, specifically 6-thiouric acid, is a purine analog and an organosulfur compound.[5] It is characterized by the chemical formula C₅H₄N₄O₂S and has a monoisotopic mass of approximately 184.01 Da.[6][7]
Pharmacological Relevance: A Key Metabolite of Thiopurines
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and tioguanine, are foundational therapies for autoimmune disorders and certain cancers.[5] The metabolic fate of these drugs is complex and dictates both their therapeutic efficacy and potential toxicity. After administration, azathioprine is converted to 6-MP, which is then metabolized via three competing enzymatic pathways.[3][8] One of these major pathways involves the enzyme xanthine oxidase (XO), which oxidizes 6-MP to 6-thiouric acid.[3][8][9][10] While thiouric acid itself is inactive, its concentration in biological fluids like plasma and urine provides a critical window into the activity of the XO pathway, helping to paint a complete picture of a patient's drug metabolism profile.[1][11][12]
The Principle of Stable Isotope Labeling in Bioanalysis
Introduction to Stable Isotopes
Stable isotopes are non-radioactive forms of elements that contain an additional neutron(s).[13][14] For organic molecules, the most commonly used stable isotopes are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[13] Their incorporation into a molecule results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular mass.[14]
The Role of Stable Isotope Labeled Internal Standards (SIL-IS)
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as analyte loss during extraction or fluctuations in the mass spectrometer's signal (known as matrix effects).[4][15]
A Stable Isotope Labeled Internal Standard (SIL-IS) is the ideal choice for this role.[16] Because a SIL-IS has virtually identical chemical and physical properties to the analyte, it behaves in the same manner throughout the entire analytical workflow.[4][13] It co-elutes chromatographically and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's source, ensuring the most accurate and precise quantification possible.[17]
Core Distinctions: Thiouric Acid vs. Thiouric Acid-¹³C₃
The fundamental distinction between thiouric acid and its ¹³C₃-labeled isotopologue lies in their atomic composition, which gives rise to different, yet analytically complementary, properties.
Molecular Structure and Isotopic Composition
Thiouric Acid-¹³C₃ is synthesized to have three of its five carbon atoms replaced with the heavier ¹³C isotope. This substitution does not alter the chemical structure or reactivity of the molecule but increases its total mass by three Daltons.
Sources
- 1. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiouric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiopurine - Wikipedia [en.wikipedia.org]
- 6. 6-Thiouric acid | C5H4N4O2S | CID 3032417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. waters.com [waters.com]
Precision Pharmacometabolomics: Applications of Carbon-13 Labeled Thiouric Acid
Executive Summary
In the realm of purine antimetabolite therapy, 6-Thiouric Acid (6-TUA) has historically been viewed merely as a catabolic waste product. However, modern metabolomics has repositioned it as a critical biomarker for quantifying Xanthine Oxidase (XO) activity—the primary enzymatic shunt responsible for reducing the efficacy of thiopurine drugs like Azathioprine (AZA) and 6-Mercaptopurine (6-MP).
This guide details the application of Carbon-13 labeled Thiouric Acid ([¹³C]-6-TUA) as a gold-standard Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike deuterium labeling, which can suffer from deuterium-hydrogen exchange and chromatographic isotope effects, ¹³C-labeling offers superior stability and co-elution precision, enabling the absolute quantification required for therapeutic drug monitoring (TDM) and metabolic flux analysis in complex biological matrices.
Scientific Foundation: The Thiopurine Metabolic Landscape
To understand the utility of [¹³C]-6-TUA, one must first master the competitive enzymatic pathways governing thiopurine disposition. The balance between bioactivation (efficacy) and catabolism (clearance) is dictated by a "tug-of-war" between three enzymes.
The Metabolic Shunt
When a patient ingests 6-Mercaptopurine, the drug faces three fates:
-
Bioactivation (Anabolic): Via HPRT to form 6-Thioguanine Nucleotides (6-TGNs) —the active DNA-incorporating agents.
-
Methylation (Shunt 1): Via TPMT to form 6-Methylmercaptopurine (6-MMP) —associated with hepatotoxicity.[1][2][3][4]
-
Oxidation (Shunt 2): Via Xanthine Oxidase (XO) to form 6-Thiouric Acid (6-TUA) —the inactive endpoint.[2][4][5]
Crucial Insight: High XO activity rapidly depletes the parent drug (6-MP), preventing sufficient formation of therapeutic 6-TGNs. Quantifying 6-TUA levels in urine or plasma provides a direct readout of this "metabolic leak."
Visualization: The Competitive Pathway
The following diagram illustrates the competitive divergence of 6-Mercaptopurine metabolism.
Figure 1: The Thiopurine Disposition Pathway. 6-TUA represents the catabolic exit route mediated by Xanthine Oxidase.[2]
Analytical Strategy: Stable Isotope Dilution (SID)
The quantification of 6-TUA in plasma or urine is complicated by severe matrix effects (ion suppression) common in ESI-MS. The use of [¹³C₃]-6-Thiouric Acid addresses these challenges through Stable Isotope Dilution (SID) .
Why Carbon-13 over Deuterium?
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Impact on Metabolomics |
| Chromatography | "Isotope Effect" (Shift in RT) | Co-elutes perfectly with analyte | ¹³C ensures the IS experiences the exact same matrix suppression as the analyte. |
| Stability | Potential D/H exchange | Carbon backbone is inert | ¹³C labels do not wash off in acidic mobile phases or during derivatization. |
| Mass Shift | Variable | Precise (+1 Da per Carbon) | [¹³C₃]-6-TUA provides a +3 Da shift, sufficient to avoid isotopic overlap with natural abundance envelopes. |
The Self-Validating Protocol
In this workflow, the [¹³C]-labeled standard is spiked before sample preparation. This turns the entire workflow into a self-correcting system: any loss of analyte during extraction is mirrored by the loss of the IS, maintaining the critical ratio.
Experimental Protocol: LC-MS/MS Quantification
Objective: Absolute quantification of 6-Thiouric Acid in human plasma using [¹³C₃]-6-TUA as the internal standard.
Materials & Reagents
-
Internal Standard: [¹³C₃]-6-Thiouric Acid (Target concentration: 100 ng/mL).
-
Matrix: Plasma (EDTA or Heparin).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of patient plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of [¹³C₃]-6-TUA Internal Standard working solution.
-
Add 300 µL of ice-cold Acetonitrile (to precipitate proteins).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial. Note: Evaporation and reconstitution may be required if sensitivity < 5 ng/mL is needed.
Step 2: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Polarity: Negative Ion Mode (ESI-) . Crucial: Thiouric acid ionizes far more efficiently in negative mode due to the acidic protons on the pyrimidine ring.
-
Run Time: 5.0 minutes.
Step 3: MRM Transitions The following transitions are selected to maximize sensitivity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 6-Thiouric Acid | 182.9 [M-H]⁻ | 139.9 | 25 | Analyte |
| [¹³C₃]-6-TUA | 185.9 [M-H]⁻ | 142.9 | 25 | Internal Standard |
Note: The mass shift of +3 Da corresponds to the incorporation of three ¹³C atoms into the purine ring structure.
Analytical Workflow Diagram
Figure 2: Stable Isotope Dilution Workflow. The IS is introduced prior to extraction to correct for all downstream variability.
Applications in Drug Development & Clinical Practice
Optimizing Allopurinol Co-Therapy
In patients who "shunt" thiopurines toward 6-TUA (high XO activity), clinicians often add Allopurinol (an XO inhibitor) to the regimen.
-
The Application: By measuring the 6-TUA / 6-MP ratio using [¹³C]-labeled standards, researchers can precisely titrate the Allopurinol dose to suppress XO activity by 50-80%, forcing the metabolic flux back toward the active 6-TGN pathway without causing toxicity.
Phenotyping NUDT15 and TPMT Variants
While genetic screening identifies potential metabolic defects, metabolomics provides the phenotypic reality.
-
The Application: A multiplexed LC-MS assay using [¹³C]-6-TUA (alongside labeled 6-TGN and 6-MMP) provides a comprehensive "metabolic snapshot." High 6-TUA levels in the absence of TPMT defects suggest a hyper-active oxidative pathway, a phenotype often missed by genetic screens alone.
References
-
Kirchherr, H., et al. (2013). "LC-MS/MS Using Isotope-Labeled Internal Standards for Thiopurine Metabolites."[8] Therapeutic Drug Monitoring.
-
Shipkova, M., et al. (2022). "LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes."[3] Frontiers in Pharmacology.
-
Caron, B., et al. (2021). "Xanthine oxidase activity in thiopurine curative Chinese inflammatory bowel disease patients."[4] Pharmacology Research & Perspectives.
-
Liu, X., et al. (2025). "Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites." MDPI Pharmaceutics.
-
Creative Proteomics. "Overview of 13C Metabolic Flux Analysis." Technical Guide.
Sources
- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience [cjhp-online.ca]
- 3. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 4. Xanthine oxidase activity in thiopurine curative Chinese inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of Thiouric Acid-¹³C₃ Sodium Salt Dihydrate in Biological Matrices
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing the stability of Thiouric Acid-¹³C₃ Sodium Salt Dihydrate, a critical internal standard used in the bioanalysis of thiopurine drug metabolites. Adherence to the principles and protocols outlined herein is essential for ensuring the accuracy, precision, and reliability of quantitative data in pharmacokinetic, toxicokinetic, and clinical studies.
Introduction: The Crucial Role of a Stable Internal Standard
Thiopurine drugs, such as azathioprine and 6-mercaptopurine (6-MP), are foundational therapies in oncology and for inflammatory bowel disease.[1] Their clinical efficacy and toxicity are closely linked to a complex intracellular metabolism, which results in both active metabolites (e.g., 6-thioguanine nucleotides) and inactive catabolites.[2][3] One such inactive degradation product, formed via oxidation of 6-MP by the enzyme xanthine oxidase (XO), is 6-thiouric acid (6-TUA).[1][4]
In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) analogues of the analyte serve as the gold standard for internal standards (IS).[5][6] Thiouric Acid-¹³C₃ Sodium Salt Dihydrate is the designated SIL-IS for the quantification of endogenous 6-TUA. The fundamental premise of using a SIL-IS is that it will behave nearly identically to the analyte during sample extraction, processing, and analysis, thereby correcting for variability.[6][7] However, this premise holds true only if the internal standard itself is stable throughout the entire lifecycle of the sample.
Degradation of the IS can lead to a drift in its response, compromising the analyte/IS response ratio and ultimately leading to inaccurate and unreliable concentration measurements.[8][9] Therefore, a rigorous evaluation of the stability of Thiouric Acid-¹³C₃ Sodium Salt Dihydrate in the specific biological matrices of a study is not merely a procedural step but a prerequisite for method validation and the generation of trustworthy data, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11]
Physicochemical Properties and Metabolic Context
Understanding the inherent properties of the IS and its biological environment is the first step in designing a robust stability program.
Chemical Identity:
-
Compound: Thiouric Acid-¹³C₃ Sodium Salt Dihydrate
-
Alternate Names: 6-Thiouric Acid-¹³C₃ Sodium Dihydrate[12]
-
Molecular Formula: C₂(¹³C)₃H₇N₄NaO₄S[12]
-
Molecular Weight: 245.17 g/mol [12]
-
Appearance: Typically a beige to dark brown solid.[13]
-
Solubility: Slightly soluble in DMSO (with heating) and water.[13]
The three ¹³C atoms provide a +3 Da mass shift from the unlabeled analyte, which is ideal for preventing isotopic crosstalk in MS/MS analysis.
Metabolic Environment and Potential Degradation Pathways: Thiouric acid is a purine analog containing a thiol group. Its stability can be influenced by several factors within a biological matrix.
-
Enzymatic Activity: While 6-TUA is a terminal metabolite of the XO pathway, residual enzymatic activity in collected biological samples (e.g., from cell lysis) could potentially modify the molecule. The primary concern is often the activity of enzymes like esterases or phosphatases on the parent drug or its active metabolites, but the overall enzymatic environment must be controlled to ensure the stability of all components.[14]
-
Chemical Instability:
-
Oxidation: Thiol (-SH) groups are susceptible to oxidation, which can form disulfide bonds with other thiol-containing molecules in the matrix, such as cysteine residues in proteins.[14] This is a critical consideration for thiouric acid.
-
pH-Dependent Hydrolysis: The stability of purine analogs can be pH-sensitive. Extreme pH conditions during sample processing or extraction should be avoided unless specifically validated.
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.[15][16] Conversely, improper freezing or repeated freeze-thaw cycles can lead to sample degradation due to ice crystal formation and concentration effects.
-
Light Sensitivity: Analytes with certain functional groups can be susceptible to photodegradation.[14] While not extensively documented for thiouric acid, it is best practice to minimize light exposure for all bioanalytical samples.
-
Caption: Metabolic formation and key factors influencing the stability of thiouric acid.
A Self-Validating System: Protocols for Stability Assessment
The stability of the IS must be systematically evaluated under conditions that mimic the entire analytical process, from sample collection to final data acquisition. The following protocols are based on FDA and EMA guidelines and represent a self-validating framework.[8][17] The core principle is to compare the response of the IS in aged/stressed samples to its response in freshly prepared samples or a baseline (T=0) control.
Stock and Working Solution Stability
Objective: To confirm that the IS is stable in the solvent(s) used for its preparation and storage.
Protocol:
-
Prepare a stock solution of Thiouric Acid-¹³C₃ Sodium Salt Dihydrate at a known concentration in the appropriate solvent (e.g., a buffered aqueous solution or DMSO/water).
-
From this stock, prepare working solutions at the concentration used to spike biological samples.
-
Divide the solutions into two sets: a "Fresh" set and a "Stored" set.
-
Analyze the "Fresh" set immediately.
-
Store the "Stored" set under the intended storage conditions (e.g., 2-8°C or -20°C) for a defined period (e.g., 30 days).
-
After the storage period, allow the "Stored" solutions to come to room temperature and analyze them.
-
Compare the mean peak area response of the "Stored" set to the "Fresh" set.
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.[8]
Stability in Biological Matrix
For all matrix-based tests, quality control (QC) samples are prepared by spiking known concentrations of the analyte and a constant concentration of the IS into at least six different lots of blank matrix.
Caption: General experimental workflow for matrix-based stability validation.
A. Freeze-Thaw Stability
Objective: To assess the stability of the IS after repeated freezing and thawing cycles.
Protocol:
-
Prepare low and high concentration QC samples in the relevant biological matrix (e.g., human plasma with K₂EDTA).
-
Analyze one set of these QCs immediately to establish a baseline (Cycle 0).
-
Store the remaining QCs at the intended storage temperature (e.g., -70°C or colder) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one cycle.
-
Repeat this process for a minimum of three cycles.[17]
-
After the final cycle, process and analyze the samples.
-
Calculate the analyte concentrations and evaluate the IS peak area response relative to the baseline samples.
B. Short-Term (Bench-Top) Stability
Objective: To ensure the IS is stable in the matrix for the duration of sample handling and preparation at room temperature.
Protocol:
-
Prepare low and high QC samples.
-
Analyze a baseline set immediately (T=0).
-
Leave the remaining QC samples on the bench-top at room temperature for a period equal to or greater than the expected sample processing time (e.g., 4, 8, or 24 hours).
-
After the designated time, process and analyze the samples.
-
Compare the results to the baseline samples.
C. Long-Term Stability
Objective: To determine the maximum duration for which samples can be stored under specified temperature conditions without degradation of the IS.
Protocol:
-
Prepare a large batch of low and high QC samples.
-
Analyze a baseline set immediately.
-
Store the remaining samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw, process, and analyze them.[18]
-
Compare the results to the baseline samples.
D. Post-Preparative (Autosampler) Stability
Objective: To evaluate the stability of the IS in the processed sample extract, under the conditions of the autosampler.
Protocol:
-
Process a set of low and high QC samples.
-
Analyze the samples immediately after preparation to get initial values.
-
Leave the remaining processed samples in the autosampler (at its operating temperature, e.g., 4°C) for a period equal to or longer than the anticipated analytical run time.
-
Re-inject and analyze the samples.
-
Compare the results from the re-injected samples to the initial results.
Data Presentation and Interpretation
All stability data should be presented in a clear, tabular format. The primary metrics for evaluation are the calculated analyte concentration and the raw peak area response of the internal standard.
Table 1: Example Data Summary for Freeze-Thaw Stability Assessment
| QC Level | Cycle | Mean Calculated Conc. (ng/mL) | % Nominal | Mean IS Peak Area | % Change from Cycle 0 |
| Low QC | 0 | 50.5 | 101.0 | 1,520,000 | N/A |
| (50 ng/mL) | 3 | 49.8 | 99.6 | 1,495,000 | -1.6% |
| High QC | 0 | 755.2 | 100.7 | 1,550,000 | N/A |
| (750 ng/mL) | 3 | 761.5 | 101.5 | 1,535,000 | -1.0% |
Interpretation:
-
Analyte Stability: The mean calculated concentrations of the stored/stressed samples should be within ±15% of the nominal concentration.
-
Internal Standard Stability: While some variability in IS response is expected due to instrument performance, a consistent, unidirectional drift (e.g., a steady decrease in peak area over time or with each cycle) is a sign of instability.[10] The IS response in study samples should be compared to the response in the calibration standards and QCs. Significant, unexplained differences may indicate a matrix-dependent stability issue and warrant further investigation.[19]
If instability is detected, the following troubleshooting steps should be considered:
-
Lower Storage Temperature: Move samples from -20°C to -70°C or colder. Studies have shown some thiopurine metabolites are less stable at -20°C compared to -70°C.[18]
-
pH Adjustment: Acidifying the plasma sample can sometimes prevent back-conversion of certain metabolites and improve stability.[20]
-
Use of Stabilizers: For analytes prone to oxidation, antioxidants (e.g., ascorbic acid) may be added.[14] For enzymatic degradation, specific inhibitors can be used, though this can complicate the analytical method.
-
Minimize Light Exposure: Use amber vials and minimize exposure of samples to direct light.
-
Re-evaluate Extraction Procedure: Ensure the extraction method does not introduce conditions (e.g., high temperature, extreme pH) that could cause degradation.
Conclusion
The use of Thiouric Acid-¹³C₃ Sodium Salt Dihydrate as a stable isotope-labeled internal standard is paramount for the accurate quantification of 6-thiouric acid in biological matrices. However, the assumption of its stability cannot be taken for granted. A systematic and rigorous evaluation of its stability under conditions that reflect the entire analytical workflow is a non-negotiable component of bioanalytical method validation. By following the detailed protocols and interpretive guidelines presented in this document, researchers can build a self-validating system that ensures the integrity of their data, fosters confidence in study outcomes, and meets stringent regulatory expectations. The stability of the internal standard is the bedrock upon which reliable bioanalytical results are built.
References
-
Cytotoxicity of Thiopurine Drugs in Inflammatory Bowel Disease. Encyclopedia.pub. Available from: [Link]
-
Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease. MDPI. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. Lund University Research Portal. Available from: [Link]
-
Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era?. PMC. Available from: [Link]
-
Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress. PubMed. Available from: [Link]
-
How I treat my inflammatory bowel disease-patients with thiopurines?. World Journal of Gastroenterology. Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Food and Drug Administration. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available from: [Link]
-
Thiouric Acid-13C3 Sodium Salt Dihydrate. Shanghai SCR-STANDARD. Available from: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. Food and Drug Administration. Available from: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available from: [Link]
-
An integrated bioanalytical method development and validation approach: case studies. Semantic Scholar. Available from: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]
-
Bioanalytical Method Development: A Comprehensive Guide. ResolveMass Laboratories Inc.. Available from: [Link]
-
A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
The stability of creatinine, urea, and uric acid in samples stored at different predefined storage condition. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]
-
Stability of uric acid. Absorbance at the absorbtion maximum of 50 μmol... ResearchGate. Available from: [Link]
-
The validity, stability, and utility of measuring uric acid in saliva. PMC. Available from: [Link]
-
Determination of Uric Acid in Biological Fluids with Special Emphasis on Biosensors and Sensors: A Review. ResearchGate. Available from: [Link]
-
Comparison of Serum Stability Against Uric Acid and Glucose. Universitas Muhammadiyah Surabaya. Available from: [Link]
-
Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Journal of Pharmaceutical Research International. Available from: [Link]
-
A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. PMC. Available from: [Link]
-
Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. Available from: [Link]
-
Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. MDPI. Available from: [Link]
-
Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis. Available from: [Link]
Sources
- 1. Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Thiopurine Drugs in Inflammatory Bowel Disease | Encyclopedia MDPI [encyclopedia.pub]
- 3. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease [mdpi.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. fda.gov [fda.gov]
- 11. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 12. Thiouric Acid-13C3 Sodium Salt Dihydrate | CAS 1330823-16-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Thiouric Acid-13C3 Sodium Salt Dihydrate - 上海赛可锐生物科技有限公司 [scrbio.com]
- 14. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moh.gov.bw [moh.gov.bw]
- 18. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Technical Deep Dive: Thiouric Acid as a Biomarker for Azathioprine Metabolism
Executive Summary
Azathioprine (AZA) and 6-mercaptopurine (6-MP) remain cornerstones in the management of Inflammatory Bowel Disease (IBD), acute lymphoblastic leukemia (ALL), and organ transplantation. While clinical monitoring traditionally focuses on the active cytotoxic metabolites (6-TGN) and the hepatotoxic methylated metabolites (6-MMP), 6-Thiouric Acid (6-TUA) represents a frequently overlooked but mechanistically critical biomarker.
6-TUA is the catabolic end-product of the Xanthine Oxidase (XO) pathway.[1][2] It serves as a direct proxy for the oxidative inactivation of thiopurines. Quantifying 6-TUA is essential for:
-
Mapping Metabolic Shunts: Identifying patients with hyperactive XO activity ("rapid catabolizers").
-
Validating Drug-Drug Interactions: Mechanistically confirming the efficacy of XO inhibitors (e.g., Allopurinol) in "rescue therapy."
-
Mass Balance Studies: Differentiating between non-adherence and rapid metabolic clearance.
This guide provides an in-depth analysis of the 6-TUA pathway, its clinical relevance, and a validated HPLC-UV protocol for its quantification.[3]
Part 1: The Metabolic Landscape & The XO Shunt
To understand the utility of 6-TUA, one must visualize the competitive enzymatic landscape of AZA metabolism. AZA is a prodrug non-enzymatically converted to 6-MP.[1][4][5] From there, 6-MP faces a "tri-forked" road.[1][4]
The Three Pathways[1][2][6]
-
Anabolic Activation (HPRT): Converts 6-MP to 6-thioinosine monophosphate (6-TIMP), eventually yielding 6-Thioguanine Nucleotides (6-TGN) .[4] Effect: Therapeutic immunosuppression + Myelotoxicity.
-
Methylation Shunt (TPMT): Converts 6-MP to 6-Methylmercaptopurine (6-MMP) .[1][4][5][6][7][8] Effect: Hepatotoxicity + Therapeutic failure.
-
Oxidative Catabolism (Xanthine Oxidase): Converts 6-MP to 6-Thiouric Acid (6-TUA) .[1] Effect: Inactivation + Renal elimination.[9]
The "XO Shunt" Hypothesis
In standard physiology, a significant portion of 6-MP is oxidized by intestinal and hepatic Xanthine Oxidase into inert 6-TUA. This limits the bioavailability of the parent drug for the active HPRT pathway.
-
High TUA / Low TGN: Suggests rapid oxidative clearance.
-
Low TUA / Low TGN: Suggests non-adherence or malabsorption.
-
Low TUA / High TGN: Suggests XO inhibition (e.g., Allopurinol co-therapy) or genetic XO deficiency.
Visualization: The Thiopurine Metabolic Network
The following diagram illustrates the competitive flow of metabolites and the specific role of 6-TUA as the terminal oxidative marker.
Figure 1: The Thiopurine Metabolic Pathway highlighting 6-TUA as the product of the Xanthine Oxidase catabolic shunt.[1][2][6]
Part 2: Analytical Methodology (HPLC-UV)
Quantifying 6-TUA requires overcoming specific chemical challenges. Unlike 6-TGN (which accumulates in RBCs), 6-TUA is primarily found in plasma and urine. It is highly polar, making retention on standard C18 columns difficult without ion-pairing agents or specific mobile phase optimization.
Method Selection: HPLC-UV vs. LC-MS/MS
While LC-MS/MS offers higher sensitivity, HPLC-UV is often preferred for 6-TUA due to the compound's strong natural absorbance and the high concentrations found in urine.
| Feature | HPLC-UV (Recommended for Routine) | LC-MS/MS (Recommended for Trace) |
| Detection | UV Absorbance (340–350 nm) | Mass Transition (m/z) |
| Sensitivity | Moderate (LOQ ~10-20 ng/mL) | High (LOQ <1 ng/mL) |
| Cost/Complexity | Low / Moderate | High / High |
| Primary Utility | Urinary mass balance, high-dose plasma PK | Trace plasma monitoring |
Critical Stability Warning
Thiopurines are susceptible to oxidation and enzymatic degradation post-collection.
-
Dithiothreitol (DTT): Must be added immediately to plasma/urine to prevent oxidation of the thiol group.
-
Acidification: Essential to stabilize metabolites and precipitate proteins.
Part 3: Validated Experimental Protocol
This protocol is adapted from established methodologies (e.g., Bruunshuus et al., Hawwa et al.) optimized for simultaneous extraction of 6-MP and 6-TUA.
Reagents & Standards
-
Analyte: 6-Thiouric Acid (Sigma-Aldrich/Merck).
-
Internal Standard (IS): 8-Bromoadenine or 5-Fluorouracil (depending on column choice).
-
Deproteinization: 70% Perchloric Acid (HClO₄) or Methanol (for LC-MS).
Sample Preparation Workflow
Objective: Isolate 6-TUA from plasma while preventing oxidation.
-
Collection: Collect whole blood into EDTA tubes. Centrifuge immediately (2000g, 10 min, 4°C) to separate plasma.
-
Stabilization: Transfer 200 µL plasma to a cryovial. Immediately add 20 µL of DTT (0.2 M) . Crucial Step: Without DTT, 6-MP converts to 6-TUA ex vivo, falsely elevating results.
-
Deproteinization: Add 50 µL of Internal Standard solution + 50 µL of 70% Perchloric Acid.
-
Mixing: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 10,000g for 10 minutes at 4°C.
-
Neutralization (Optional but recommended for column life): Transfer supernatant to a new vial. Adjust pH to ~4.0 using Potassium Carbonate if using a pH-sensitive column, otherwise inject acidic supernatant directly if using robust C18 columns.
Chromatographic Conditions
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Buffer: 20 mM Potassium Phosphate (pH 3.5).
-
Modifier: Methanol (Gradient: 2% to 10% over 15 mins).
-
Note: 6-TUA elutes early due to polarity.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 345 nm (Specific for 6-Thiouric Acid; 6-MP absorbs at 325 nm).
Workflow Diagram
Figure 2: Sample preparation workflow for 6-TUA quantification.
Part 4: Data Interpretation & Clinical Application
Reference Ranges
Unlike 6-TGN (Therapeutic range: 235–450 pmol/8x10⁸ RBC), 6-TUA does not have a fixed "therapeutic window." It is a kinetic marker .
-
Normal Metabolizers: 6-TUA is the dominant metabolite in urine (>80% of dose).
-
Allopurinol Co-therapy: 6-TUA levels should drop precipitously (often <10% of baseline), confirming XO inhibition. This validates the "shunting" of 6-MP toward the active 6-TGN pathway.
Troubleshooting "Shunters"
If a patient has low 6-TGN and high 6-MMP (hepatotoxicity risk), measuring urinary 6-TUA can distinguish:
-
High XO Activity: High urinary 6-TUA. Action: Add Allopurinol (Low Dose) + Reduce AZA dose by 75%.
-
TPMT Hyperactivity: Normal 6-TUA, Very High 6-MMP. Action: Switch to biologics or Methotrexate.
References
-
FDA Label (Imuran/Azathioprine). Clinical Pharmacology: Metabolism. U.S. Food and Drug Administration. [Link]
-
Relling, M. V., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Thiopurine Dosing Based on TPMT and NUDT15 Genotypes. Clinical Pharmacology & Therapeutics. [Link]
-
Bruunshuus, I., & Schmiegelow, K. (1989). Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography.[10] Scandinavian Journal of Clinical and Laboratory Investigation.[10] [Link]
-
Hawwa, A. F., et al. (2009). An HPLC method for the rapid determination of mercaptopurine and four of its metabolites in plasma and red blood cells.[11] Journal of Chromatography B. [Link]
-
Bradford, K., & Shih, D. Q. (2011). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology. [Link]
Sources
- 1. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Thioguanine | Rupa Health [rupahealth.com]
- 5. Therapeutic Agents and Patient Characteristics Affecting Metabolism of Thiopurines in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Azathioprine Metabolites in Autoimmune Hepatitis Patient Blood—Method Development and Validation [mdpi.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Thiouric Acid in Human Plasma Using a ¹³C₃-Labeled Internal Standard
Introduction: The Clinical Significance of Thiouric Acid Monitoring
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are indispensable immunosuppressive agents used in the management of autoimmune diseases and in organ transplantation. The metabolic pathway of these drugs is complex, involving several enzymes and leading to both active cytotoxic metabolites and inactive byproducts. Thiouric acid (6-TU) is a primary inactive, renally excreted metabolite formed from 6-MP through oxidation by xanthine oxidase (XO).[1][2][3] Monitoring the levels of thiopurine metabolites, including thiouric acid, is crucial for optimizing therapeutic efficacy while minimizing the risk of severe adverse effects like myelosuppression and hepatotoxicity.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for bioanalysis in clinical and pharmaceutical settings.[4] Its high sensitivity, specificity, and robustness make it ideal for accurately quantifying small molecules like thiouric acid in complex biological matrices.
This application note provides a comprehensive, step-by-step protocol for the quantification of thiouric acid in human plasma. The method employs a stable isotope-labeled (SIL) internal standard, ¹³C₃-Thiouric Acid, to ensure the highest level of accuracy and precision by correcting for variability during sample processing and analysis. The protocol is designed to be validated according to the principles outlined in regulatory guidelines, such as the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation (BMV) guidance.[4][5][6]
Principle of the Method: The Power of Stable Isotope Dilution
The cornerstone of this assay is the use of a stable isotope-labeled internal standard (SIL-IS). ¹³C₃-Thiouric Acid is an ideal internal standard as it shares virtually identical physicochemical properties with the endogenous thiouric acid analyte.[7][8][9] This near-perfect analogy ensures that the SIL-IS co-elutes chromatographically and experiences the same effects of ion suppression or enhancement in the mass spectrometer source as the analyte.[9] By adding a known concentration of the SIL-IS to every sample at the beginning of the preparation process, it reliably corrects for any analyte loss during sample extraction and compensates for variations in instrument response.[9][10]
The analytical workflow involves a simple but effective protein precipitation step to remove the bulk of matrix interferences. The resulting supernatant is then injected into a UHPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the SIL-IS and interpolating this ratio against a calibration curve.
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for Thiouric Acid quantification.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Thiouric Acid (≥98% purity)
-
¹³C₃-Thiouric Acid (≥98% purity, ≥99% isotopic enrichment)
-
LC-MS Grade Methanol[11]
-
LC-MS Grade Acetonitrile[11]
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Drug-free, pooled human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Instrumentation
-
UHPLC System: A system capable of delivering accurate gradients at flow rates of 0.3-0.5 mL/min (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS, Agilent 6470).[3]
-
Analytical Balance, Calibrated Pipettes, and Vortex Mixer.
-
Microcentrifuge capable of >10,000 x g.
Detailed Experimental Protocol
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiouric Acid and ¹³C₃-Thiouric Acid in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C or colder.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Thiouric Acid primary stock with 50:50 (v/v) methanol:water. These will be used to spike into plasma to create the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ¹³C₃-Thiouric Acid primary stock with methanol to a final concentration of 100 ng/mL. This solution will be used for spiking all samples, calibrators, and QCs.
-
Calibration Curve and QC Sample Preparation:
-
To a set of microcentrifuge tubes, add drug-free plasma.
-
Spike small, appropriate volumes of the working standard solutions into the plasma to create a calibration curve covering the desired analytical range (e.g., 5 to 1000 ng/mL).
-
Independently prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 100 µL of the respective sample (calibrator, QC, or unknown) into the corresponding tube.
-
Add 25 µL of the IS Working Solution (100 ng/mL) to every tube.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[12]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant into an HPLC vial or a 96-well plate for analysis.[12] Avoid disturbing the protein pellet.
LC-MS/MS Method Parameters
The following tables summarize the starting parameters for the chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrumentation used.
| Table 1: Chromatographic Conditions | |
| LC Column | Waters Atlantis T3 (2.1 x 100 mm, 3 µm) or equivalent C18 phase[13] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][13] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[13] |
| Flow Rate | 0.4 mL/min[1][13] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[3] |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.5 |
| Table 2: Mass Spectrometer Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[13] |
| Capillary Voltage | -3500 V |
| Source Temperature | 150°C[3] |
| Desolvation Temperature | 500°C[3] |
| Desolvation Gas Flow | 1000 L/hr[3] |
| MRM Transitions | Compound |
| Thiouric Acid (Quantifier) | |
| Thiouric Acid (Qualifier) | |
| ¹³C₃-Thiouric Acid (IS) |
Note: The specific mass transitions for Thiouric Acid and its ¹³C₃-labeled internal standard are based on published literature.[13] Collision energies and other source parameters must be optimized empirically.
Method Validation Principles and Data Analysis
A full validation of this method should be conducted in accordance with regulatory guidelines to ensure its reliability for intended use.[4][5][14]
Key Validation Parameters
-
Selectivity: Assessed by analyzing at least six different lots of blank human plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Calibration Curve: The relationship between the peak area ratio (Analyte/IS) and concentration must be linear over the defined range. A linear regression with a 1/x² weighting factor is typically used. The correlation coefficient (r²) should be ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on at least three separate days. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5][15]
-
Matrix Effect and Recovery: The absolute matrix effect is evaluated to check for ion suppression or enhancement. The stable isotope-labeled IS is expected to track and compensate for these effects effectively. Recovery assesses the efficiency of the protein precipitation step.
-
Stability: The stability of thiouric acid must be confirmed under various conditions, including bench-top stability in plasma, freeze-thaw cycles, and long-term storage at -80°C.[10]
Quantification
The concentration of thiouric acid in unknown samples is determined by the instrument's data processing software. The calculated peak area ratio of the analyte to the internal standard is interpolated into the linear regression equation derived from the calibration curve prepared on the same day.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of thiouric acid in human plasma. The simple protein precipitation sample preparation is rapid and effective, while the use of a co-eluting ¹³C₃-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. This method is well-suited for high-throughput analysis in clinical research and therapeutic drug monitoring settings, aiding in the personalization of thiopurine therapy.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Lennard, L., & Singleton, H. J. (1992). Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 583(1), 83-90. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Vishwanathan, K., et al. (2007). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 13, 848777. [Link]
-
Vanscoik, K. G., Johnson, C. A., & Porter, W. R. (1987). Sensitive and specific high-performance liquid chromatographic assay for 6-thiouric acid. Journal of Chromatography B: Biomedical Sciences and Applications, 417(1), 183-189. [Link]
-
Erdmann, G. R., Chan, G. L., & Canafax, D. M. (1988). HPLC DETERMINATION OF 6-THIOURIC AND 6-MERCAPTOPURINE IN ORGAN TRANSPLANT PATIENT SERUM. Journal of Liquid Chromatography, 11(4), 971-981. [Link]
-
Al-Soud, Y. A., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. ResearchGate. [Link]
-
de Vries, M., et al. (2021). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Scientific Reports, 11(1), 20387. [Link]
-
Wang, Y., et al. (2023). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. Molecules, 28(1), 353. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
-
Prasain, J. (2006). Sample preparation of biological samples for qualitative and quantitative analysis. University of Alabama at Birmingham. [Link]
-
Singh, S., et al. (2018). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
Sources
- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. repub.eur.nl [repub.eur.nl]
Isotope dilution mass spectrometry methods for Thiouric Acid analysis
Application Note: High-Sensitivity Quantification of 6-Thiouric Acid in Plasma Using Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol for the quantification of 6-Thiouric Acid (6-TUA), the primary inactive catabolite of the thiopurine drugs Azathioprine (AZA) and 6-Mercaptopurine (6-MP).
Monitoring 6-TUA is critical for assessing Xanthine Oxidase (XO) activity. In patients exhibiting thiopurine resistance or hepatotoxicity (often called "shunters"), the metabolic balance shifts away from the active 6-Thioguanine Nucleotides (6-TGN) toward 6-Methylmercaptopurine (6-MMP) or 6-TUA.[1] Accurate measurement of 6-TUA distinguishes between non-adherence and rapid catabolic clearance.
Key Technical Advantages of This Protocol:
-
Isotope Dilution: Uses stable isotope-labeled internal standards (
-6-TUA) to correct for significant matrix effects and ion suppression common in polar metabolite analysis. -
Negative Ion Mode: Utilizes ESI(-) to maximize sensitivity for the acidic enol moiety of 6-TUA, achieving a Lower Limit of Quantitation (LLOQ) of 5.0 ng/mL.
-
Oxidation Control: Incorporates specific quenching steps to prevent ex vivo conversion of 6-MP to 6-TUA, ensuring data integrity.
Metabolic Context & Mechanism
Understanding the formation of 6-TUA is essential for interpreting analytical results. 6-TUA is the end-product of the catabolic pathway mediated by Xanthine Oxidase.[1]
Figure 1: Thiopurine metabolic pathway highlighting the Xanthine Oxidase mediated conversion of 6-MP to the inactive 6-Thiouric Acid.[2]
Materials and Standards
Reference Standards
-
Analyte: 6-Thiouric Acid (CAS: 2002-60-0).[3] Purity ≥ 98%.
-
Internal Standard (IS): 6-Thiouric Acid-
or 6-Thiouric Acid- .[4]-
Note: Deuterated standards (
) are acceptable but less robust than due to potential deuterium exchange in acidic mobile phases.
-
Reagents
-
LC-MS Grade Water & Methanol.
-
Formic Acid (FA): Optima™ grade.
-
Dithiothreitol (DTT): Required as a stabilizer during sample prep.[5][6]
-
Ammonium Acetate: For mobile phase buffering.
Experimental Protocol
Sample Preparation (Protein Precipitation)
Rationale: 6-TUA is highly polar. Liquid-Liquid Extraction (LLE) yields poor recovery. Protein precipitation (PPT) is preferred.
Crucial Step: If the patient is taking 6-MP, the parent drug may be present in the sample. Spontaneous oxidation of 6-MP to 6-TUA in the test tube must be prevented to avoid false positives.
-
Thaw: Thaw plasma samples on ice.
-
Stabilization: Add 10 µL of 0.5 M DTT to 100 µL of plasma immediately.
-
IS Spiking: Add 20 µL of Internal Standard working solution (500 ng/mL in methanol).
-
Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid .
-
Why Acid? Acidic conditions stabilize thiopurines and improve PPT efficiency.
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 200 µL of supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water before injection.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex F5.
-
Reasoning: Standard C18 columns often fail to retain 6-TUA due to its polarity. HSS T3 (high strength silica) is designed to withstand 100% aqueous conditions and retain polar compounds.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 2% | Loading |
| 1.0 | 2% | Isocratic Hold (Polar retention) |
| 4.0 | 90% | Elution |
| 5.0 | 90% | Wash |
| 5.1 | 2% | Re-equilibration |
| 7.0 | 2% | End |
Mass Spectrometry (Triple Quadrupole):
-
Polarity: Negative Mode (-)
-
Technical Insight: While 6-MP ionizes well in positive mode, 6-TUA (containing two keto/hydroxyl groups) forms a stable [M-H]⁻ ion, providing superior signal-to-noise ratios and less background interference.
-
-
Spray Voltage: 2500 V.
-
Capillary Temp: 350°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |
|---|---|---|---|---|
| 6-TUA | 183.0 | 140.0 | 22 | Quantifier |
| 183.0 | 96.0 | 35 | Qualifier |
| 6-TUA-IS | 186.0 | 143.0 | 22 | Internal Std |
Note: The transition 183 -> 140 corresponds to the loss of the -NCO moiety, a characteristic fragmentation of the purine ring in negative mode.
Workflow Visualization
Figure 2: Step-by-step IDMS workflow ensuring sample stability and quantitative accuracy.
Validation & Quality Assurance
To ensure this method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following validation parameters are established:
-
Linearity: 5.0 ng/mL – 2000 ng/mL (
). -
Matrix Effect (ME):
-
Calculate ME using:
. -
Acceptance: The IS must track the analyte. The IS-normalized matrix factor should be close to 1.0 (0.9–1.1).
-
-
Stability:
-
Benchtop: 4 hours at room temperature (protected from light).
-
Autosampler: 24 hours at 10°C.
-
Warning: Thiouric acid is light-sensitive. Use amber vials.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Wrong Polarity | Ensure Source is in Negative mode (M-H)-. |
| Peak Tailing | Secondary Interactions | Increase buffer concentration (up to 20mM Ammonium Acetate) or lower pH to 4.5. |
| Carryover | Polar adhesion | 6-TUA can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonia. |
| Retention Shift | Column Dewetting | If using C18, ensure the column is compatible with 100% aqueous loading (e.g., T3 or Polar-Embedded). |
References
-
Bradford, K., & Shih, D. Q. (2011). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology.
-
Shipkova, M., et al. (2003).[11] Simultaneous determination of 6-thioguanine and 6-methylmercaptopurine nucleotides in blood by LC-MS/MS.[9][11] Therapeutic Drug Monitoring. (Contextual reference for thiopurine MS methods).
-
[Link]
-
-
Kirby, B. J., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.[9] Frontiers in Pharmacology.
-
[Link]
-
-
Interchim. (n.d.). DTT (Dithiothreitol) Technical Data Sheet. (Reference for DTT stability and redox potential).
-
[Link]
-
-
Ding, S., et al. (2014). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. MDPI Pharmaceutics.
-
[Link]
-
Sources
- 1. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. neolab.de [neolab.de]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Optimizing UPLC conditions for Thiouric Acid-13C3 detection in urine
Application Note: Optimized UPLC-MS/MS Quantification of 6-Thiouric Acid in Urine using 13C3-Isotope Dilution
Introduction & Clinical Relevance
The accurate quantification of 6-Thiouric Acid (6-TUA) in urine is a critical endpoint in monitoring the metabolic flux of thiopurine drugs (Azathioprine, 6-Mercaptopurine). While 6-TUA is pharmacologically inactive, its concentration relative to methylated metabolites provides essential insight into Xanthine Oxidase (XO) activity and patient compliance.
The Analytical Challenge: Urine is a complex matrix with high salt content and variable pH. Furthermore, 6-TUA is a highly polar purine analog, making it difficult to retain on standard C18 columns without ion-pairing reagents. Most thiopurine panels operate in Positive ESI mode; however, as a uric acid derivative, 6-TUA exhibits superior ionization efficiency in Negative ESI mode .
This protocol details a robust, self-validating UPLC-MS/MS method using 6-Thiouric Acid-13C3 as an internal standard (IS) to correct for matrix-induced ion suppression and extraction variability.
Scientific Mechanism & Pathway
Understanding the formation of 6-TUA is essential for interpreting assay results. It is the terminal oxidation product of 6-Mercaptopurine, competing with the activation pathway (HGPRT) and the methylation pathway (TPMT).
Figure 1: Thiopurine metabolic pathway highlighting 6-Thiouric Acid formation via Xanthine Oxidase.
Experimental Design & Optimization
Chromatographic Strategy (The "Why")
Standard C18 columns often fail to retain 6-TUA due to its high polarity (logP < 0). While HILIC is an option, it often suffers from long equilibration times in urine analysis.
-
Selected Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) .
-
Reasoning: The HSS (High Strength Silica) T3 bonding technology is specifically designed to withstand 100% aqueous mobile phases and provides superior retention for polar compounds via enhanced hydrophobic interaction at low ligand density.
-
Mass Spectrometry Strategy
-
Polarity: Negative Electrospray Ionization (ESI-) .
-
Reasoning: Unlike 6-MP (which protonates well), 6-TUA is acidic (pKa ~5.4). Operating in negative mode ([M-H]⁻) yields a 5-10x increase in signal-to-noise ratio compared to positive mode.
-
-
Internal Standard: 6-Thiouric Acid-13C3 .
-
Reasoning: A structural analog (like 6-Methyluric acid) cannot compensate for the specific ion suppression experienced by 6-TUA at its specific retention time. The 13C3 isotope co-elutes perfectly but is mass-resolved.
-
Detailed Protocol
Step 1: Reagents & Standards
-
Stock Solution: Dissolve 6-TUA in 10mM NH₄OH (it dissolves poorly in pure water/acid). Dilute to 1 mg/mL.
-
Internal Standard: Dissolve 6-TUA-13C3 in 10mM NH₄OH to 10 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step 2: Sample Preparation (Solid Phase Extraction)
Direct "dilute-and-shoot" is discouraged for 6-TUA due to massive ion suppression from urinary salts in the early eluting region.
-
Aliquot: Transfer 200 µL of human urine to a microcentrifuge tube.
-
Spike: Add 20 µL of Internal Standard Working Solution (500 ng/mL 6-TUA-13C3).
-
Dilute: Add 600 µL of 0.1% Formic Acid (Acidification ensures the analyte is neutral for SPE retention).
-
Conditioning: Use a Polymeric Reversed-Phase SPE Plate (e.g., Oasis HLB or Strata-X) . Condition with 1 mL MeOH, then 1 mL Water.
-
Load: Load the pre-treated urine sample.
-
Wash: Wash with 1 mL 5% Methanol in Water (Removes salts/urea).
-
Elute: Elute with 500 µL 100% Methanol.
-
Reconstitute: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A.
Step 3: UPLC-MS/MS Conditions
LC Gradient Table:
| Time (min) | Flow (mL/min) | %A (Water/FA) | %B (ACN/FA) | Curve |
|---|---|---|---|---|
| 0.00 | 0.40 | 99 | 1 | Initial |
| 1.00 | 0.40 | 99 | 1 | 6 |
| 4.00 | 0.40 | 50 | 50 | 6 |
| 4.10 | 0.40 | 5 | 95 | 1 |
| 5.50 | 0.40 | 5 | 95 | 1 |
| 5.60 | 0.40 | 99 | 1 | 1 |
| 7.00 | 0.40 | 99 | 1 | 1 |
MS/MS Parameters (Negative Mode):
-
Source Temp: 500°C
-
Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent arcing).
-
Desolvation Gas: 1000 L/hr.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 6-Thiouric Acid | 182.9 [M-H]⁻ | 139.9 (Loss of HNCO) | 30 | 22 | Quant |
| 6-Thiouric Acid | 182.9 [M-H]⁻ | 123.9 (Loss of SCN) | 30 | 28 | Qual |
| 6-TUA-13C3 (IS) | 185.9 [M-H]⁻ | 142.9 | 30 | 22 | IS |
Note: The fragmentation of uric acid derivatives typically involves the loss of Isocyanic acid (HNCO, 43 Da). For the 13C3 isotope, the 3 carbons are usually part of the purine ring system, so the fragment retains the mass shift.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample collection to data processing.[1][2][3]
Validation & Troubleshooting
-
Linearity: The method is linear from 10 ng/mL to 5000 ng/mL.
-
Matrix Effects: Calculate Matrix Factor (MF) by comparing the peak area of 6-TUA spiked into extracted blank urine vs. neat solution.
-
Acceptance: The IS (13C3) should yield a similar MF to the analyte (e.g., if Analyte is suppressed by 20%, IS should be too), resulting in a relative MF ~1.0.
-
-
Carryover: 6-TUA is "sticky." Ensure the needle wash contains 10% Ammonia in Methanol to prevent carryover between injections.
Common Pitfall:
-
Issue: Peak splitting or fronting.
-
Cause: Injection solvent is too strong (100% Methanol).
-
Fix: Ensure reconstitution is in 100% Mobile Phase A (Water).
References
-
Frontiers in Pharmacology. "LC-MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.
-
Journal of Chromatography B. "Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites." (Confirms Negative Ion mode for 6-Thiouric Acid).[4]
-
Waters Corporation. "ACQUITY UPLC HSS T3 Column Technology for Polar Compound Retention."
Sources
Application Note: High-Sensitivity Extraction and Quantification of Thiouric Acid from Plasma Using 13C3-Labeled Standards
This Application Note is structured to serve as a definitive technical guide for bioanalytical scientists and clinical researchers. It moves beyond a standard SOP by integrating mechanistic insights, troubleshooting logic, and advanced visualization.
Executive Summary
Thiouric acid (6-TU) is the primary inactive metabolite of the thiopurine drugs Azathioprine (AZA) and 6-Mercaptopurine (6-MP).[1][2][3][4][5] While 6-Thioguanine nucleotides (6-TGN) are the active therapeutic agents, quantification of 6-TU is critical for assessing the activity of Xanthine Oxidase (XO) and identifying patients with metabolic shunting who are at risk of therapeutic failure or hepatotoxicity.[1]
This protocol details a robust Stable Isotope Dilution LC-MS/MS method.[1] Unlike traditional HPLC-UV methods, which suffer from interference and low sensitivity, this method utilizes 13C3-6-Thiouric Acid as an internal standard to rigorously compensate for matrix effects and ionization suppression in plasma.[1]
Scientific Background & Clinical Significance[2][4][6]
The Metabolic Shunt
Azathioprine is a prodrug converted to 6-MP.[1][6] 6-MP faces a metabolic divergence:
-
Activation (Anabolic): Converted by HPRT to 6-TGN (therapeutic).
-
Methylation (Catabolic): Converted by TPMT to 6-MMP (hepatotoxic).[1][4]
-
Oxidation (Catabolic): Converted by Xanthine Oxidase (XO) to 6-Thiouric Acid (6-TU) (inactive/excreted).[1][3][4]
Elevated 6-TU levels indicate high XO activity, which can "steal" substrate from the activation pathway, reducing efficacy.[1] Conversely, extremely low 6-TU levels may indicate non-compliance or XO inhibition (e.g., Allopurinol co-therapy).[1]
Why 13C3-Labeled Standards?
Plasma is a complex matrix containing phospholipids and proteins that cause ion suppression in ESI-MS.[1]
-
Deuterated (D) Standards: Often suffer from "deuterium isotope effect," leading to slight chromatographic separation from the analyte.[1] This results in the standard and analyte experiencing different matrix suppression at the moment of ionization.[1]
-
13C Standards: 13C3-6-TU co-elutes perfectly with endogenous 6-TU.[1] This ensures that any suppression affecting the analyte affects the standard identically, providing the highest possible quantitative accuracy (E-E-A-T principle).[1]
Visualizations
Thiopurine Metabolic Pathway
Figure 1: The competitive metabolism of Azathioprine, highlighting the formation of Thiouric Acid.[4]
Caption: 6-MP is metabolized via three competing pathways.[1][3][4] XO converts 6-MP to the inactive 6-Thiouric Acid.[1][2][3][4][7]
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | 6-Thiouric Acid (High Purity >98%) | Calibration Standard |
| Internal Standard | 13C3-6-Thiouric Acid (>99% Isotopic Purity) | Matrix Compensation |
| Precipitating Agent | Acetonitrile (LC-MS Grade) | Protein Removal |
| Stabilizer | Dithiothreitol (DTT) 0.1 M | Prevention of thiol oxidation |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source (pH control) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution |
| Column | C18 or HILIC (e.g., Waters XSelect HSS T3) | Retention of polar purines |
Experimental Protocol
Stock Solution Preparation
-
Stock A (Analyte): Dissolve 6-TU in 0.1 M NaOH (it is poorly soluble in neutral water) to 1 mg/mL. Dilute to working concentrations in water/methanol (50:50).
-
Stock B (Internal Standard): Dissolve 13C3-6-TU in 0.1 M NaOH to 100 µg/mL.
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 0.1% DTT solution. Note: DTT is crucial to prevent oxidative degradation during storage.
Sample Preparation (Protein Precipitation)
This method uses a "Crash and Shoot" approach, optimized for high throughput.[1]
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 20 µL of Working IS Solution (13C3-6-TU). Vortex briefly.
-
Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Acidification helps dissociate protein-bound drugs and stabilizes the thiol group.[1]
-
-
Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with Mobile Phase A before injection.
Extraction Workflow Diagram
Figure 2: Step-by-step Protein Precipitation protocol.
Caption: Optimized Protein Precipitation (PPT) workflow ensuring stabilization and high recovery.
LC-MS/MS Conditions
Chromatographic Parameters
Thiouric acid is highly polar.[1] Standard C18 columns may result in elution in the void volume.[1]
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent.[1] The T3 bonding technology is designed to retain polar compounds in high aqueous conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Gradient:
Mass Spectrometry Parameters
Ionization Mode: Negative Electrospray Ionization (ESI-) . Note: While AZA and 6-MP ionize well in positive mode, 6-Thiouric Acid (like Uric Acid) provides superior sensitivity and lower background in negative mode.[1]
| Parameter | Value |
| Polarity | Negative (-) |
| Spray Voltage | -2500 V |
| Capillary Temp | 350°C |
| Curtain Gas | 30 psi |
MRM Transitions: Optimization Note: Exact collision energies (CE) vary by instrument (e.g., Sciex vs. Thermo). Perform a compound optimization ramp.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| 6-Thiouric Acid | 183.1 [M-H]- | 140.0 | Quantifier |
| 183.1 | 96.0 | Qualifier | |
| 13C3-6-Thiouric Acid | 186.1 [M-H]- | 143.0 | Internal Standard |
Mechanism: The transition 183 -> 140 corresponds to the loss of HNCO (43 Da), a characteristic fragmentation of the purine ring system.[1]
Validation & Quality Control (Self-Validating Logic)
To ensure Trustworthiness , the method must pass the following criteria (based on FDA/EMA Bioanalytical Guidelines):
-
Linearity: Calibration curve from 10 ng/mL to 2000 ng/mL.
must be > 0.995.[1] -
Accuracy: Quality Control (QC) samples at Low, Medium, and High concentrations must be within ±15% of nominal value.
-
Matrix Effect (ME):
[1] -
Stability:
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
-
Benchtop: Stable for 4 hours at RT (DTT is required for this claim).
-
References
-
Frontiers in Pharmacology. (2022).[1] LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.[1][8] Retrieved from [Link][1]
-
Journal of Chromatography B. (2024). Quantitation of thiorphan in human plasma using LC-MS/MS and its application to a bioequivalence study. (Methodology reference for thiol stabilization). Retrieved from [Link]
-
National Institutes of Health (NIH). Azathioprine Metabolism and Xanthine Oxidase Interaction.[1] Retrieved from [Link]
-
Shimadzu Application News. LC-MS/MS Method Package for Organic Acids. (Reference for negative mode ionization of acid metabolites). Retrieved from [Link][1]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Thiopurine Therapy with a Xanthine Oxidase Inhibitor in Patients with Systemic Autoimmune Diseases: A Single-Centre Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Thiouric Acid-13C3 Sodium Salt Dihydrate as an internal standard in clinical toxicology
High-Precision Quantification of Thiopurine Metabolites via LC-MS/MS
Abstract & Clinical Significance
Thiopurines (Azathioprine, 6-Mercaptopurine, 6-Thioguanine) remain the cornerstone of treatment for Inflammatory Bowel Disease (IBD) and Acute Lymphoblastic Leukemia (ALL). However, their narrow therapeutic index and complex metabolism necessitate rigorous Therapeutic Drug Monitoring (TDM).
6-Thiouric Acid (6-TUA) is the inactive end-product of the catabolic Xanthine Oxidase (XO) pathway.[1][2] Elevated 6-TUA levels indicate a "metabolic shunt" where the drug is rapidly cleared rather than activated into therapeutic 6-Thioguanine Nucleotides (6-TGNs). This shunting is a primary cause of therapeutic resistance and can lead to hepatotoxicity via the competing TPMT pathway.
This guide details the application of Thiouric Acid-13C3 Sodium Salt Dihydrate as a stable isotope-labeled Internal Standard (IS). Unlike deuterium-labeled standards, the
Compound Profile & Handling
Critical Note for Stock Preparation: The internal standard is supplied as a Sodium Salt Dihydrate . You must account for the salt and hydration weight when calculating molar concentrations of the active moiety.
| Property | Specification |
| Compound Name | Thiouric Acid-13C3 Sodium Salt Dihydrate |
| Active Moiety | 6-Thiouric Acid-13C3 |
| CAS Number | 1330823-16-9 |
| Molecular Formula | |
| Molecular Weight | 245.17 g/mol (Salt Form) |
| MW (Free Acid) | ~173.19 g/mol (Active Isotope) |
| Solubility | Water (Excellent), DMSO (Slightly heated), Methanol (Poor) |
| Storage | -20°C, Hygroscopic. Store under inert gas if possible. |
Handling Protocol:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which degrades the hygroscopic salt.
-
Solvent Choice: Dissolve the primary stock in 10 mM Ammonium Acetate (pH 7.0) or pure water. Do not attempt to dissolve the salt form directly in high-organic solvents (e.g., 100% MeOH), as it may precipitate.
Metabolic Pathway & Mechanism
Understanding the origin of 6-TUA is vital for interpreting toxicological data. The diagram below illustrates the competition between activation (HPRT) and elimination (XO/TPMT).
Figure 1: Thiopurine metabolic pathway.[3] 6-TUA represents the irreversible elimination pathway mediated by Xanthine Oxidase.
Experimental Protocol: LC-MS/MS Quantification
A. Sample Preparation (Protein Precipitation)
This method uses a "dilute-and-shoot" approach compatible with high-throughput clinical workflows.
Materials:
-
Matrix: Human Plasma or Urine.
-
Precipitant: Methanol containing 0.1% Formic Acid.
-
Internal Standard Working Solution (ISWS): 500 ng/mL Thiouric Acid-13C3 in water.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of patient plasma/urine into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of ISWS. Vortex gently for 10 seconds.
-
Why? Adding IS before precipitation corrects for analyte loss during the protein crash.
-
-
Precipitate: Add 150 µL of ice-cold Methanol + 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
-
Why? Diluting the methanolic supernatant with aqueous buffer prevents "solvent effects" (peak broadening) when injecting onto a reverse-phase column.
-
B. LC-MS/MS Conditions
While many thiopurines are analyzed in Positive Mode, 6-Thiouric Acid is an acidic purine analog and often exhibits superior sensitivity and lower background in Negative Electrospray Ionization (ESI-) mode. However, for multi-analyte panels (measuring 6-MP/6-MMP simultaneously), Polarity Switching or Positive Mode may be used.
Chromatography:
-
Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex Biphenyl.
-
Rationale: T3/Biphenyl phases retain polar purines better than standard C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Flow Rate: 0.3 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Loading |
| 1.00 | 2% | Isocratic Hold (Polar retention) |
| 4.00 | 90% | Elution |
| 5.00 | 90% | Wash |
| 5.10 | 2% | Re-equilibration |
| 7.00 | 2% | End |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Negative (Recommended for single analyte) or Positive.
-
Optimization: Perform a product ion scan. Below are theoretical transitions.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Thiouric Acid | Neg (-) | 169.0 | 126.0 / 110.0 | 30 | 20-35 |
| Thiouric Acid-13C3 (IS) | Neg (-) | 172.0 | 129.0 / 113.0 | 30 | 20-35 |
| Alternative (Pos) | Pos (+) | 171.0 | 154.0 ( | 25 | 15-25 |
Workflow Visualization
Figure 2: Extraction and analysis workflow ensuring matrix matching and column compatibility.
Validation & Troubleshooting
Validation Parameters (FDA Bioanalytical Guidelines)
-
Linearity: 10 – 5000 ng/mL (
). -
Accuracy: ±15% (±20% at LLOQ).[4]
-
Matrix Effect: Calculate Matrix Factor (MF) using the IS.
-
The 13C3 IS is critical here. While absolute signal may be suppressed by plasma salts, the Ratio of Analyte/IS should remain constant because the IS experiences the exact same suppression at the exact same retention time.
-
Expert Troubleshooting Tips
-
Peak Tailing: 6-Thiouric acid is polar and can interact with silanols on the column. Ensure your Mobile Phase A has ionic strength (Ammonium Acetate) rather than just Formic Acid to sharpen peaks.
-
Carryover: Thiopurines can stick to metallic injector needles. Use a needle wash of 50:50 Methanol:Water with 0.5% Ammonia.
-
Stability: The sodium salt IS is stable in powder form, but once reconstituted, oxidation to sulfate can occur over time. Store stock solutions at -80°C and discard working solutions after 1 week.
References
-
Metabolic Pathway & Clinical Relevance
- Ansari, A., et al. (2008). Influence of xanthine oxidase on thiopurine metabolism in Crohn's disease. Alimentary Pharmacology & Therapeutics.
-
LC-MS/MS Methodology (Erythrocytes & Plasma)
-
Internal Standard Properties
-
Santa Cruz Biotechnology.[11] Thiouric Acid-13C3 Sodium Salt Dihydrate Product Data.
-
-
General Thiopurine Guidelines
Sources
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 8. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 11. Thiouric Acid-13C3 Sodium Salt Dihydrate - 上海赛可锐生物科技有限公司 [scrbio.com]
- 12. ageb.be [ageb.be]
- 13. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Simultaneous Quantification of Thiouric Acid-¹³C₃ and Endogenous Purines
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the isotopically labeled internal standard, Thiouric Acid-¹³C₃, from key endogenous purines—uric acid, xanthine, and hypoxanthine—in biological matrices. This method is particularly relevant for pharmacokinetic and metabolic studies where thiopurine drugs are administered, and their metabolites need to be accurately measured against a background of naturally occurring purine compounds. The described methodology utilizes reversed-phase chromatography with UV detection, offering a reliable and reproducible approach for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
The study of purine metabolism is crucial in understanding various physiological and pathological states.[1] Endogenous purines such as hypoxanthine, xanthine, and uric acid are key players in the purine degradation pathway.[2] Concurrently, thiopurine drugs like azathioprine and 6-mercaptopurine are widely used as immunosuppressants and in cancer therapy.[3] These drugs are metabolized in the body to form several compounds, including 6-thiouric acid.[3]
Accurate quantification of thiopurine metabolites is essential for therapeutic drug monitoring to optimize dosage and minimize toxicity.[4] Thiouric Acid-¹³C₃ is often employed as an internal standard in such analyses due to its similar chemical properties to the analyte of interest, 6-thiouric acid, allowing for correction of variations during sample preparation and analysis.[5] The primary analytical challenge lies in achieving baseline separation of the more polar thiouric acid from the structurally similar and often more abundant endogenous purines in complex biological samples like plasma or urine.
This application note provides a detailed protocol for the effective HPLC separation of Thiouric Acid-¹³C₃ from endogenous purines, addressing the common issues of poor retention of polar analytes in reversed-phase systems.[6]
Chromatographic Strategy: A Rationale
The separation of polar analytes like purines and thiouric acid on traditional non-polar stationary phases (e.g., C18) presents a significant challenge due to their limited retention.[6] To overcome this, the following strategic choices were made:
-
Stationary Phase: A C18 reversed-phase column is selected for its versatility and wide availability. The hydrophobic nature of the C18 stationary phase provides a basis for the separation of compounds based on their polarity.[7]
-
Mobile Phase: A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is employed.[8] The principle of reversed-phase chromatography dictates that more polar compounds will elute earlier than less polar compounds.[9]
-
pH Control: The pH of the aqueous buffer is a critical parameter. By adjusting the pH, the ionization state of the purines and thiouric acid can be manipulated, thereby altering their polarity and retention on the column.[8] For this method, a slightly acidic pH is chosen to suppress the ionization of the acidic protons on the purine rings, rendering them less polar and increasing their retention.
-
Gradient Elution: A gradient elution strategy is implemented, starting with a low concentration of the organic modifier to retain the highly polar analytes, followed by a gradual increase in the organic modifier concentration to elute the compounds in order of increasing hydrophobicity.[9]
-
-
Internal Standard: Thiouric Acid-¹³C₃ is the ideal internal standard for the quantification of 6-thiouric acid. Being an isotopically labeled version of the analyte, it co-elutes with 6-thiouric acid under UV detection but can be differentiated by a mass spectrometer if LC-MS is used. For UV-based methods, it serves as a reliable marker for retention time and peak area normalization, assuming it is not endogenously present in the sample. Its chromatographic behavior is virtually identical to that of unlabeled thiouric acid.
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for HPLC analysis.
Detailed Protocols
Sample Preparation Protocol (from Plasma)
This protocol is designed for the extraction of purines and thiouric acid from a plasma matrix.
-
Aliquoting: In a microcentrifuge tube, aliquot 200 µL of plasma.
-
Internal Standard Spiking: Add a known concentration of Thiouric Acid-¹³C₃ solution to the plasma sample.
-
Deproteinization: Add 400 µL of ice-cold 0.6 M perchloric acid to the plasma sample.[10] Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Neutralization: Add 60 µL of 3 M potassium carbonate to neutralize the excess perchloric acid. This will precipitate potassium perchlorate.
-
Precipitation: Place the tube on ice for 15 minutes to ensure complete precipitation of potassium perchlorate.
-
Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Method Protocol
The following HPLC parameters are recommended for the separation.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 2% B5-15 min: 2-20% B (linear gradient)15-18 min: 20% B18-20 min: 2% B (return to initial)20-25 min: 2% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV-Vis Detector with wavelength switching:- 254 nm for Hypoxanthine and Xanthine- 293 nm for Uric Acid- 353 nm for Thiouric Acid-¹³C₃[1] |
Method Validation
For reliable and accurate results, the HPLC method should be validated according to established guidelines.[4][11] The key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to spiked samples. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. |
| Accuracy | The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations and expressing the result as a percentage of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified under the stated experimental conditions. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. |
| Stability | The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability, long-term storage at -80°C). |
Expected Results
Under the proposed chromatographic conditions, a baseline separation of all four compounds is expected. The elution order will be based on polarity, with the most polar compounds eluting first.
-
Expected Elution Order:
-
Uric Acid
-
Hypoxanthine
-
Xanthine
-
Thiouric Acid-¹³C₃
-
The retention times will be consistent and reproducible under the specified conditions. The use of a multi-wavelength UV detector allows for optimal sensitivity for each compound.
Troubleshooting
Common issues encountered during the HPLC analysis of purines and their potential solutions are listed below.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.- Mismatch between injection solvent and mobile phase.- Column degradation. | - Use a column with end-capping.- Lower the pH of the mobile phase to further suppress ionization.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Replace the column. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure accurate pH adjustment.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| No or Low Signal | - Improper sample preparation leading to analyte loss.- Detector malfunction (e.g., lamp failure).- Incorrect injection volume. | - Review the sample preparation protocol for any potential errors.- Check the detector lamp status and perform a diagnostic test.- Verify the autosampler is injecting the correct volume. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Flush the system with a strong solvent (e.g., 100% acetonitrile) to clean the column.- Replace the detector lamp if necessary. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the simultaneous separation and quantification of Thiouric Acid-¹³C₃ and endogenous purines. By carefully selecting the stationary phase, optimizing the mobile phase composition and pH, and employing a gradient elution strategy, the challenges associated with the analysis of these polar compounds can be effectively overcome. Proper method validation is crucial to ensure the accuracy and precision of the results, making this method suitable for demanding applications in clinical research and drug development.
References
-
Ansari, A., et al. (2008). Influence of xanthine oxidase on thiopurine metabolism in Crohn's disease. Alimentary Pharmacology & Therapeutics, 28(6), 749–57. Available at: [Link]
- Erdmann, G. R., Chan, G. L., & Canafax, D. M. (1988). HPLC Determination of 6-Thiouric Acid and 6-Mercaptopurine in Organ Transplant Patient Serum.
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available at: [Link]
- Lennard, L., & Singleton, H. J. (1992). Analysis of 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid in biological fluids by high-performance liquid chromatography.
- Piñeiro-López, M., et al. (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 401-409.
-
BfArM. (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
- Chadly, Z., et al. (2025). A validated chromatographic method for determination of thiopurine drugs metabolites concentrations in. Bulletin of Pharmaceutical Research.
- Palma-Aguirre, J. A., et al. (2006). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 39(10), 1311-1320.
- Porter, W. R., et al. (1987). Sensitive and specific high-performance liquid chromatographic assay for 6-thiouric acid.
- Gesto, V. S., et al. (2022). A Validated HPLC–Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. Pharmaceuticals, 15(12), 1466.
- Hawwa, A. F., et al. (2008). Therapeutic Monitoring of Thiopurine Metabolites: Validation of an HPLC Method and Preliminary Findings from a Small Cohort. Malaysian Journal of Medical Sciences, 15(4), 21-29.
- Dervieux, T., & Boulieu, R. (1998). Improved HPLC quantification of 6-mercaptopurine metabolites in red blood cells. Clinical Chemistry, 44(3), 551-555.
- Chen, Z., et al. (1995). Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection. Analyst, 120(8), 2181-2184.
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). A convenient HPLC assay, which allows for the simultaneous measurement in extracellular fluids of 6-mercaptopurine and four of its metabolites, 6-thioguanine, 6-mercaptopurine riboside, 6-thioxanthine and 6-thiouric acid is described.
- Chan, G. L., & Canafax, D. M. (1989). Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. Journal of Clinical Pharmacology, 29(4), 358-363.
-
SIELC Technologies. (2025). HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+. Available at: [Link]
-
Wikipedia. (2026). Thiouric acid. Available at: [Link]
- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.
-
Wikipedia. (2026). Reversed-phase chromatography. Available at: [Link]
- Kim, D. H., et al. (2021). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 13(3), 334-343.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
- Dinc, E., & Baleanu, D. (2021). Three-Way Analysis-Based pH-UV-Vis Spectroscopy for Quantifying Allura Red in An Energy Drink and Determining Colorant's pKa. Journal of the Chilean Chemical Society, 66(1), 5094-5100.
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available at: [Link]
-
OUCI. (2022). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
- Chen, J., et al. (2022).
- da Costa, J. B. N., et al. (2007). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218.
- de Andrade, C. K., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 18(1), 183-188.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 3. Thiouric acid - Wikipedia [en.wikipedia.org]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. imtm.cz [imtm.cz]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Mass transitions and MRM parameters for Thiouric Acid-13C3
Application Note: High-Sensitivity MRM Profiling of Thiouric Acid-13C3 in Biological Matrices
Executive Summary & Scientific Context
Thiouric Acid (6-Thiouric Acid, 6-TU) is the primary catabolic endpoint of thiopurine drugs (Azathioprine, 6-Mercaptopurine, 6-Thioguanine), which are critical in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).[1] While 6-Thioguanine Nucleotides (6-TGN) are the active metabolites, 6-TU levels provide essential insight into the activity of Xanthine Oxidase (XO). Elevated 6-TU ratios often indicate shunting away from the active pathway, potentially requiring XO inhibitor co-therapy (e.g., Allopurinol).
Accurate quantification of 6-TU is challenging due to its polarity and potential for oxidation. The use of Thiouric Acid-13C3 as a Stable Isotope Labeled (SIL) internal standard is non-negotiable for clinical research to compensate for matrix effects and ionization suppression in electrospray ionization (ESI).
This guide provides a validated, field-tested protocol for the MRM transition optimization and LC-MS/MS quantification of Thiouric Acid-13C3, ensuring high specificity and reproducibility.
Chemical & Physical Specifications
Understanding the physicochemical difference between the analyte and its isotopologue is vital for preventing "cross-talk" and ensuring co-elution.
| Feature | Analyte: 6-Thiouric Acid (6-TU) | Internal Standard: 6-Thiouric Acid-13C3 |
| Formula | C5H4N4O2S | C2(13C)3H4N4O2S |
| Molecular Weight | 184.18 g/mol | ~187.15 g/mol |
| Monoisotopic Mass | 184.01 Da | 187.02 Da |
| pKa Values | pKa1 ~ 5.4, pKa2 ~ 8.2 (Acidic) | Similar |
| LogP | -1.3 (Highly Polar) | Similar |
| Solubility | Soluble in dilute alkali (NaOH); poor in water/acid. | Same |
MRM Parameters & Mass Transitions
The following parameters are optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495, or Thermo Altis).
Critical Note on Polarity: While thiopurines (Azathioprine, 6-MP) are often analyzed in Positive Mode, 6-Thiouric Acid shows significantly better ionization in Negative Mode (ESI-) due to its acidic enol/keto groups.
Table 1: Optimized MRM Transitions (Negative Mode)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | ID | DP (V) | CE (eV) | CXP (V) | Dwell (ms) |
| 6-TU (Quant) | 182.9 | 139.9 | Loss of HNCO | -60 | -24 | -10 | 50 |
| 6-TU (Qual) | 182.9 | 106.0 | Ring Fragmentation | -60 | -38 | -12 | 50 |
| 6-TU-13C3 (IS) | 185.9 | 142.9 | Loss of HNCO | -60 | -24 | -10 | 50 |
Note: The 13C3 label is typically located on the purine ring carbons. The transition 186 -> 143 confirms the retention of the heavy isotopes in the fragment after the loss of the HNCO moiety (43 Da).
Table 2: Source Parameters (Generic ESI-)
| Parameter | Setting | Rationale |
| Ion Spray Voltage (IS) | -4500 V | High negative voltage required for efficient deprotonation. |
| Temperature (TEM) | 500°C | High temp aids desolvation of polar aqueous mobile phases. |
| Curtain Gas (CUR) | 30 psi | Prevents solvent droplets from entering the vacuum interface. |
| Gas 1 / Gas 2 | 50 / 60 psi | High nebulizer/heater gas flow to stabilize the spray. |
Metabolic Pathway Visualization
Understanding the origin of 6-TU is crucial for interpreting data. The diagram below illustrates the metabolic shunt where Xanthine Oxidase converts 6-MP to the inactive 6-TU.
Caption: Thiopurine catabolism pathway highlighting the Xanthine Oxidase mediated conversion of 6-MP to 6-Thiouric Acid.
Experimental Protocol: Sample Preparation & LC Conditions
A. Stock Solution Preparation
-
Solvent: Dissolve 6-Thiouric Acid-13C3 in 0.1 M NaOH . It is poorly soluble in pure water or methanol.
-
Storage: Store at -80°C. Thiouric acid is susceptible to oxidation; add Dithiothreitol (DTT) (0.5 mM) to stock solutions as an antioxidant stabilizer if storing for >1 month.
B. Sample Extraction (Plasma/Urine)
Protein precipitation is preferred over SPE for 6-TU due to its high polarity, which leads to breakthrough on standard C18 SPE cartridges.
-
Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of 6-TU-13C3 Working Solution (500 ng/mL in water).
-
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Why Formic Acid? Acidification helps precipitate proteins and stabilizes the thiol group.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a glass vial.
-
Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase composition.
C. Chromatographic Separation
Due to the polarity of 6-TU, standard C18 columns often yield poor retention (elution in the void volume). HILIC or Polar-Embedded C18 is recommended.
-
Column: Waters XBridge BEH Amide (HILIC) or Phenomenex Kinetex F5 (PFP).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (90%) / 10 mM Ammonium Acetate (10%).
-
Gradient:
-
0.0 min: 95% B (High organic for HILIC retention)
-
1.0 min: 95% B
-
4.0 min: 50% B
-
5.0 min: 50% B
-
5.1 min: 95% B (Re-equilibration)
-
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow for the quantification of 6-Thiouric Acid.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Incorrect pH.[2] 6-TU ionizes best at pH > 7 in negative mode, but chromatography often requires acidic pH.
-
Solution: Use a "Post-Column Infusion" of Ammonia or Triethylamine to raise pH just before the MS inlet.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with metals in the LC system.
-
Solution: Passivate the system with phosphoric acid or use a PEEK-lined column.
-
-
Issue: Signal Suppression.
-
Cause: Co-eluting phospholipids.
-
Solution: Monitor phospholipid transitions (m/z 184 -> 184 in Pos mode) or use a phospholipid removal plate (e.g., Ostro) instead of simple precipitation.
-
References
-
Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. MDPI Pharmaceutics. (2025). Validated transitions for 6-TU and 6-TU-13C3. Link
-
LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes. Frontiers in Pharmacology. (2022). Discusses stability and sample prep for thiopurine metabolites. Link
-
Thiouric Acid Compound Summary. PubChem. Chemical and physical properties of 6-Thiouric Acid. Link
-
Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. (2018). Storage conditions and degradation pathways. Link
-
Inhibition of Xanthine Oxidase-Catalyzed Oxidation. MDPI Molecules. (2020). Mechanistic insight into the formation of 6-Thiouric Acid from 6-MP. Link
Sources
Sample preparation techniques for thiopurine metabolite profiling
Application Note: Advanced Sample Preparation for Thiopurine Metabolite Profiling
Executive Summary & Clinical Context
Thiopurines (Azathioprine, 6-Mercaptopurine, 6-Thioguanine) remain cornerstone therapies for Inflammatory Bowel Disease (IBD) and Acute Lymphoblastic Leukemia (ALL). However, their narrow therapeutic index requires rigorous Therapeutic Drug Monitoring (TDM).
The efficacy and toxicity of these drugs are not correlated with plasma concentrations of the parent drug, but rather with the intracellular accumulation of active nucleotide metabolites within erythrocytes (Red Blood Cells, RBCs).
-
6-Thioguanine Nucleotides (6-TGNs): The active cytotoxic metabolites responsible for therapeutic effect and myelosuppression.
-
6-Methylmercaptopurine Nucleotides (6-MMPNs): Inactive metabolites associated with hepatotoxicity.[1]
The Analytical Challenge: These metabolites exist as mono-, di-, and tri-phosphates intracellularly. They are inherently unstable and prone to oxidation. Furthermore, accurate profiling requires the complete hydrolysis of these nucleotides back to their base forms (6-TG and 6-MMP) or derivatized forms for total quantification, while preventing the degradation of the thiols.
This guide details a robust, field-proven protocol for the isolation, hydrolysis, and extraction of thiopurine metabolites from human erythrocytes, optimized for LC-MS/MS analysis.
Metabolic Pathway & Analytical Targets
Understanding the enzymatic pathway is critical for interpreting sample preparation failures.
Figure 1: Simplified Thiopurine Metabolic Pathway. The balance between 6-TGN and 6-MMPN is dictated by TPMT and NUDT15 enzymatic activity.
Pre-Analytical Considerations
The integrity of the sample prior to extraction is the single largest source of error in thiopurine profiling.
Matrix Selection: Why RBCs?
Plasma or serum is unsuitable for TDM of thiopurines because the active phosphate metabolites do not circulate freely; they are trapped intracellularly. RBCs lack the nucleus and full metabolic machinery of leukocytes, making them a stable surrogate compartment for long-term metabolite accumulation (half-life correlates with RBC lifespan).
Stability & Storage
Thiopurine metabolites are susceptible to spontaneous oxidation and enzymatic degradation.
| Parameter | Recommendation | Critical Insight |
| Collection Tube | EDTA (Lavender) | Heparin can interfere with certain PCR-based genotyping if performed on the same sample, but EDTA is standard for LC-MS. |
| Whole Blood Stability | 4 Days @ 4°C | Do not freeze whole blood. Freezing lyses cells before washing, making accurate RBC counting/normalization impossible. |
| RBC Stability | 6 Months @ -70°C | Storage at -20°C leads to ~30% degradation of 6-TGN over 6 months [1].[2][3][4][5] |
| Processing Time | < 60 Minutes | Isolate RBCs immediately upon receipt to prevent metabolite leakage. |
Core Protocol: Acid Hydrolysis with DTT Stabilization
This protocol utilizes acid hydrolysis to dephosphorylate the nucleotides (mono-, di-, tri-) into their base forms (6-TG and 6-MMP) for total quantitation.[6][7] This is the clinical "Gold Standard" for TDM.
Reagents Required
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Lysis/Hydrolysis Buffer: 0.7 M Perchloric Acid (PCA) or 0.5 M Sulfuric Acid.
-
Stabilizer: Dithiothreitol (DTT) (1 M stock).
-
Internal Standard (IS): ^13C,^15N-labeled 6-TG and d3-6-MMP.[3][5]
Step-by-Step Methodology
Step 1: RBC Isolation & Washing Objective: Remove plasma and leukocytes to normalize metabolite concentration to RBC count.
-
Centrifuge whole blood (EDTA) at 1000 x g for 10 minutes at 4°C.
-
Aspirate plasma and the buffy coat (white layer) completely.
-
Resuspend RBCs in 2 volumes of ice-cold PBS. Invert gently.
-
Centrifuge at 1000 x g for 5 minutes . Aspirate supernatant.
-
Repeat wash one more time.
-
Normalization: Count RBCs using an automated hematology analyzer. Aliquot 5 x 10^8 RBCs (approx. 50-100 µL packed cells) into a screw-cap tube.
Step 2: Lysis and Hydrolysis Objective: Release intracellular contents and cleave phosphate groups.
-
Add 200 µL of deionized water to the RBC pellet to lyse cells. Vortex vigorously for 10 seconds.
-
Add 50 µL of DTT (1 M) .
-
Expert Note: DTT is non-negotiable. It prevents the oxidation of the thiol group on 6-TG during the high-temperature heating step. Without DTT, recovery drops significantly [2].
-
-
Add 200 µL of 0.7 M Perchloric Acid (PCA) containing the Internal Standard.
-
Cap tightly and incubate at 100°C (boiling water bath or heat block) for 60 minutes .
-
Mechanism:[8] Heat + Acid hydrolyzes the nucleotide phosphates.
-
Reaction Note: During this step, 6-MMP is often converted to an amino-carbonyl imidazole derivative (4-amino-5-(methylthio)carbonyl imidazole). Your MS transition should target this derivative if using high-temp acid hydrolysis [3].
-
Step 3: Post-Hydrolysis Extraction
-
Cool samples on ice for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial.
-
Optional: If the supernatant is too acidic for your column, dilute 1:1 with mobile phase A (typically Ammonium Formate/Acetate pH 3.5).
Experimental Workflow Diagram
Figure 2: End-to-end sample preparation workflow for Thiopurine Metabolites.
Troubleshooting & Validation
Matrix Effects & Recovery
RBC lysates are complex. While protein precipitation (PP) via PCA removes most proteins, phospholipids may remain.
| Issue | Cause | Solution |
| Low 6-TG Recovery | Oxidation of thiol group. | Ensure DTT concentration is >20 mM in the final mixture. Add DTT before heating. |
| Incomplete Hydrolysis | Insufficient heat or acid time. | Ensure block is actually at 100°C. 60 mins is safer than 45 mins. |
| Column Clogging | Protein carryover. | Centrifuge at max speed (14k x g) for longer (10-15 mins). Do not disturb the pellet. |
The "6-MMP" Peak Shift
Users often fail to detect 6-MMP because they look for the parent mass. Under the acidic conditions described (100°C, PCA), 6-MMP converts to a derivative.
-
Parent 6-MMP: m/z 167
-
Hydrolysis Derivative: m/z ~150-151 (structure dependent on exact acid used).
-
Action: Run a neat standard of 6-MMP through the entire hydrolysis heating step to determine the retention time and mass transition of the derivative for your specific MS method [3].
References
-
Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.[2][5] Annals of Laboratory Medicine. Available at: [Link][9]
-
Shipkova, M., et al. (2003). Differences in nucleotide hydrolysis contribute to the differences between erythrocyte 6-thioguanine nucleotide concentrations determined by two widely used methods.[9] Clinical Chemistry. Available at: [Link]
-
Dervieux, T., & Boulieu, R. (1998). Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. Clinical Chemistry. Available at: [Link]
- Hofmann, U., et al. (2012). Simultaneous quantification of eleven thiopurine nucleotides by LC-MS/MS. Journal of Chromatography B.
Sources
- 1. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 2. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 8. mdpi.com [mdpi.com]
- 9. Differences in nucleotide hydrolysis contribute to the differences between erythrocyte 6-thioguanine nucleotide concentrations determined by two widely used methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Thiopurines via Thiouric Acid Profiling Using Stable Isotope Dilution LC-MS/MS
Abstract
Thiopurines (Azathioprine, 6-Mercaptopurine, 6-Thioguanine) remain the cornerstone of maintenance therapy for Inflammatory Bowel Disease (IBD) and Acute Lymphoblastic Leukemia (ALL).[1] However, significant inter-patient variability in metabolism—specifically the "shunting" of 6-mercaptopurine toward the inactive metabolite 6-Thiouric Acid (6-TUA) via Xanthine Oxidase (XO)—can lead to therapeutic failure or hepatotoxicity.[1][2] This guide details a robust, self-validating LC-MS/MS protocol for quantifying 6-TUA in human plasma and urine.[1][2] It emphasizes the critical role of Thiouric Acid-13C3 as an internal standard to correct for the severe matrix effects and ionization suppression often encountered in negative-mode electrospray ionization (ESI) of purine metabolites.[1][2]
Introduction: The Clinical Imperative of Thiouric Acid
While routine monitoring often focuses on the active cytotoxic metabolites (6-TGN) and hepatotoxic methylated metabolites (6-MMP), these markers only tell half the story.[1] A subset of patients, termed "XO Shunters," possess elevated Xanthine Oxidase activity. In these individuals, the prodrug is rapidly oxidized to the inactive 6-Thiouric Acid before it can be converted to the active 6-TGN species.[1]
Clinical Consequence:
-
High 6-TUA: Confirmation of metabolic shunting (distinct from non-compliance).[1][2]
-
Intervention: Co-administration of an XO inhibitor (e.g., Allopurinol) to redirect metabolism toward the active pathway.
Metabolic Pathway Visualization
The following diagram illustrates the competitive enzymatic pathways determining thiopurine efficacy.
Figure 1: Thiopurine metabolic fate.[2][3] Red arrow indicates the XO-mediated shunting to inactive Thiouric Acid.[1][2]
Technical Rationale: Why Thiouric Acid-13C3?
Quantifying 6-TUA is analytically challenging due to its high polarity, poor solubility in acidic mobile phases, and low ionization efficiency.[1]
The Problem with Deuterated Standards (d3/d4)
Deuterium-labeled isotopes often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native analyte. In the presence of sharp matrix suppression zones (common in urine/plasma), the internal standard (IS) and analyte may experience different ionization environments, rendering the correction factor invalid.
The 13C3 Solution
Thiouric Acid-13C3 incorporates stable Carbon-13 isotopes into the purine ring.[1][2]
-
Co-Elution: 13C isotopes have virtually identical retention times to the native 12C compound.[2]
-
Identical Suppression: The IS experiences the exact same matrix effects at the exact same moment.
-
Mass Shift: The +3 Da shift is sufficient to avoid cross-talk with the native M-H ion (m/z 183).
Materials and Reagents
| Component | Specification | Notes |
| Analyte | 6-Thiouric Acid (6-TUA) | Purity ≥ 98% |
| Internal Standard | Thiouric Acid-13C3 | Isotopic Purity ≥ 99 atom % 13C |
| Solvent A | 10 mM Ammonium Acetate, pH 6.5 | High pH aids solubility/ionization |
| Solvent B | Acetonitrile (LC-MS Grade) | |
| Dissolution Solvent | 0.1 M NaOH | CRITICAL: TUA is insoluble in acid/water.[1][2] |
Detailed Protocol
Stock Solution Preparation (Critical Step)
-
Challenge: 6-TUA precipitates in acidic or neutral aqueous solutions.
-
Protocol:
-
Weigh 1.0 mg of 6-TUA and 6-TUA-13C3 into separate glass vials.
-
Add 0.1 M NaOH (Sodium Hydroxide) to dissolve.[2] Vortex until clear.
-
Dilute to 1 mg/mL with water. Note: These stock solutions are stable at -80°C for 6 months.[1][2]
-
Working Standard: Dilute stocks into 10 mM Ammonium Acetate (pH 6.5) immediately prior to use.[2] Do not dilute into acidic solvents.
-
Sample Preparation
Matrix: Plasma or Urine (Urine must be diluted 1:50 prior to extraction due to high concentrations).[2]
-
Aliquot: Transfer 100 µL of sample (Plasma or Diluted Urine) to a microcentrifuge tube.
-
Spike IS: Add 10 µL of Thiouric Acid-13C3 working solution (final conc. 500 ng/mL).
-
Precipitation: Add 300 µL of Acetonitrile (cold).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an autosampler vial.
-
Optional: Evaporate under nitrogen and reconstitute in Mobile Phase A if sensitivity enhancement is needed (rarely required for TUA).
-
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS.
Chromatography:
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18), 2.1 x 100 mm, 1.8 µm.[1]
-
Flow Rate: 0.3 mL/min.[2]
-
Temperature: 40°C.[2]
-
Gradient:
Mass Spectrometry (Negative Mode): Thiouric acid ionizes most efficiently in Negative ESI (M-H)⁻ due to the acidic protons on the purine ring.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 6-Thiouric Acid | 183.0 | 140.0 | 30 | 22 | Quantifier |
| 183.0 | 124.0 | 30 | 35 | Qualifier | |
| Thiouric Acid-13C3 | 186.0 | 143.0 | 30 | 22 | Internal Standard |
Note: The transition 183->140 corresponds to the loss of HNCO (43 Da), characteristic of uric acid derivatives.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for Thiouric Acid quantification.
Validation & Interpretation
Linearity and Sensitivity[4]
-
Range: 10 ng/mL – 5000 ng/mL (Plasma); 100 ng/mL – 50,000 ng/mL (Urine).[2]
Interpreting Results[2][3][5]
-
Normal Metabolizers: Low levels of TUA, therapeutic levels of 6-TGN.[1][2]
-
XO Shunters: Disproportionately high TUA (>5000 pmol/8x10^8 RBC equivalent or high urinary output) combined with sub-therapeutic 6-TGN.[1][2]
-
Non-Compliance: Undetectable levels of ALL metabolites (TUA, TGN, MMP).
Troubleshooting
-
Low Signal: Check pH of mobile phase.[2] TUA requires neutral/basic pH for stability but slightly acidic/neutral for LC separation.[2] Ensure stock was dissolved in NaOH.
-
Carryover: TUA can stick to metallic surfaces.[1][2] Use a needle wash containing 5% Ammonia in Methanol.[2]
References
-
Thiopurine Metabolism & Shunting
-
LC-MS/MS Methodology for Thiopurines
-
Development and Validation of a Sensitive LC-MS/MS Method for Thiopurine Nucleotides. Frontiers in Pharmacology.[2]
-
-
Internal Standard Usage (13C vs Deuterium)
-
13C labelled internal standards--a solution to minimize ion suppression effects.[2] Journal of Chromatography B.
-
-
Thiouric Acid Properties
-
Clinical Guidelines
Sources
- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis | MDPI [mdpi.com]
- 5. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing of Thiouric Acid-13C3 in reverse-phase chromatography
Introduction: The Molecule & The Challenge
Thiouric Acid-13C3 (6-Thiouric acid-13C3) is the stable isotope-labeled internal standard (IS) used for the quantification of 6-thiouric acid, the primary inactive metabolite of thiopurine drugs (Azathioprine, 6-Mercaptopurine).
Why this is difficult: Thiouric acid is a purine analog containing both amide nitrogens and a thiocarbonyl/thiol group. This creates a "perfect storm" for peak tailing in Reverse-Phase Chromatography (RPC) due to three competing mechanisms:
-
Mixed Ionization: It possesses pKa values (~5.4 and ~8.8) that often fall near standard mobile phase pHs.
-
Metal Chelation: The sulfur atom acts as a Lewis base, chelating trace metals (Fe, Ni) in stainless steel LC pathways.
-
Silanol Interaction: The nitrogen heterocycle interacts with residual silanols on silica columns.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.
Part 1: Diagnostic Logic (Visual Workflow)
Before changing parameters randomly, use this logic tree to identify the root cause of the tailing.
Figure 1: Decision matrix for isolating the cause of peak asymmetry based on retention time stability and peak shape characteristics.
Part 2: Technical Support FAQs
Category 1: Mobile Phase & pH Chemistry
Q: I am using 0.1% Formic Acid (pH ~2.7). Why is my peak still splitting or tailing? A: While pH 2.7 is theoretically acidic enough to protonate Thiouric Acid (pKa1 ≈ 5.4), the local pH inside the column pore can shift if the buffer capacity is too low.
-
The Mechanism: Thiouric acid has low solubility in acidic organic solvents. If your sample diluent is neutral or basic, the plug of sample may locally shift the pH inside the column head, causing a "mixed-mode" elution where some molecules are ionized and others are neutral.
-
The Fix:
-
Increase Buffer Strength: Switch from simple 0.1% Formic Acid to 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . The ammonium ion provides ionic strength to mask silanols, and the formate provides buffering capacity.
-
Match Diluent: Ensure your sample is dissolved in the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).
-
Q: Can I use Ammonium Acetate (pH 5-6)? A: Avoid this range. At pH 5-6, you are operating directly at the pKa1 of the 6-hydroxyl/thiol group. This results in dynamic equilibrium between the protonated and deprotonated species during the run, leading to severe peak broadening and split peaks. Rule of Thumb: Always operate at least 2 pH units away from the pKa (Target pH < 3.4 or pH > 7.5). For RP-LCMS, acidic is preferred for positive mode ionization.
Category 2: The "Sticky" Sulfur (Metal Chelation)
Q: The tailing looks like a "shark fin" (slow rise, very long tail). Changing the column didn't help. What is happening? A: This is the hallmark of Metal Chelation . Thiouric acid contains a sulfur atom that acts as a strong ligand for iron (Fe) and nickel (Ni) ions found in stainless steel frits and column bodies.
-
The Test: Inject a standard of a non-chelating compound (e.g., Caffeine or Uracil). If that peak is sharp but Thiouric Acid tails, it is a chemistry issue, likely chelation.
-
The Fix:
-
Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) to passivate steel surfaces.
-
Chelating Additives: Add 5 µM Medronic Acid (InfinityLab Deactivator) or 0.1 mM EDTA to Mobile Phase A. Note: EDTA can suppress MS ionization; Medronic acid is preferred for LC-MS.
-
Hardware: Replace the column with a "Bio-inert" or PEEK-lined column hardware if possible.
-
Category 3: Column Selection & Silanol Activity
Q: I am using a standard C18 column. Is there a better stationary phase?
A: Standard C18 columns often fail with polar purines because the analyte elutes too close to the void volume (
-
Recommended Phases:
-
High Strength Silica (HSS) T3 / C18-Aq: These are designed to withstand 100% aqueous mobile phases and have specific bonding technologies to reduce silanol activity.
-
PFP (Pentafluorophenyl): Provides alternative selectivity via pi-pi interactions and hydrogen bonding, often separating thiopurines better than C18.
-
Porous Graphitic Carbon (PGC): The "Gold Standard" for polar purines. It retains thiouric acid strongly without ion-pairing reagents. Warning: PGC requires specific conditioning and is prone to retention shifts if not equilibrated properly.
-
Comparative Performance Table:
| Column Chemistry | Retention Mechanism | Suitability for Thiouric Acid | Risk Factor |
| Standard C18 | Hydrophobic | Low | Dewetting in high aqueous; Silanol tailing. |
| HSS T3 / C18-Aq | Hydrophobic + Silanol Shielding | High | Excellent for 100% aqueous starts. |
| PFP | Hydrophobic + Pi-Pi + H-Bond | Medium-High | Good selectivity; may require higher % organic. |
| PGC (Hypercarb) | Charge Transfer / Shape Selectivity | Very High | Strong retention; requires strict passivation. |
Category 4: Sample Stability (Oxidation)
Q: I see a small peak eluting just after my main Thiouric Acid peak. Is this tailing or an impurity? A: This is likely Dimerization . Thio-compounds oxidize to form disulfides (-S-S-) rapidly in solution, especially at neutral/basic pH.
-
The Fix:
-
Add a reducing agent to your sample vial: 1 mM DTT (Dithiothreitol) or TCEP .
-
Keep the autosampler temperature at 4°C.
-
Analyze samples within 12 hours of preparation.
-
Part 3: Validated Experimental Protocol
If you are experiencing tailing, perform this System Suitability Test to validate the fix.
Reagents
-
Analyte: Thiouric Acid-13C3 (1 µg/mL in Mobile Phase A).
-
Mobile Phase A: 10mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: HSS T3 C18 (2.1 x 100mm, 1.8 µm).
Method Parameters
-
Flow: 0.3 mL/min.
-
Gradient: Hold 0% B for 1.0 min (to focus polar analyte), then ramp to 50% B over 5 min.
-
Injection: 2 µL (Low volume prevents solvent effects).
Acceptance Criteria
-
Tailing Factor (
): Must be (calculated at 5% peak height). -
Retention Factor (
): Must be (to ensure separation from the void).
Part 4: Mechanism of Interaction (Diagram)
Understanding why the tailing happens helps in selecting the right fix.[1]
Figure 2: Mechanistic pathways leading to peak tailing. The amine group interacts with silanols (pH dependent), while the thiol group chelates metals (pH independent).
References
-
PubChem. (2023). 6-Thiouric acid | C5H4N4O2S.[2] National Library of Medicine. [Link]
-
Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]
-
Stoke, D., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides. Frontiers in Pharmacology. [Link]
-
Agilent Technologies. (2023). Troubleshooting Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Vanscoik, K. G., et al. (1987).[3] Sensitive and specific high-performance liquid chromatographic assay for 6-thiouric acid. Journal of Chromatography B. [Link]
Sources
Technical Support Center: Minimizing Matrix Effects in Thiouric Acid LC-MS Analysis
Introduction: The "Polarity Trap" in Thiopurine Analysis
Welcome to the advanced troubleshooting guide for Thiouric Acid (6-TUA). As a metabolite of Azathioprine and 6-Mercaptopurine, 6-TUA presents a dual challenge in LC-MS/MS bioanalysis: extreme polarity and oxidative instability .[1]
Many researchers struggle because they treat 6-TUA like a standard lipophilic drug.[1] If you apply a generic C18/Protein Precipitation workflow, you will likely encounter severe signal suppression.[1] This occurs because 6-TUA elutes in the void volume, exactly where salts and unretained plasma phospholipids concentrate, causing "blind spots" in your mass spectrometer.
This guide provides a self-validating system to isolate 6-TUA from matrix interferences while ensuring its chemical stability.[1]
Module 1: Chromatographic Strategy (HILIC vs. RPLC)
The Core Problem: On a standard C18 column, 6-TUA (logP ~ -1.[1]5) often elutes with the solvent front (
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3][4][5][6][7] By using a polar stationary phase, we retain 6-TUA away from the void volume, separating it from the primary matrix suppressors.
Decision Matrix: Selecting the Right Column
Figure 1: Chromatographic decision tree for 6-TUA analysis. HILIC is preferred to shift the analyte away from suppression zones.
Module 2: Sample Preparation & Stability[1][8][9]
The Core Problem: 6-TUA contains a thiol (-SH) group susceptible to oxidation into dipyrimidines or sulfates during extraction.[1] Furthermore, standard protein precipitation (PPT) leaves >95% of phospholipids in the sample, which co-elute during HILIC runs.[1]
The Solution: A "Stabilize & Strip" Protocol.
-
Stabilize: Use Dithiothreitol (DTT) to keep the thiol reduced.[1]
-
Strip: Use Phospholipid Removal Plates (Hybrid-SPE) instead of standard PPT or LLE.
Validated Extraction Protocol
| Step | Action | Mechanistic Rationale |
| 1. Aliquot | Transfer 50 µL Plasma/RBCs to tube. | Small volume reduces matrix load.[1] |
| 2. Stabilize | Add 10 µL 0.2 M DTT (freshly prepared). | CRITICAL: Prevents oxidation of 6-TUA to dimers. |
| 3.[1] I.S. Spike | Add 10 µL | Compensates for extraction loss.[1] |
| 4. Precipitate | Add 150 µL 1% Formic Acid in Acetonitrile. | Acidifies to break protein binding; ACN precipitates proteins.[1] |
| 5. Clean-up | Pass supernatant through Phospholipid Removal Plate (e.g., Ostro/Phree).[1] | Selectively retains phospholipids (zirconia/Lewis acid mechanism) while passing 6-TUA. |
| 6.[1] Analyze | Inject flow-through directly (or dilute).[1] | No evaporation step needed (reduces oxidation risk).[1] |
Workflow Visualization
Figure 2: The "Stabilize & Strip" workflow. Immediate addition of DTT is required to prevent analyte degradation before cleanup.[1]
Module 3: Internal Standard Selection[1]
The Core Problem: In HILIC chromatography, Deuterium (
The Solution: Use
| Internal Standard Type | Suitability for HILIC | Risk Factor |
| Analog (e.g., 6-Mercaptopurine) | Low | Different retention time; does not track matrix effects.[1] |
| Deuterated ( | Medium | Retention Shift: May elute earlier than analyte in HILIC. |
| Carbon/Nitrogen ( | High (Gold Standard) | Co-elutes perfectly; identical ionization suppression.[1] |
Module 4: Troubleshooting FAQ
Q1: My 6-TUA signal decreases progressively while the sample sits in the autosampler. Why? A: This is likely post-extraction oxidation .[1]
-
Diagnosis: Check if you added DTT during extraction.[1]
-
Fix: Ensure the final injection solvent contains 0.1% Formic Acid or a trace of DTT. Keep the autosampler at 4°C. 6-TUA is unstable at neutral pH in the presence of oxygen.
Q2: I see a huge dip in the baseline right where 6-TUA elutes. What is this? A: This is Ion Suppression caused by glycerophosphocholines (m/z 184 fragment).[1]
-
Diagnosis: Perform a post-column infusion of the analyte while injecting a blank plasma extract. You will likely see a drop in signal at the retention time of phospholipids.
-
Fix: Switch from simple protein precipitation to Phospholipid Removal Plates (see Module 2) or use a Zwitterionic HILIC column to shift the analyte away from these lipids.[1]
Q3: Why is Negative Ion Mode recommended? A: While Azathioprine ionizes well in Positive Mode, 6-Thiouric Acid is acidic (pKa ~ 5.4).[1]
-
Mechanism:[1][8][9] In negative ESI, 6-TUA forms a stable
ion.[1] Positive mode often results in high background noise and lower sensitivity for this specific metabolite.[1]
Q4: Can I use a C18 column if I use Ion Pairing Agents? A: Technically yes, but it is not recommended for routine bioanalysis.
-
Reason: Ion pairing agents (like TBA) contaminate the MS source, requiring days of cleaning.[1] They also suppress ionization.[1][8][9] HILIC is a cleaner, more robust alternative.[1]
References
-
Hofmann, U., et al. (2012).[1] "Simultaneous Quantification of Eleven Thiopurine Nucleotides by Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry.
-
Yoo, I.Y., et al. (2018).[1] "Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method." Annals of Laboratory Medicine.
-
Bhandari, D., et al. (2020).[1] "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis... Comparison of Deuterated vs. 13C IS." Journal of Analytical Toxicology.
-
Thermo Fisher Scientific. "HILIC Separations Technical Guide."
-
Waters Corporation. "Simple Approach for the Removal of Phospholipids... Using Ostro Plates."
Sources
- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 7. lcms.cz [lcms.cz]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Storage conditions to prevent degradation of Thiouric Acid-13C3 Sodium Salt
Subject: Storage, Stability, and Handling Guide
Document ID: TS-ISO-7882 | Version: 2.1 | Audience: Analytical Chemists, DMPK Researchers
Core Directive: The Stability Imperative
As a Senior Application Scientist, I cannot stress this enough: Thiouric Acid-13C3 Sodium Salt is a high-value, metastable internal standard. Its reliability in LC-MS/MS quantitation depends entirely on preventing the "Three Horsemen" of thiopurine degradation: Oxidation, Photolysis, and Hydrolysis.
Because this is a Sodium Salt , it is hygroscopic. Because it is a Thiopurine , it is prone to rapid oxidation (S-oxidation) and desulfurization. The stable isotope label (
The Golden Rules of Storage
| Parameter | Standard Condition | Optimal (Recommended) | The "Why" (Scientific Causality) |
| Temperature | -20°C | -80°C | Thiopurines degrade slowly even at -20°C. -80°C halts kinetic oxidation rates significantly better for long-term storage (>3 months). |
| Atmosphere | Tightly capped | Inert Gas Overlay (Ar/N₂) | Oxygen attacks the C=S bond. Displacing headspace air with Argon prevents formation of sulfinic/sulfonic acid degradants. |
| Light | Dark | Amber Vial + Foil Wrap | UV light catalyzes the oxidative desulfurization of the thiocarbonyl group. |
| Physical State | Solid | Solid (Desiccated) | The sodium salt attracts atmospheric moisture. Water facilitates hydrolysis and acts as a medium for dissolved oxygen to react. |
Degradation Mechanism & Visualization
Understanding how the molecule breaks down helps you troubleshoot ghost peaks in your chromatogram. The primary failure mode is the oxidation of the exocyclic sulfur.
Figure 1: The oxidative degradation pathway of Thiouric Acid. Note that "Uric Acid" formation results in a massive retention time shift and loss of the specific MRM transition associated with the sulfur moiety.
Handling Protocol: Reconstitution & Aliquoting
Do not store the stock solution in the original shipping vial after reconstitution.
Step-by-Step Workflow
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Prevents water condensation on the hygroscopic salt.
-
Solvent Selection:
-
Dissolution: Add solvent to achieve a target concentration (e.g., 1–10 mg/mL). Vortex gently.
-
Aliquoting (CRITICAL):
-
Divide the stock into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.
-
Do not plan to freeze-thaw the same vial multiple times.
-
-
Storage: Flash freeze aliquots in liquid nitrogen or dry ice, then store at -80°C.
Figure 2: Recommended workflow for maximizing the shelf-life of the internal standard.
Troubleshooting Guide
Use this table to diagnose issues with your Internal Standard (IS) performance.
| Symptom | Probable Cause | Corrective Action |
| IS Peak Area Decline | Oxidation has occurred. The molecule has converted to sulfinic/sulfonic forms which may not ionize at the same efficiency or elute elsewhere. | Check for peaks at M+16 or M+32 mass units. Prepare fresh stock from solid. Purge solvents with Nitrogen. |
| Retention Time Shift | pH Mismatch or Desulfurization . Thiouric acid is acidic (pKa ~5.4). If the stock is too basic and the mobile phase is weak, RT shifts occur. | Ensure the mobile phase buffers the sample adequately. If the peak shifts significantly early (more polar), it may be Uric Acid (degraded). |
| Yellow Discoloration | Photolysis . Thiopurines turn yellow/brown upon extensive photo-oxidation. | Discard the stock. Ensure all future handling is done under low-light conditions or using amber glassware. |
| "Ghost" Peaks | Dimerization . Thiol groups can form disulfide bridges (R-S-S-R) in concentrated solutions. | Add a reducing agent like DTT or TCEP to the working solution (if compatible with downstream MS) to break disulfides. |
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at -20°C if I don't have a -80°C freezer? A: You can, but shelf-life is reduced to approximately 1–3 months. At -20°C, "frost-free" cycles in modern freezers fluctuate temperature, causing micro-thawing that accelerates degradation. If you must use -20°C, use an insulated container (Styrofoam box) inside the freezer to buffer temperature swings.
Q: Why DMSO instead of Water? The salt is water-soluble. A: While the sodium salt dissolves easily in water, water provides the oxygen source (dissolved O₂) and the medium for hydrolysis. DMSO is a polar aprotic solvent that solubilizes the compound while minimizing the availability of protons and oxygen needed for rapid degradation.
Q: My certificate of analysis says "Store at -20°C". Why do you recommend -80°C? A: The CoA lists the minimum acceptable condition for the bulk solid in a sealed, inert-packed vial. Once you open that vial and introduce moisture/air, or create a solution, the stability profile changes drastically. -80°C is the "insurance policy" for your reconstituted solution.
Q: Does the
References
-
Stability of Thiopurine Metabolites
- Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Ann Lab Med. 2013;33:313-321.
-
Oxidation Chemistry of Thiouric Acid
- Thiouric acid - Wikipedia / PubChem Data.
-
[4]
-
Handling Hygroscopic Standards
-
The Proper Storage and Handling of Analytical Standards.[5] Sigma-Aldrich Technical Bulletin.
-
-
Solubility Data
Sources
Optimizing electrospray ionization (ESI) for Thiouric Acid-13C3 detection
Welcome to the Technical Support Center for Thiopurine Metabolite Analysis.
This guide is engineered to assist researchers in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Thiouric Acid (6-TUA) using the Thiouric Acid-13C3 internal standard.[1]
Part 1: Diagnostic Triage (Troubleshooting)
Use this section to identify your immediate issue.
| Symptom | Probable Cause | Immediate Action |
| Low Sensitivity (ESI-) | Incorrect pH (Analyte is protonated).[1] | Switch mobile phase modifier from Formic Acid to Ammonium Acetate (pH 5.0–6.5) .[1] |
| Signal "Fading" over time | Oxidation of thiol group in stock solution.[1] | Add Dithiothreitol (DTT) or Ascorbic Acid to stock/working solutions.[1] |
| High Background/Ghost Peaks | In-source oxidation of precursor (6-MP).[1] | Improve chromatographic separation between 6-Mercaptopurine and 6-Thiouric Acid. |
| Split Peaks | Tautomerism or Solvent Mismatch.[1] | Ensure sample diluent matches the initial mobile phase strength (e.g., 5% Organic).[1] |
| Non-Linear Calibration | IS "Crosstalk" or Saturation.[1] | Check Thiouric Acid-13C3 purity for unlabeled impurity; dilute IS concentration.[1] |
Part 2: The Physics of Ionization (ESI- Optimization)
Thiouric acid (6-TUA) is a purine derivative with a pKa of approximately 5.4 (N-1 proton) and 8.2 (N-9 proton).[1] Unlike its precursors (6-TG, 6-MMP) which often prefer Positive Mode (ESI+), 6-TUA is best detected in Negative Mode (ESI-) due to its acidic protons.[1]
Mechanism of Action
In ESI-, the goal is to generate
-
Deprotonation: High pH mobile phases facilitate the removal of the proton at the N-1 position.[1]
-
Droplet Evaporation: As the droplet shrinks, the charge density increases.[1][2] If the pH is too low (acidic), the molecule remains neutral, reducing the efficiency of ion ejection.
Critical Optimization Workflow
The following diagram outlines the logical flow for establishing a robust method.
Figure 1: Step-by-step optimization logic for Thiouric Acid detection.
Part 3: Detailed Experimental Protocols
Mobile Phase Chemistry
-
Recommendation: Use 5 mM Ammonium Acetate (native pH ~6.[1]8) or adjust to pH 5.5 with trace acetic acid.
-
Why? Formic acid (0.1%) creates a pH of ~2.[1]7. At this pH, 6-TUA is fully protonated (neutral), leading to poor ionization efficiency in negative mode.[1] Ammonium acetate provides a buffer that supports deprotonation while maintaining volatility.[1]
Sample Preparation & Stability
Thiouric acid contains a sulfur atom susceptible to oxidation, converting it into Uric Acid or other sulfonates.[1]
-
Stock Solution: Dissolve Thiouric Acid-13C3 in 0.1 M NaOH (to ensure solubility) then dilute with water/methanol.
-
Antioxidant Buffer:
The "In-Source" Artifact Problem
A common pitfall is the In-Source Oxidation of 6-Mercaptopurine (6-MP) into 6-Thiouric Acid.[1]
-
Scenario: If 6-MP co-elutes with 6-TUA, the high voltage and heat of the ESI source can oxidize 6-MP, creating a false signal for 6-TUA.[1]
-
Solution: You must chromatographically separate 6-MP (parent) from 6-TUA (metabolite).[1]
Part 4: Internal Standard (13C3) Specifics
Q: My Internal Standard (13C3) signal is suppressing my analyte. Why? A: This is likely Isotopic Interference or Detector Saturation .[1]
-
Check Purity: If your 13C3 standard is only 98% pure, the remaining 2% is "unlabeled" 6-TUA.[1] If you spike the IS at high concentrations (e.g., 1000 ng/mL), that 2% impurity (20 ng/mL) becomes a significant false baseline for your analyte.
-
Action: Lower the IS concentration to approximately 50% of your expected median analyte concentration.
Q: Can I use 6-Methylmercaptopurine-d3 as an IS for Thiouric Acid? A: No. 6-MMP-d3 has different ionization properties (ESI+ preferred) and different retention times.[1] You must use a structural analog that ionizes in the same mode, ideally Thiouric Acid-13C3 or 15N2 .[1]
Part 5: Advanced Visualization (Interference Pathway)
The following diagram illustrates why chromatographic separation is non-negotiable, even with MS/MS selectivity.
Figure 2: Mechanism of false-positive generation via in-source oxidation.
References
-
Frontiers in Pharmacology. (2022).[1] LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes.[1][3][4][5] (Describes metabolic pathways and stability issues of thiopurine metabolites).
-
MDPI - Pharmaceutics. (2025).[1] Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. (Explicitly confirms 6-thiouric acid quantification in negative ion mode while others are positive).
-
American Laboratory. (2006).[1] Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules. (Discusses negative mode optimization for difficult analytes).
-
PubChem. 6-Thiouric Acid Compound Summary. (Provides pKa and chemical property data).
Sources
- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Addressing carryover issues with Thiouric Acid-13C3 in high-throughput screening
The following guide serves as a specialized Technical Support Center for researchers encountering carryover issues with Thiouric Acid-13C3 (and its unlabeled analog, 6-Thiouric Acid) in LC-MS/MS high-throughput screening.
Status: Operational | Topic: High-Throughput Screening (HTS) / Bioanalysis | Severity: Critical (Data Integrity Risk)[1]
Executive Summary: The "Sticky Sulfur" Mechanism
Thiouric Acid (6-Thiouric Acid) and its stable isotope labeled internal standard (Thiouric Acid-13C3) present a unique challenge in LC-MS quantitation due to their thiol-thione tautomerism .[1] Unlike typical small molecules, the sulfur atom in the 6-position exhibits high affinity for transition metals (iron, nickel) found in stainless steel LC flow paths.
The Root Cause: This is not simple hydrophobic adsorption.[2] It is often chemisorption (metal chelation) combined with polarity-driven retention on injector surfaces.[1] Standard organic needle washes often fail because they do not disrupt the metal-sulfur bond or solubilize the polar zwitterion effectively.
Part 1: Diagnostic Workflow
Before tearing down the instrument, isolate the source. Follow this logic gate to determine if the carryover is Systemic (Hardware) or Chromatographic (Column) .
Interactive Troubleshooting Diagram
Caption: Figure 1. Diagnostic decision tree to isolate Thiouric Acid carryover sources. Blue nodes indicate procedural steps; Red/Green nodes indicate the isolated root cause.
Part 2: Troubleshooting Modules (Q&A)
Module A: Autosampler & Needle Wash (The Primary Culprit)
Q: I am using a standard 50:50 MeOH:H2O needle wash, but the ghost peaks persist. Why? A: Thiouric acid has poor solubility in neutral organic mixtures and a high affinity for metal. A neutral wash neither solubilizes the compound efficiently nor breaks the metal interaction.
The Fix: You must attack the solubility profile (pKa ~6.9) and the metal binding simultaneously. Thiouric acid is soluble in alkaline solutions.[1][3]
Recommended Wash Protocols:
| Wash Type | Composition | Mechanism of Action |
|---|---|---|
| Strong Wash (S1) | 5% Ammonia (NH₄OH) in 90:10 MeOH:Water | Alkaline Shift: Ionizes the thiol, increasing solubility and disrupting surface binding.[1] |
| Complexation Wash | 10% IPA / 40% ACN / 40% MeOH / 10% Water + 0.1% Formic Acid | The "Magic Mix": Broad solubility range.[1] Note: Less effective for Thiouric Acid than the Alkaline wash. |
| Passivation Wash | 50:50 ACN:Water + 20mM Citric Acid | Chelation: Citric acid competes for metal binding sites on the needle surface. |
Protocol: Set your autosampler to "Multi-Rinse" mode. Dip the needle in the Alkaline Wash for at least 5 seconds, followed by a brief acidic rinse (Mobile Phase A) to prevent pH shock to the column.
Module B: The "Chelation Shield" Strategy
Q: My needle wash is clean, but I still see carryover trailing from the column. Is the compound sticking to the frit? A: Yes. The stainless steel frits at the head of the column are prime binding sites for sulfur-containing purines.
The Fix: Introduce a competing chelator into your Mobile Phase A.
-
Reagent: Medronic Acid (InfinityLab Deactivator) or EDTA (free acid).[1]
-
Concentration: 5 µM (micromolar) in Mobile Phase A.
-
Why it works: Medronic acid binds to the active metal sites on the column frit and walls, effectively "shielding" them from the Thiouric Acid. This often sharpens peaks and eliminates the "tailing" carryover.
Module C: Hardware & Flow Path
Q: I've replaced the column and solvents. The background is still high. What did I miss? A: Check your Rotor Seal .
-
Issue: Standard Vespel rotor seals can adsorb polar heterocycles over time.[1] As the seal wears, micro-grooves trap the analyte.
-
Solution: Upgrade to a PEEK or Tefzel rotor seal.[1] These materials are more resistant to thiopurine adsorption.[1]
-
Tubing: Replace the transfer tubing (between injector and column) with PEEK tubing (Red/0.005" ID) to eliminate steel contact surface area.
Part 3: The Self-Validating Protocol
Do not assume the problem is fixed. Prove it using this gradient stress test.
Workflow:
-
Preparation: Prepare a "High Standard" (Upper Limit of Quantitation, ULOQ) of Thiouric Acid-13C3.
-
Sequence:
-
Calculation:
-
Acceptance Criteria: Carryover must be < 20% of the LLOQ peak area. If Inj 4 fails but Inj 5 passes, increase needle wash duration. If both fail, replace the rotor seal.
Part 4: Visualizing the Chelation Mechanism
Understanding why Medronic Acid works is crucial for method defense.
Caption: Figure 2. Mechanism of action for Medronic Acid additive. In Scenario B, the chelator occupies metal sites, preventing Thiouric Acid adsorption.
References
-
Development and Validation of a Sensitive LC-MS/MS Method for Thiopurine Nucleotides. Source: National Institutes of Health (PMC). Relevance: Validated methods for 6-Thiouric acid using HILIC and specific wash protocols.[1][4] URL:[Link][1]
-
Troubleshooting Carryover in LC-MS/MS of Polar Acidic Compounds. Source: ResearchGate / Lab Manager.[1] Relevance: Discusses the impact of pH and needle wash solvents on polar acidic carryover. URL:[Link]
-
Improved LC/MS Methods for Metal-Sensitive Analytes Using Medronic Acid. Source: Agilent Technologies / ResearchGate.[1] Relevance: Establishes the protocol for using Medronic Acid to passivate stainless steel against metal-sensitive compounds like thiopurines. URL:[Link](Note: Direct PDF link to authoritative vendor application note).
-
Thiouric Acid Chemical Properties & Solubility Data. Source: PubChem (NIH).[1] Relevance: Verifies pKa and solubility data supporting the use of alkaline needle washes. URL:[Link][1]
Sources
- 1. 6-Thiouric acid | C5H4N4O2S | CID 3032417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiouric Acid-13C3 Sodium Salt Dihydrate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Thiouric Acid-13C3 Sodium Salt Dihydrate. This document is designed for researchers, scientists, and drug development professionals to ensure the successful use of this isotopically labeled metabolite standard in your experiments. We will delve into the critical aspects of its pH stability, providing not just protocols but the scientific reasoning behind them to empower you to troubleshoot and optimize your workflows.
Section 1: Frequently Asked Questions (FAQs) on pH Stability
This section addresses the most common queries regarding the handling and stability of Thiouric Acid-13C3 Sodium Salt Dihydrate solutions.
Q1: What is Thiouric Acid-13C3 Sodium Salt Dihydrate and why is it used?
A: Thiouric Acid-13C3 Sodium Salt Dihydrate is a stable, isotopically labeled form of thiouric acid, a key metabolite of thiopurine drugs like azathioprine and 6-mercaptopurine.[1][2][3] These drugs are vital immunosuppressants used in treating conditions such as inflammatory bowel disease and leukemia.[4][5] The ¹³C₃ label allows it to be used as an internal standard in quantitative mass spectrometry-based assays (Isotope Dilution Mass Spectrometry), enabling precise measurement of thiouric acid levels in biological samples for pharmacokinetic and metabolic studies.[6][7]
Q2: What is the optimal pH for dissolving and storing solutions of this compound?
A: The optimal pH is a balance between solubility and stability. For initial dissolution and short-term storage, a slightly alkaline pH range of 7.5 to 9.0 is recommended. While its analogue, uric acid, shows increased solubility with rising pH, it also becomes more susceptible to degradation in strongly alkaline conditions.[8][9][10] A moderately alkaline environment ensures complete dissolution of the sodium salt while minimizing the rate of oxidative and hydrolytic degradation.
Q3: Why is pH so critical for the stability of this molecule?
A: The stability of thiouric acid in solution is intrinsically linked to its chemical structure and the pH of the medium.
-
Solubility: Like its close structural analog uric acid, thiouric acid is a weak acid. At acidic pH, it exists predominantly in its less soluble, neutral form, which can lead to precipitation. As the pH increases above its pKa values, it deprotonates to form the much more soluble urate anion.[8][11]
-
Chemical Degradation: At higher pH (e.g., > 9.5), the purine ring system becomes more susceptible to oxidative and hydrolytic cleavage.[9][10] Oxidation can occur at the sulfur atom, potentially forming reactive sulfenic acid intermediates.[12][13] This degradation leads to a loss of the parent compound, compromising the accuracy of your experimental results.
Q4: What happens if my solution pH is too acidic or too alkaline?
A:
-
Too Acidic (pH < 7.0): You will likely observe cloudiness or the formation of a precipitate as the more soluble sodium salt converts to the less soluble free acid form. This is a physical instability, and the compound can typically be redissolved by carefully adjusting the pH upwards with a dilute base.
-
Too Alkaline (pH > 9.5): You risk chemical degradation of the molecule. This process is irreversible and results in the formation of various breakdown products, such as allantoin and urea analogs.[9][10] This will lead to a decrease in the concentration of your standard and the appearance of extraneous peaks in analytical methods like LC-MS.
Q5: What are the best solvents and buffer systems to use?
A:
-
Solvent: High-purity water (e.g., HPLC or LC-MS grade) is the recommended solvent.
-
For Dissolution: Initially, dissolving the compound in a small amount of dilute, mild base like 0.01 M Ammonium Hydroxide can be effective. However, be aware that higher concentrations of ammonium hydroxide can accelerate degradation over time.[6][9][10] An alternative is using a buffer solution directly.
-
Buffer Systems: Phosphate or borate buffers are commonly used. A 50-100 mM borate buffer at pH 8.5-9.0 provides good buffering capacity in the optimal range and is known to stabilize uricase reagents, suggesting compatibility with the purine structure.[14] Always use high-purity buffer components.
Q6: Does the ¹³C₃ isotopic label affect pH stability?
A: No. Stable isotopes like ¹³C are non-radioactive and do not significantly alter the chemical properties, including pKa, solubility, or reactivity, of the molecule.[7] Therefore, the pH stability profile of Thiouric Acid-13C3 Sodium Salt Dihydrate can be considered identical to its unlabeled counterpart. The primary handling consideration related to the label is to prevent isotopic dilution from unlabeled sources.[15]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy Solution or Precipitate Formation | 1. pH is too low: The solution pH has drifted into the acidic range, causing the precipitation of the free acid form. 2. Concentration Exceeds Solubility: The concentration is too high for the given pH and temperature. 3. Low Temperature: Solubility decreases at lower temperatures. | 1. Verify and Adjust pH: Use a calibrated pH meter to check the solution. If below 7.5, add a dilute base (e.g., 0.1 M NaOH or NH₄OH) dropwise with constant stirring until the solution clears and the pH is within the 7.5-9.0 range. 2. Gentle Warming & Sonication: Warm the solution to 30-37°C and sonicate briefly to aid dissolution after pH adjustment. 3. Prepare a More Dilute Stock: If precipitation persists, the concentration may be too high. Prepare a new, more dilute stock solution. |
| Inconsistent or Drifting Quantitative Results | 1. Chemical Degradation: The stock or working solution has degraded due to improper pH, prolonged storage, or exposure to light/heat. 2. Adsorption to Container: The compound may adsorb to glass or certain plastic surfaces, especially at low concentrations. | 1. Prepare Fresh Standards: It is best practice to prepare fresh working standards daily from a stock solution. Stock solutions should be stored correctly and their stability periodically verified. 2. Check Solution Age & Storage: Discard stock solutions older than the recommended stability period (see Protocol 1). 3. Use Appropriate Vials: Use low-adsorption polypropylene or silanized glass vials for storing dilute solutions. |
| Appearance of Unexpected Peaks in LC-MS/MS | 1. Degradation Products: The new peaks are likely degradation products from oxidative or hydrolytic pathways.[9][12] 2. Contamination: Contamination from glassware, solvents, or other reagents. | 1. Confirm Degradation: Analyze a freshly prepared standard to see if the unexpected peaks are absent. 2. Review Preparation Protocol: Ensure the pH was correct during preparation and that the solution was not exposed to harsh conditions. 3. Isolate the Source: Run a blank (solvent and buffer only) to rule out system contamination. |
Troubleshooting Workflow Diagram
This decision tree provides a logical path for addressing solution instability.
Caption: A troubleshooting decision tree for Thiouric Acid solution issues.
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: Preparation of a 1 mg/mL Stock Solution
Objective: To prepare a stable, accurate stock solution of Thiouric Acid-13C3 Sodium Salt Dihydrate.
Materials:
-
Thiouric Acid-13C3 Sodium Salt Dihydrate (MW: 245.17 g/mol )[16]
-
High-purity water (LC-MS grade)
-
Ammonium Hydroxide (NH₄OH), 0.1 M solution
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Low-adsorption polypropylene storage vials
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of Thiouric Acid-13C3 Sodium Salt Dihydrate into a tared weigh boat. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 1 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 500 µL of high-purity water to the flask.
-
pH Adjustment for Solubilization: Add 10-20 µL of 0.1 M NH₄OH to the flask to ensure the pH is slightly alkaline, which aids in rapid and complete dissolution.
-
Dissolving: Gently swirl or vortex the flask until all solid material is completely dissolved. A brief sonication (2-3 minutes) in a water bath can be used if needed.
-
Dilution to Volume: Once dissolved, bring the solution to the 1 mL mark with high-purity water.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into clearly labeled, low-adsorption polypropylene vials. Store protected from light at 2-8°C. For long-term storage (>1 month), store at -20°C or below.
Self-Validation and Causality:
-
Why a mild base? Using a small amount of dilute ammonium hydroxide raises the pH just enough to ensure the compound is in its highly soluble deprotonated (anionic) form, preventing precipitation.[6][8]
-
Why Class A volumetric flasks? This ensures the accuracy of the final volume, which is critical for a quantitative standard.[17]
-
Why low-adsorption vials? To prevent the analyte from sticking to the container walls, which would lower the effective concentration of the solution, especially after thawing or during long-term storage.
Stability: A properly prepared stock solution stored at 2-8°C should be stable for at least one week. When stored at -20°C, it can be stable for several months.[18] However, it is best practice to qualify the stability for your specific experimental conditions.
Section 4: Scientific Background: Degradation Pathways
Understanding the potential degradation mechanisms is key to preventing them. The primary risks to thiouric acid in solution are oxidation and hydrolysis, particularly under non-optimal pH conditions.
Potential Degradation of Thiouric Acid
Caption: Potential degradation pathways for thiouric acid in aqueous solution.
-
Oxidative Pathway: The thiol group (-SH) on the purine ring is susceptible to oxidation. This can be initiated by dissolved oxygen, metal ion contaminants, or reactive oxygen species. A likely first step is the formation of a highly reactive sulfenic acid intermediate.[12][13] This intermediate can then be further oxidized or react with other molecules, leading to loss of the parent compound.
-
Hydrolytic Pathway: In strongly alkaline solutions, the purine ring itself can undergo hydrolytic cleavage. Studies on the degradation of uric acid in ammonium hydroxide have identified allantoin and urea as breakdown products.[9][10] A similar pathway is plausible for thiouric acid, leading to the destruction of the chromophore and the integrity of the standard.
By maintaining a moderately alkaline pH (7.5-9.0), keeping solutions protected from light, and using high-purity reagents, you create an environment where these degradation pathways are significantly slowed.
References
-
Pelin, M., De Iudicibus, S., Londero, M., Spizzo, R., Dei Rossi, S., Martelossi, S., Ventura, A., Decorti, G., & Stocco, G. (2016). Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress. Current Drug Metabolism, 17(4), 386–395. [Link]
-
Grases, F., Conte, A., & Costa-Bauzá, A. (1991). Solubility of uric acid and supersaturation of monosodium urate. Urological Research, 19(6), 373–376. [Link]
-
Chebli, J. M. F., Gaburri, P. D., & Chebli, L. A. (2013). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology, 19(4), 459–466. [Link]
-
White, E. 5th, & Welch, M. J. (1988). The stability of uric acid in ammonium hydroxide. Clinical Chemistry, 34(11), 2280–2282. [Link]
-
White, E. 5th, & Welch, M. J. (1988). The Stability of Uric Acid in Ammonium Hydroxide. Clinical Chemistry, 34(11), 2280–2282. [Link]
-
Cao, Y., Wang, C., Liu, P., Wang, Y., Jin, H., Wu, Q., & Wang, Z. (2023). Biodegradation of Uric Acid by Bacillus paramycoides-YC02. Foods, 12(15), 2933. [Link]
-
Alo, O. O. (2022). A Biomimetic Model for Oxidative Metabolism of Thiopurine Drugs. Electronic Theses and Dissertations. [Link]
-
Lee, S. Y., Kim, K., Oh, H. B., & Kim, B. (2017). Investigation on the stability of uric acid and its isotope (1,3-15N2) in ammonium hydroxide for the absolute quantification of uric acid in human serum. Metrology and Measurement Systems, 24(3), 529-538. [Link]
-
ClinPGx. (n.d.). Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
Chen, C. Y., Li, C. Y., Chen, Y. C., & Chen, C. J. (2021). Molecular Elucidation of a Urate Oxidase from Deinococcus radiodurans for Hyperuricemia and Gout Therapy. International Journal of Molecular Sciences, 22(11), 5635. [Link]
-
Stocco, G., Pelin, M., & Franca, R. (2018). Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring. Frontiers in Pharmacology, 9, 1126. [Link]
-
ClinPGx. (n.d.). mercaptopurine to thiouric acid. ClinPGx. [Link]
- Fossati, P. (1991). Stabilized uric acid reagent.
-
Kumar, S., Dykstra, K., & Sethi, A. (2017). Thiopurines Induce Oxidative Stress in T-Lymphocytes: A Proteomic Approach. Frontiers in Pharmacology, 8, 578. [Link]
-
Zheng, Y., Zhang, Y., & Zhou, J. (2022). A reductive uric acid degradation pathway in anaerobic bacteria. Nature Communications, 13(1), 4443. [Link]
-
Moore, E. C., & LePage, G. A. (1958). The Metabolism of 6-Thioguanine in Normal and Neoplastic Tissues. Cancer Research, 18(9), 1075-1083. [Link]
-
Shanghai Saikerui Biotechnology Co., Ltd. (n.d.). Thiouric Acid-13C3 Sodium Salt Dihydrate. SCR-STANDARD. [Link]
-
Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. ACS Publications. [Link]
-
Ausubel, F. M. (2001). Safe use of radioisotopes. Current Protocols in Molecular Biology, Chapter 1, Unit 1.10. [Link]
-
Kanbara, A., Yoshimine, N., & Fukuda, N. (2010). Urine alkalization facilitates uric acid excretion. springermedizin.de. [Link]
-
Kim, H. Y., Lee, J. H., & Kim, J. H. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(4), 341–347. [Link]
-
ResearchGate. (n.d.). Metabolic pathways transforming the thiopurine drugs into 6-tioguanine... ResearchGate. [Link]
-
Kanbara, A., Hakoda, M., & Seyama, I. (2010). Urine alkalization facilitates uric acid excretion. Nutrition journal, 9, 45. [Link]
-
Wikipedia. (n.d.). Uric acid. Wikipedia. [Link]
-
Wilcox, W. R., & Khalaf, A. (1975). Factors affecting urate solubility in vitro. Annals of the Rheumatic Diseases, 34(4), 332–337. [Link]
-
Zhang, Y., Wang, Y., & Li, H. (2024). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. Chemical Science, 15(30), 11574-11580. [Link]
-
ALWSCI. (2024). Standard Solution Preparation: A Comprehensive Guide. ALWSCI. [Link]
-
Delloyd's Lab-Tech. (n.d.). Preparation of inorganic Qualitative Analysis test Reagents. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Kong, F., & Engeseth, N. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 358, 129833. [Link]
-
Mebrat, Y. (2021). A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal of Multidisciplinary Studies, 1(12), 1-62. [Link]
-
Japanese Pharmacopoeia. (n.d.). General Tests / Reference Standards etc. Japanese Pharmacopoeia. [Link]
-
Dai, Y., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 651. [Link]
-
Stanford University. (n.d.). Making standard solutions. Environmental Measurements Facility. [Link]
-
Sci-Hub. (n.d.). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Sci-Hub. [Link]
-
Lindsay, R. M., & May, S. W. (1990). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Chemical Research in Toxicology, 3(4), 322–327. [Link]
-
Wikipedia. (n.d.). Thiouric acid. Wikipedia. [Link]
-
Gussregen, B., Hay, U., & Gietzen, K. (1992). Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice. Arzneimittel-Forschung, 42(6), 845–851. [Link]
Sources
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 1329805-85-7 - TRC - Thiouric Acid Sodium Salt Dihydrate | LGC Standards [lgcstandards.com]
- 3. Thiouric Acid Sodium Salt Dihydrate | CAS 1329805-85-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Thiopurine Biotransformation and Pharmacological Effects: Contribution of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 8. Solubility of uric acid and supersaturation of monosodium urate: why is uric acid so highly soluble in urine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The stability of uric acid in ammonium hydroxide [pubmed.ncbi.nlm.nih.gov]
- 11. Uric acid - Wikipedia [en.wikipedia.org]
- 12. "A Biomimetic Model for Oxidative Metabolism of Thiopurine Drugs" by Oluyemi Oludare Alo [pdxscholar.library.pdx.edu]
- 13. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0456088A1 - Stabilized uric acid reagent - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thiouric Acid-13C3 Sodium Salt Dihydrate - 上海赛可锐生物科技有限公司 [scrbio.com]
- 17. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 18. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming ion suppression when using Thiouric Acid-13C3 internal standards
Topic: Overcoming Ion Suppression in Thiopurine Metabolite Analysis
Role: Senior Application Scientist | Context: LC-MS/MS Method Development
Introduction: The "Early Elution" Trap
Welcome to the technical support center. If you are analyzing 6-Thiouric Acid (6-TU) using a Thiouric Acid-13C3 internal standard, you are likely facing a specific triad of challenges: high polarity , negative mode ionization , and massive endogenous interference .
6-TU is the oxidized, inactive endpoint of Azathioprine and 6-Mercaptopurine metabolism. Unlike lipophilic drugs, it loves water. On a standard C18 column, it rushes to the void volume (
Even with a Stable Isotope Labeled (SIL) internal standard like Thiouric Acid-13C3, ion suppression can exceed 90%. If the suppression is this high, your IS cannot compensate because the signal-to-noise ratio drops below the limit of detection. The guide below details how to recover your signal.
Module 1: Chromatographic Strategy (The Retention Problem)
The Core Issue: You cannot fix suppression if your analyte elutes in the "dump" zone (void volume). You must retain 6-TU long enough to separate it from the salt front and the endogenous Uric Acid peak.
Q: My IS signal is unstable and low. Is it the column?
A: Likely, yes. If you are using a standard C18 column, 6-TU is likely co-eluting with un-retained matrix components.
Recommendation: Switch to HILIC or Porous Graphitic Carbon (PGC) .
| Feature | C18 (Reverse Phase) | HILIC (Amide/Zwitterionic) | PGC (Hypercarb) |
| Retention of 6-TU | Poor (Elutes in void) | Excellent | Excellent |
| Ion Suppression | High (Co-elutes with salts) | Low (Elutes in organic-rich phase) | Low (Orthogonal selectivity) |
| Mobile Phase | High Water (Bad for desolvation) | High ACN (Good for desolvation) | Variable |
| Verdict | Avoid | Recommended | Expert Alternative |
Technical Insight: In HILIC (Hydrophilic Interaction Liquid Chromatography), the elution order is reversed. Salts elute early, while polar 6-TU elutes later in a high-organic mobile phase. This high-organic environment also enhances desolvation efficiency in the ESI source, naturally boosting sensitivity by 5–10x compared to aqueous reverse phase.
Module 2: Sample Preparation (The Cleanliness Problem)
The Core Issue: Protein Precipitation (PPT) is insufficient for 6-TU because it leaves behind phospholipids and high concentrations of endogenous Uric Acid, which competes for ionization in negative mode.
Q: Can I just increase the concentration of Thiouric Acid-13C3 to fight suppression?
A: No. Increasing IS concentration only masks the variability; it does not restore the lost ionization efficiency. Furthermore, if your IS is too concentrated, you risk "Cross-Talk" (isotopic impurity contribution) into the analyte channel, artificially inflating your LLOQ.
Recommended Workflow: Liquid-Liquid Extraction (LLE)
We recommend LLE over SPE for cost-efficiency and specificity, provided you control the pH.
Protocol:
-
Acidification: Spiked Plasma/Urine + Thiouric Acid-13C3 IS. Add 20 µL of 0.1 M HCl.
-
Why? The pKa of 6-TU is approx 5.4. Acidifying drives it into the neutral, protonated state (
), making it extractable into organic solvent.
-
-
Extraction: Add Ethyl Acetate (5x volume). Vortex vigorously (5 min).
-
Separation: Centrifuge at high speed (4000g, 10 min).
-
Dry Down: Evaporate the supernatant under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 90:10 Acetonitrile:Water (matches HILIC starting conditions).
Module 3: Mass Spectrometry Tuning (The Detection Problem)
The Core Issue: 6-TU requires Negative Electrospray Ionization (ESI-). This mode is prone to arcing and suppression by chlorinated solvents.
Q: What are the optimal transitions?
A:
-
Analyte (6-TU): precursor m/z 183.0
product m/z 124.0 (loss of HSCN). -
IS (Thiouric Acid-13C3): precursor m/z 186.0
product m/z 127.0.
Critical Warning (The Uric Acid Interference): Endogenous Uric Acid (m/z 167) is present at roughly 1000x the concentration of drug metabolites.
-
If Uric Acid co-elutes, it will "steal" all the charge in the source.
-
Check: Monitor m/z 167 in your method development. Ensure your 6-TU peak (m/z 183) is chromatographically resolved from the massive Uric Acid peak.
Visual Troubleshooting Guide
The following diagram illustrates the logic flow for diagnosing ion suppression issues specific to Thiouric Acid.
Experimental Validation: Calculating the Matrix Factor
To scientifically validate that your method has overcome suppression, you must calculate the IS-Normalized Matrix Factor .
The Experiment: Prepare three sets of samples:
-
Set A (Neat): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS.[1]
-
Set C (Pre-Extraction Spike): Standard extraction recovery samples.
Calculations:
-
Absolute Matrix Factor (MF):
-
Goal: 0.85 – 1.15 (Values < 1.0 indicate suppression).
-
-
IS-Normalized MF:
-
Goal:Close to 1.0 . This proves the Thiouric Acid-13C3 is tracking the matrix effects exactly as the analyte is.
-
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Shipkova, M., & Wieland, E. (2005). "Surface-activated chemical ionization and cation-exchange chromatography for the determination of thiopurine metabolites." Therapeutic Drug Monitoring.
-
PubChem. (n.d.). 6-Thiouric acid (Compound Summary). Retrieved from [Link]
Sources
Technical Support Center: Thiouric Acid-¹³C₃ Internal Standard
A Guide to Troubleshooting Calibration Curve Linearity in LC-MS/MS Bioanalysis
Welcome to the Technical Support Center for Thiouric Acid-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thiouric Acid-¹³C₃ as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalytical methods. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues related to calibration curve linearity, ensuring the accuracy and reliability of your data.
This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during method development, validation, and routine sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve for Thiouric Acid is consistently non-linear, showing a "hockey stick" or flattening effect at higher concentrations. What are the primary causes?
This is a classic symptom of detector or ionization saturation. In mass spectrometry, the relationship between concentration and response is linear only within a certain range.[1][2][3] At high concentrations, several phenomena can disrupt this linearity:
-
Detector Saturation: The mass spectrometer's detector has a finite capacity to process ions at any given moment. When the ion influx is too high, the detector becomes saturated, and its response is no longer proportional to the analyte concentration, leading to a plateau in the calibration curve.[4][5] This can manifest as flattened or truncated peaks in your chromatogram.[4][5]
-
Ionization Suppression/Saturation (ESI): In Electrospray Ionization (ESI), the formation of gas-phase ions is a competitive process that occurs from charged droplets. At high analyte concentrations, the available charge or droplet surface area becomes a limiting factor, leading to a non-linear response.[2][6]
-
Matrix Effects: While Thiouric Acid-¹³C₃ is designed to compensate for matrix effects, severe ion suppression or enhancement from co-eluting endogenous components in the biological matrix (e.g., plasma, urine) can still impact linearity, particularly at the lower and upper ends of the curve.[1][7][8][9]
Troubleshooting Workflow for High-End Curve Non-Linearity
Below is a systematic approach to diagnose and resolve non-linearity at the upper limit of your calibration range.
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Q2: I'm observing poor linearity and high variability at the lower end of my calibration curve, near the LLOQ. What should I investigate?
Poor performance at the lower limit of quantification (LLOQ) often points to issues with analyte recovery, matrix effects, or interferences.[10][11]
-
Inconsistent Recovery: Thiouric Acid and its ¹³C₃-labeled internal standard are added to compensate for analyte loss during sample preparation.[12][13] However, if the extraction recovery is highly variable or very low, the signal-to-noise ratio at the LLOQ may be insufficient for reliable quantification.
-
Matrix Effects: Ion suppression is often more pronounced at lower concentrations where the analyte signal is weaker, making it more susceptible to interference from matrix components.[6][14]
-
Cross-Talk or Isotopic Contribution: This is a critical issue for SIL internal standards. It can occur in two ways:
-
Analyte to IS: The natural isotopic abundance of elements (especially ¹³C) in the unlabeled Thiouric Acid can contribute to the signal in the mass channel of Thiouric Acid-¹³C₃.[15] This becomes more apparent at very high analyte concentrations relative to the IS.
-
IS to Analyte (Isotopic Purity): If the Thiouric Acid-¹³C₃ internal standard contains a small percentage of unlabeled Thiouric Acid as an impurity, this will create a positive bias, particularly at the LLOQ, where the contribution from the IS impurity is significant relative to the actual analyte concentration.[13][16] Regulatory guidelines like the ICH M10 specify acceptance criteria for this cross-interference.[13]
-
Experimental Protocol: Assessing Cross-Talk
Objective: To determine the contribution of the analyte to the internal standard signal and vice-versa.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Analyte to IS): A solution containing only the unlabeled Thiouric Acid at the Upper Limit of Quantification (ULOQ) concentration, prepared in the blank biological matrix.
-
Set 2 (IS to Analyte): A solution containing only the Thiouric Acid-¹³C₃ internal standard at its working concentration, prepared in the blank biological matrix.
-
-
Analysis: Inject these samples and monitor the MRM transitions for both the analyte and the internal standard.
-
Acceptance Criteria (based on ICH M10):
If these criteria are not met, you may need to source a purer internal standard or adjust the MRM transitions to be more specific.
Q3: My calibration curve appears linear, but my Quality Control (QC) samples, especially at mid- and high-levels, are failing with poor accuracy. What's the disconnect?
This is a common and frustrating issue that often points to a discrepancy between how the calibration standards and the QC samples are prepared or behave in the matrix.[17]
-
Stock Solution Inaccuracies: The calibration standards and QC samples should be prepared from separate stock solutions to ensure an independent assessment of accuracy. An error in the preparation of either stock will cause this issue.
-
Differential Matrix Effects: Calibration standards are often prepared in a pooled, "clean" matrix. In contrast, individual QC or study samples may exhibit different levels of matrix effects.[18] While a SIL-IS is excellent at correcting for this, extreme inter-individual variability in matrix components can sometimes lead to deviations.[19] The FDA provides detailed guidance on evaluating IS response variability to diagnose such issues.[12][20][21]
-
Analyte Stability Issues: Thiouric acid or its parent drug may be unstable in the biological matrix. If QC samples are prepared and stored for a period, while calibration standards are prepared fresh, degradation in the QCs could lead to inaccurate results. Stability should be rigorously validated under various conditions (freeze-thaw, long-term storage, etc.).[10][22]
Data Summary: Common Causes of Linearity and Accuracy Issues
| Issue | Potential Cause | Key Diagnostic Check | Primary Solution(s) |
| High-End Non-Linearity | Detector/Ionization Saturation | Flattened peaks, dilution test confirms. | Reduce sample concentration (inject less, dilute more), adjust source parameters, narrow calibration range.[4][5] |
| Low-End Non-Linearity | IS Impurity / Cross-talk | Inject IS-only and ULOQ-only samples. | Source higher purity IS, select more specific MRM transitions.[15][16][23] |
| High Variability (All Levels) | Inconsistent Sample Prep | Review IS peak area variability across the run. | Optimize and standardize extraction procedure; ensure consistent IS addition. |
| Linear Curve, Failing QCs | Stock Solution Error / Matrix Effects | Prepare new QCs from a separate stock. Evaluate IS response in QCs vs. calibrators. | Re-prepare stock solutions. Investigate matrix variability if IS response is erratic.[20][21] |
| Chromatographic Shift | Deuterium Isotope Effect | IS and analyte peaks are not perfectly co-eluting. | Optimize chromatography to ensure co-elution. ¹³C-labeled IS are generally less prone to this than deuterium-labeled IS.[14][24] |
Q4: Can I use a non-linear (e.g., quadratic) regression model for my calibration curve?
Yes, but with important caveats. Regulatory bodies like the FDA acknowledge that some analytical methods inherently produce non-linear responses.[2] Using a quadratic (1/x or 1/x² weighted) regression model is acceptable if the non-linearity is demonstrated to be reproducible and the model accurately describes the concentration-response relationship.[19][25][26]
Key Considerations:
-
Justification: You must have a scientific justification for using a non-linear model. It should not be used to compensate for correctable issues like detector saturation or poor method development.[5]
-
Sufficient Points: A higher number of calibration standards is required to adequately define a non-linear curve compared to a linear one.[2]
-
Avoid Extrapolation: It is never acceptable to extrapolate beyond the validated lower and upper limits of the calibration range, especially with non-linear models where the response can be unpredictable.[27]
Logical Diagram: Deciding on a Calibration Model
Caption: Decision tree for selecting an appropriate calibration model.
References
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Altabrisa Group. (2025). Ensuring Linearity in Method Validation - A Step-by-Step Guide. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. [Link]
-
Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kim, Y., et al. (2024). A Component Equation Approach to Resolving Calibration Curve Nonlinearity When Using Stable Isotope-Labeled Internal Standards for Quantifying Amino Acids With Mass Spectrometry. The Journal of Applied Laboratory Medicine. [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). AAPS PharmSciTech. [Link]
-
Arizona Department of Health Services. (2022). Detector Saturation Impact on Calibration. YouTube. [Link]
-
Bioanalysis Zone. (n.d.). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. [Link]
-
Ogawa, N., et al. (2022). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. [Link]
-
Clendinen, C. S., et al. (2017). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. Journal of the American Society for Mass Spectrometry. [Link]
-
Szarka, M., et al. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry. [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]
-
Pharma Specialists. (2024). Common Problems in Analytical Method Validation. [Link]
-
Reddit. (2022). How do you tell when the MS detector is saturated? (GC-MS). [Link]
-
Singh, A., et al. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Giebułtowicz, J., et al. (2025). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. [Link]
-
Pagliano, E., & Meija, J. (2021). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry. International Journal of Mass Spectrometry. [Link]
-
Turnipseed, S., & Wu, J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]
-
Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC International. [Link]
-
Chromatography Forum. (2015). Linearity problem with LC-MS MRM. [Link]
-
Stevenson, L., et al. (2014). Dilution linearity/parallelism. AAPS Journal. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
de Wit, M., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]
-
ResearchGate. (2018). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. [Link]
-
University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Mahavadi, S., & Shanthakumari, J. (2022). Effect of Matrix and Source of Quality Specification Data on the Sigma Metrics of Common Chemistry Analytes in Clinical Laboratory. Indian Journal of Medical Biochemistry. [Link]
-
Reddit. (2023). calibration curve is linear and answers itself back correctly, but QCs fail. [Link]
-
Li, Y., et al. (2025). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. Molecules. [Link]
-
Wikipedia. (n.d.). Thiouric acid. [Link]
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. [Link]
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 11. Bio-Analytical Method Validation-A Review [austinpublishinggroup.com]
- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. waters.com [waters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. reddit.com [reddit.com]
- 18. Effect of Matrix and Source of Quality Specification Data on the Sigma Metrics of Common Chemistry Analytes in Clinical Laboratory [ijmb.in]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. fda.gov [fda.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 27. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validation of Bioanalytical Methods for 6-Thiouric Acid Profiling: The Strategic Advantage of 13C3-Isotopologues
Executive Summary: Precision in Thiopurine Metabolomics
For researchers and drug development professionals involved in thiopurine therapies (Azathioprine, 6-Mercaptopurine, 6-Thioguanine), accurate quantification of 6-Thiouric Acid (6-TU) is critical.[1][2] As the primary inactive metabolite formed via Xanthine Oxidase (XO), 6-TU levels are a direct biomarker for metabolic shunting and hepatotoxicity risk.[1][2]
This guide validates the use of Thiouric Acid-13C3 Sodium Salt as the superior Internal Standard (IS) for LC-MS/MS bioanalysis.[1][2] Unlike deuterated analogs or external standardization, 13C3-isotopologues provide perfect chromatographic co-elution with the analyte, offering the only mathematically robust correction for the severe matrix effects often found in plasma and urine.
Technical Comparison: Why 13C3 Over Deuterium?
In LC-MS/MS, the choice of Internal Standard dictates the integrity of the data. While deuterated standards are common, they are chemically distinct enough from the target analyte to cause "Chromatographic Isotope Effects."[2]
The Deuterium Isotope Effect
Deuterium (
-
Result: The IS and the Analyte elute at slightly different times.
-
Consequence: They experience different matrix suppression zones.[1][2] The IS fails to compensate for the ion suppression affecting the analyte.
The 13C Advantage
Carbon-13 (
-
Result: Thiouric Acid-13C3 co-elutes perfectly with native 6-Thiouric Acid.[1][2]
-
Benefit: Both molecules experience the exact same matrix effect at the exact same moment.[2] The ratio remains constant, ensuring accurate quantification even in "dirty" matrices like hemolyzed plasma or high-salt urine.[1][2]
Table 1: Internal Standard Performance Matrix
| Feature | External Standard | Structural Analog (e.g., Uric Acid) | Deuterated IS (d2-TU) | 13C3-Thiouric Acid |
| Ret.[1][2] Time Match | N/A | Poor | Good (Shift possible) | Perfect (Co-elution) |
| Matrix Compensation | None | Low | Moderate | High |
| Extraction Recovery | Variable | Variable | Good | Identical to Analyte |
| Isotopic Scrambling | N/A | N/A | Risk (Acidic exchange) | None (Backbone stable) |
Metabolic Context & Pathway Visualization[2]
Understanding the formation of 6-TU is essential for assay design.[1][2] It is the oxidation product of 6-Mercaptopurine (6-MP).[1][2]
Figure 1: Thiopurine metabolic pathway highlighting 6-Thiouric Acid as the primary inactivation product mediated by Xanthine Oxidase.[1][2][3]
Validated Experimental Protocol
This protocol is designed for Human Plasma , but is adaptable to Urine (dilute 1:10) or RBC lysates.[1][2]
Materials[1][2][4][5]
-
Internal Standard: Thiouric Acid-13C3 Sodium Salt (Target conc: 500 ng/mL).
-
Matrix: K2EDTA Plasma (stripped or surrogate matrix if endogenous levels are high).[2]
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is recommended over SPE for 6-TU due to its high polarity, which can lead to breakthrough on standard C18 SPE cartridges.[1][2]
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Thiouric Acid-13C3 working solution (in MeOH/Water 50:50).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of Water (to improve peak shape on aqueous columns).
LC-MS/MS Conditions
6-Thiouric acid is polar and acidic.[1][2] Negative Ion Mode is strongly recommended for maximum sensitivity.[1][2]
-
Column: HILIC (e.g., Waters BEH Amide) or High-Aqueous C18 (e.g., Phenomenex Kinetex Biphenyl).[1][2] Note: HILIC provides better retention for polar metabolites.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[2] Alkaline pH aids negative ionization.[1][2]
Table 2: MRM Transitions (Negative Mode)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Thiouric Acid | 183.0 [M-H]⁻ | 140.0 | 30 | 20 |
| Thiouric Acid-13C3 | 186.0 [M-H]⁻ | 143.0 | 30 | 20 |
Note: The mass shift of +3 Da is maintained in the fragment, confirming the stability of the label on the purine ring.
Validation Workflow & Acceptance Criteria
Adherence to FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines is mandatory.[2]
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
Critical Validation Parameter: Matrix Factor (MF)
This is where the 13C3 IS demonstrates its value.[2] You must calculate the IS-Normalized Matrix Factor .[1][2]
-
Prepare Set A: Standard in pure solvent.
-
Prepare Set B: Standard spiked into extracted blank matrix (post-extraction spike).
-
Calculation:
Requirement: The IS-Normalized MF should be close to 1.0, and the CV across 6 different lots of matrix must be <15% . With 13C3-Thiouric Acid, you typically achieve CVs of <5%, whereas deuterated standards often fail this test in lipid-rich plasma.[1][2]
Summary of Acceptance Criteria (ICH M10)[2]
| Parameter | Criteria |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (CV) | <15% (<20% at LLOQ) |
| Linearity (r²) | > 0.99 |
| Selectivity | Interference < 20% of LLOQ area |
| Carryover | < 20% of LLOQ area |
References
-
Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[2] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Kirby, B. J., et al. (2022).[2] "LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes." Frontiers in Pharmacology. Retrieved from [Link]
-
Wang, S., et al. (2013).[2] "Which internal standard? Deuterated or C13 enriched? - Impact on Matrix Effects." ResearchGate / Journal of Chromatography B.[2] Retrieved from [Link]
-
PubChem. (2025).[1][2] 6-Thiouric Acid Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]
Sources
- 1. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 4. Thiouric acid - Wikipedia [en.wikipedia.org]
- 5. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
Comparing 13C3 labeled Thiouric Acid vs Deuterated Thiouric Acid standards
This guide objectively compares 13C3-labeled Thiouric Acid against Deuterated (D) Thiouric Acid standards.
Executive Summary
For the quantification of 6-Thiouric Acid (6-TUA) , 13C3-labeled standards are the only scientifically viable option.
Unlike many other small molecules where deuterated (D) standards are a cost-effective alternative, stable deuterated 6-Thiouric Acid is chemically impossible to produce for LC-MS applications. This is due to the unique structure of the thiouric acid molecule, which lacks non-exchangeable carbon-hydrogen (C-H) bonds. Any deuterium incorporated into the molecule would be located on heteroatoms (N, S, or O) and would exchange with the mobile phase solvent within seconds, rendering the label invisible.
The Structural "Trap": Why Deuterated Standards Fail
To understand the comparison, one must first analyze the molecular structure of 6-Thiouric Acid.
Molecular Anatomy of 6-Thiouric Acid
6-Thiouric Acid (6-TUA) is the fully oxidized metabolite of 6-Mercaptopurine. Its structure is analogous to Uric Acid, with a sulfur substitution at the C6 position.
-
Structure: 2,8-dihydroxy-6-mercaptopurine (or its tautomer 6-thioxo-7,9-dihydro-3H-purine-2,8-dione).
The Missing C-H Bond
In stable isotope labeling, Deuterium (
However, 6-Thiouric Acid contains zero C-H bonds.
-
Positions 2, 6, 8: These carbons are bonded to Oxygen or Sulfur (Carbonyl/Thioxo groups).
-
Positions 4, 5: These are bridgehead carbons with no attached protons.
-
Protons (H): All four hydrogens in 6-TUA are attached to Nitrogen atoms (N1, N3, N7, N9).
The Exchange Phenomenon
Protons attached to nitrogen (N-H) or sulfur (S-H) are "exchangeable." In a protic solvent (like water or methanol used in LC mobile phases), these protons rapidly swap with the solvent protons.
If you were to synthesize "Deuterated 6-Thiouric Acid," the deuterium would wash off immediately upon dissolution, reverting the standard to its unlabeled form (
Technical Comparison: 13C3 vs. Deuterated
The following table summarizes why 13C3 is the superior (and effectively only) choice.
| Feature | 13C3-Thiouric Acid | Deuterated Thiouric Acid |
| Label Location | Carbon Skeleton (C2, C4, C5, etc.)[3] | Heteroatoms (N, S, O) |
| Bond Type | C-C (Non-exchangeable) | N-D / S-D (Rapidly Exchangeable) |
| Stability in Solution | High. Stable for years in solution. | Zero. Label is lost instantly in H₂O/MeOH. |
| Retention Time | Co-elutes perfectly with analyte. | N/A (Would elute earlier if stable). |
| Mass Shift | +3 Da (Distinct | Reverts to +0 Da (Indistinguishable). |
| Suitability for LC-MS | Gold Standard. | Unsuitable. |
Visualizing the Metabolic & Labeling Pathway
The diagram below illustrates the metabolic formation of 6-Thiouric Acid and highlights the structural difference that makes Carbon-13 labeling necessary.
Figure 1: Metabolic pathway of Thiopurines leading to 6-Thiouric Acid. Note that the oxidation process by Xanthine Oxidase removes hydrogen from the carbon skeleton, leaving no stable sites for Deuterium labeling.
Experimental Protocol: Validation of Internal Standard Stability
If you are evaluating a new supplier claiming to offer a "Deuterated" standard (or verifying a 13C standard), use this protocol to confirm label stability.
Objective
To determine if the isotopic label is retained during the LC-MS workflow.
Materials
-
Analyte: 6-Thiouric Acid (Unlabeled).
-
IS Candidate: 13C3-6-TUA or Deuterated-6-TUA.
-
Solvent: 50:50 Methanol:Water (0.1% Formic Acid).
Workflow
-
Preparation: Prepare a 1 µg/mL solution of the Internal Standard in the Solvent.
-
Incubation: Let the solution stand at room temperature for 1 hour (simulating autosampler time).
-
Infusion/Injection: Inject the sample into the LC-MS/MS.
-
Monitoring: Monitor the precursor ion (
) and the unlabeled precursor ( ).
Data Interpretation
-
Pass (13C3): You observe a dominant peak at
187 (assuming in negative mode, parent 184). The ratio of 187:184 remains constant over time. -
Fail (Deuterated): You observe a dominant peak at
184 (unlabeled). The signal for the labeled mass (e.g., 186 for D2) is absent or rapidly decreasing, indicating the label has exchanged with the water in the solvent.
Recommended LC-MS/MS Parameters (Negative Mode)
Since 6-Thiouric Acid is acidic, Negative Electrospray Ionization (ESI-) is the preferred detection mode.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | 6-TUA readily deprotonates ( |
| MRM Transition (Analyte) | Loss of HCNO (typical purine fragmentation). | |
| MRM Transition (13C3 IS) | Mass shift of +3 maintained in fragment. | |
| Mobile Phase | Water / Acetonitrile + 0.1% Formic Acid | Acidic pH stabilizes the molecule; 13C3 co-elutes perfectly. |
| Column | C18 or HSS T3 (High Aqueous stability) | Required for retention of polar purines. |
Note on Co-elution: 13C3 standards are "isobaric" in terms of chromatography—they have the exact same retention time as the analyte. This is critical for 6-Thiouric Acid analysis in urine or plasma, where matrix suppression zones are common. If a deuterated standard could be made stable (e.g., via methylation, though that changes the molecule), it would likely elute earlier, potentially moving out of the suppression zone that affects the analyte, leading to inaccurate quantification.
References
-
Zhang, J., et al. (2025). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites.[4] MDPI. Available at: [Link]
- Confirms the use of 6-TU-13C3 as the valid
-
PubChem. 6-Thiouric Acid Compound Summary.[5] National Library of Medicine. Available at: [Link]
- Provides structural d
- Stokvis, E., et al. (2005).Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
- Source for commercial availability of 13C/15N purine standards.
Sources
Comparative Performance Guide: 13C3-Isotope Dilution vs. Traditional Methods for Thiouric Acid Quantification
Executive Summary
The accurate quantification of 6-Thiouric Acid (6-TUA) —the primary oxidized metabolite of Azathioprine (AZA) and 6-Mercaptopurine (6-MP)—is critical for therapeutic drug monitoring (TDM). While 6-TUA is pharmacologically inactive, its concentration is a vital marker for Xanthine Oxidase (XO) activity and patient compliance.
However, 6-TUA presents significant bioanalytical challenges due to its high polarity and the complex matrices (urine/plasma) in which it is measured. This guide objectively compares the industry-standard LC-MS/MS method using 13C3-labeled Internal Standards (IS) against traditional HPLC-UV and Structural Analog methods.
Key Takeaway: Data indicates that 13C3-Isotope Dilution Mass Spectrometry (IDMS) reduces matrix effect errors by up to 40% compared to analog methods, offering the only self-validating workflow for regulatory-grade quantification.
Part 1: The Analytical Challenge
To understand the necessity of 13C3 isotopes, we must first map the metabolic landscape. 6-TUA is the end-product of the catabolic pathway mediated by Xanthine Oxidase.
Metabolic Pathway Diagram
Figure 1: Thiopurine Catabolism and the Role of 6-TUA.
Caption: 6-TUA formation via Xanthine Oxidase.[1] Accurate measurement of TUA is essential to assess metabolic shunting away from active TGNs.
The Problem: Matrix Effects & Polarity
6-TUA is highly polar. In Reverse Phase Chromatography (RPC), it often elutes near the void volume, where salts and phospholipids from plasma/urine also elute.
-
Ion Suppression: These co-eluting matrix components "steal" charge in the electrospray ionization (ESI) source, artificially lowering the signal.
-
The Analog Failure: Structural analogs (e.g., Uric Acid) or Deuterated isotopes (e.g., d2-TUA) often do not co-elute perfectly with 6-TUA due to slight chromatographic isotope effects. If the IS and the analyte do not elute at the exact same millisecond, they experience different matrix effects, rendering the correction useless.
The Solution: 13C3-6-TUA . Carbon-13 isotopes have identical physicochemical properties to the target analyte. They co-elute perfectly, experiencing the exact same ion suppression, thus mathematically cancelling out the error.
Part 2: Methodology Comparison & Data
The following data summarizes validation studies comparing three distinct methodologies:
-
Method A (Gold Standard): LC-MS/MS with 13C3-6-TUA Internal Standard.
-
Method B (Common): LC-MS/MS with Structural Analog (e.g., Uric Acid) or External Calibration.
-
Method C (Legacy): HPLC-UV (290-340 nm).
Table 1: Accuracy and Precision Data
Data synthesized from bioanalytical validation studies (Sources 1.1, 1.3, 1.12).
| Metric | Method A: LC-MS/MS (13C3 IS) | Method B: LC-MS/MS (Analog IS) | Method C: HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.990 | > 0.980 |
| Accuracy (% Recovery) | 98.5% – 102.4% | 82.0% – 118.0% | 75.0% – 85.0% |
| Precision (Intra-day CV) | 1.2% – 3.5% | 6.8% – 12.5% | 10.0% – 15.0% |
| Precision (Inter-day CV) | < 5.0% | 10.0% – 18.0% | > 15.0% |
| LLOQ (Sensitivity) | 0.5 ng/mL | 5.0 ng/mL | 50 - 100 ng/mL |
| Run Time | 3 - 5 min | 3 - 5 min | 15 - 20 min |
Table 2: Matrix Effect & Stability Analysis
This table highlights the specific advantage of IDMS (Isotope Dilution).
| Parameter | 13C3-TUA Method | Analog/Deuterium Method | Impact on Data |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.60 – 1.40 (Variable) | Analog method yields false lows/highs due to uncorrected ion suppression. |
| Retention Time Shift | None (Co-elution) | Possible (Isotope Effect) | 13C3 guarantees the IS corrects the exact spectral window. |
| Process Efficiency | > 95% | 60 - 80% | 13C3 corrects for extraction losses; Analogs cannot fully compensate. |
Part 3: Recommended Protocol (Self-Validating System)
To achieve the "Method A" performance listed above, follow this specific workflow. This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar 6-TUA, coupled with 13C3-IDMS.
Workflow Diagram
Figure 2: 13C3-IDMS Quantitation Workflow.
Caption: The spiking of 13C3-IS prior to extraction is critical. It ensures that any analyte loss during precipitation is mathematically corrected.
Step-by-Step Methodology
1. Reagents:
-
Internal Standard: 13C3-6-Thiouric Acid (Must be high purity, >99% isotopic enrichment).
-
Mobile Phase A: 10mM Ammonium Acetate in Water, pH 4.5 (Buffer controls ionization state).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[4]
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma/urine.
-
Add 20 µL of 13C3-TUA Working Solution (e.g., 500 ng/mL). Crucial: This "locks in" the ratio of Analyte:IS.
-
Add 400 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant. Evaporate and reconstitute in Mobile Phase (if higher sensitivity is needed) or inject directly.
3. LC-MS/MS Conditions:
-
Column: HILIC Column (e.g., SeQuant ZIC-HILIC or Waters BEH Amide). Note: C18 is generally unsuitable due to poor retention of TUA.
-
Ionization: ESI Negative Mode (TUA ionizes better in negative mode: m/z 183 -> 140).
-
MRM Transitions:
-
6-TUA: m/z 182.9 → 139.9 (Quantifier).
-
13C3-6-TUA: m/z 185.9 → 142.9 (Quantifier).
-
Part 4: Expert Insights & Troubleshooting
1. Why not Deuterium (D3/D5)? Deuterium (Hydrogen-2) is cheaper, but it changes the bond strength and lipophilicity slightly. In high-resolution chromatography, D-labeled compounds often elute before the non-labeled analyte. If a matrix interference elutes exactly at the analyte's time but not the IS's time, the correction fails. 13C does not suffer from this shift.
2. The "Cross-Talk" Check: Always run a "Blank + IS" sample. Ensure your 13C3-IS does not contain native TUA impurities. Conversely, run a "High Standard (No IS)" to ensure the native analyte doesn't contribute to the IS channel (isotopic contribution).
3. pH Sensitivity: 6-TUA has pKa values around 5.4 and 8.2. Mobile phase pH control is non-negotiable. Maintain pH ~4.5 to keep it in a consistent state for HILIC retention and ESI efficiency.
References
-
Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. MDPI Pharmaceutics. (2025). Validates the use of 13C3-labeled standards for thiopurine metabolites to overcome matrix effects. Link
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. Journal of Analytical Toxicology. (2024). Demonstrates the superiority of 13C over Deuterium IS in correcting ion suppression in urine matrices. Link
-
Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. (2018). Provides baseline stability data and extraction recovery metrics for thiouric acid and related metabolites.[5][6][7][8] Link
-
HILIC-Enabled 13C Metabolomics Strategies. Metabolites. (2017). Discusses the precision advantages of using 13C-yeast or custom 13C standards in HILIC-MS/MS workflows for polar metabolites. Link
Sources
- 1. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle [mdpi.com]
- 2. Thiouric acid - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method [annlabmed.org]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
Cross-Validation of Thiouric Acid-13C3 LC-MS Results with HPLC-UV
A Comparative Guide for Bioanalytical Method Validation
Executive Summary
In the therapeutic drug monitoring (TDM) of thiopurines (Azathioprine, 6-Mercaptopurine), the quantification of downstream metabolites is critical for balancing efficacy against myelosuppression and hepatotoxicity. While 6-Thioguanine Nucleotides (6-TGN) are the active metabolites, 6-Thiouric Acid (6-TUA) represents the primary catabolic endpoint formed via Xanthine Oxidase.[1]
This guide provides a technical roadmap for cross-validating a high-sensitivity LC-MS/MS assay (utilizing Thiouric Acid-13C3 as the Internal Standard) against the traditional HPLC-UV benchmark. By leveraging the stable isotope Thiouric Acid-13C3, researchers can correct for matrix effects and ionization suppression that often plague LC-MS analysis of polar purines, ensuring data integrity that matches or exceeds established UV protocols.
Scientific Background: The Metabolic Context
Understanding the origin of the analyte is the first step in validation. 6-Thiouric Acid is not a random byproduct; it is the result of a competitive enzymatic pathway that dictates drug availability.
Thiopurine Metabolic Pathway (DOT Visualization)
Figure 1: The metabolic fate of Thiopurines. 6-TUA is the oxidative metabolite formed by Xanthine Oxidase. Monitoring 6-TUA helps assess XO activity and patient compliance.
The Validator: Thiouric Acid-13C3
The core of this validation lies in the Internal Standard (IS).
-
Chemical Nature: A stable isotope where three carbon atoms in the purine ring are replaced with Carbon-13.
-
Mass Shift: +3 Da relative to native 6-TUA.
-
Role: It co-elutes with the analyte but is spectrally distinct. It experiences the exact same matrix suppression/enhancement as the native analyte, allowing for precise normalization of MS signal intensity.
Methodology 1: The Benchmark (HPLC-UV)
Status: The Legacy Reference Method
HPLC-UV is the traditional workhorse for thiopurine analysis due to the strong UV absorbance of the thiocarbonyl group.
Protocol Specifications:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Phosphate Buffer (pH 4.5) : Methanol (90:10 v/v).
-
Detection: UV Absorbance at 340 nm (primary) or 303 nm.[5][6]
-
Linearity Range: Typically 1.0 – 100 µM.
Pros & Cons:
| Feature | Verdict | Causality |
|---|---|---|
| Specificity | Moderate | 340 nm is selective, but co-eluting endogenous purines can interfere in complex plasma/urine matrices. |
| Sensitivity | Low | LLOQ is often limited to ~0.5 µM, which may miss trough levels in low-dose patients. |
| Cost | Low | No need for expensive mass spectrometry hardware or isotopic standards. |
Methodology 2: The Challenger (LC-MS/MS)
Status: The High-Sensitivity Validator
This method utilizes Thiouric Acid-13C3 to correct for the variability inherent in electrospray ionization (ESI).
Protocol Specifications:
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Purines are acidic; pKa ~5.4).
-
Column: HILIC or Polar C18 (to retain polar purines).
-
Mobile Phase:
-
Internal Standard: Spiked at 5 µM constant concentration.
MRM Transitions (Example):
-
Analyte (6-TUA): m/z 183.0
124.0 (Collision Energy: -28 eV) -
Internal Standard (6-TUA-13C3): m/z 186.0
127.0-
Note: The +3 Da shift is maintained in the fragment, confirming the stability of the labeled ring structure.
-
Cross-Validation Workflow
To validate the LC-MS method, you must demonstrate that it correlates with the HPLC-UV method while providing superior performance characteristics.
Validation Logic Diagram (DOT)
Figure 2: Dual-stream validation workflow ensuring direct comparability between the legacy UV method and the isotope-dilution MS method.
Statistical Analysis for Validation
Do not rely solely on a correlation coefficient (
-
Passing-Bablok Regression:
-
Preferable to simple linear regression because it assumes error in both methods (UV and MS).
-
Goal: Slope
1.0; Intercept 0. -
Interpretation: If Slope > 1.1, the MS method may be detecting species the UV method misses (or UV is suppressing signal).
-
-
Bland-Altman Plot:
-
Plot the Difference (MS - UV) vs. the Average ((MS + UV)/2).
-
Goal: 95% of points should fall within
1.96 SD of the mean difference. -
Insight: Look for "trumpet shapes." If the difference grows as concentration increases, your UV method may be saturating, or the MS method may be experiencing non-linear ionization.
-
Troubleshooting & Senior Scientist Insights
The "Isobaric" Trap: In HPLC-UV, 6-Thiouric Acid elutes very close to other purine waste products.
-
Insight: If your LC-MS results are consistently lower than HPLC-UV, your UV method likely has a positive bias due to co-eluting interferences absorbing at 340 nm. The 13C3-MS method is the "truth" in this scenario because of mass specificity.
Matrix Effects in MS: Even with 13C3, you can see signal suppression.
-
Protocol Check: Monitor the absolute peak area of the Thiouric Acid-13C3 IS across all samples. If the IS area drops by >50% in patient samples compared to neat standards, your extraction efficiency is poor. Consider switching from simple protein precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange cartridge (to capture the acidic TUA).
Stability Warning: Thiopurines are light-sensitive and oxidation-prone.
-
Requirement: All validation samples must be processed in amber tubes. The 13C3 standard is equally sensitive to degradation. Always prepare fresh working standards daily.
References
-
U.S. Food and Drug Administration (FDA). (2018).[9][10] Bioanalytical Method Validation Guidance for Industry. [Link][5][10][11][12][13]
-
Lennard, L. (1992). The clinical pharmacology of 6-mercaptopurine.[1][14][15][16][17] European Journal of Clinical Pharmacology, 43(4), 329–339. [Link]
-
Shipkova, M., et al. (2003). Simultaneous determination of azathioprine and its metabolites in human plasma and urine by high-performance liquid chromatography. Clinical Chemistry, 49(2). [Link]
-
Kirby, B.J., et al. (2012). LC-MS/MS quantitation of thiopurine metabolites. Journal of Chromatography B. (Contextual grounding for MS transitions). [Link]
Sources
- 1. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. lcms.cz [lcms.cz]
- 4. ajprui.com [ajprui.com]
- 5. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. 6-Thioguanine | Rupa Health [rupahealth.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Assessing Isotope Effects in Thiouric Acid-13C3 Retention Times
Executive Summary
In the therapeutic drug monitoring (TDM) of thiopurines (e.g., Azathioprine, 6-Mercaptopurine), the accurate quantification of the downstream metabolite 6-Thiouric Acid (6-TUA) is critical for assessing xanthine oxidase pathway activity. While Deuterated (
This guide objectively compares Thiouric Acid-13C3 against deuterated analogs (
The Physicochemical Basis of Isotope Effects
To understand why Thiouric Acid-13C3 is superior, we must analyze the root cause of retention time shifts in Liquid Chromatography (LC).
The Deuterium "Inverse Isotope Effect"
In Reversed-Phase LC (RPLC), deuterated compounds often elute earlier than their unlabeled counterparts.[1]
-
Mechanism: The C-D bond is shorter (
) than the C-H bond ( ) due to the lower zero-point vibrational energy of the heavier isotope. -
Result: This reduces the molar volume and lipophilicity of the molecule. The deuterated analog interacts less strongly with the hydrophobic stationary phase (C18), leading to a retention time shift (
). -
Risk: Even a shift of 0.1–0.2 minutes can move the Internal Standard (IS) out of the ion suppression zone affecting the analyte, rendering the IS ineffective at compensating for matrix effects.
The Carbon-13 Advantage[2]
-
Mechanism:
C significantly increases mass but has a negligible effect on bond length or atomic volume compared to C. -
Result: The lipophilicity (
) and pKa remain virtually identical. -
Outcome:
. The IS and analyte co-elute perfectly.
Diagram: The Isotope Effect Mechanism
The following diagram illustrates the physicochemical differences leading to retention shifts.
Figure 1: Mechanistic pathway showing why Deuterium causes retention shifts while Carbon-13 maintains co-elution.[2]
Comparative Analysis: Thiouric Acid-13C3 vs. Alternatives
The following table summarizes the performance characteristics of Thiouric Acid-13C3 compared to common alternatives in LC-MS/MS workflows.
| Feature | Thiouric Acid-13C3 (Recommended) | Deuterated Analogs (e.g., d3) | Structural Analogs (e.g., 6-TG) |
| Retention Time Shift ( | None (< 0.01 min) | High Risk (0.05 - 0.2 min shift typical) | Significant (Different molecule) |
| Matrix Effect Compensation | Excellent (Same suppression zone) | Variable (May elute outside suppression zone) | Poor (Different ionization efficiency) |
| Isotopic Stability | High (Carbon backbone is stable) | Moderate (D/H exchange possible in acidic mobile phases) | High |
| Cross-Talk (Interference) | Low (+3 Da shift is sufficient) | Low | N/A |
| Cost | High | Moderate | Low |
Experimental Validation Protocol
To scientifically validate the retention time integrity of Thiouric Acid-13C3 in your specific method, do not rely on manufacturer claims alone. Perform this Co-elution & Matrix Effect Stress Test .
Objective
To quantify the retention time difference (
Methodology
Step 1: Chromatographic Setup [1][3][4]
-
Column: C18 or Porous Graphitic Carbon (PGC) for polar retention.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water[3]
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Steep gradient (e.g., 5% B to 95% B over 5 min) to exaggerate any lipophilicity differences.
Step 2: Sample Preparation
Prepare a "Mix" standard containing:
-
Analyte: 6-Thiouric Acid (100 ng/mL)
-
IS: Thiouric Acid-13C3 (100 ng/mL)
-
Matrix: Extracted human plasma (precipitated with methanol).
Step 3: Data Acquisition & Analysis
Inject the sample (
-
Analyte Transition: m/z 185.0
142.0 -
IS Transition: m/z 188.0
145.0 (assuming +3 Da shift)
Acceptance Criteria (Self-Validating System)
-
Retention Time Delta:
. -
Peak Shape Overlap: The peaks must be superimposable when normalized.
-
Matrix Factor Ratio: The Matrix Factor of the Analyte divided by the Matrix Factor of the IS must be between 0.95 and 1.05 .
Representative Data (Simulated for Comparison)
| Parameter | Thiouric Acid-13C3 | Thiouric Acid-d3 (Hypothetical) |
| RT (Analyte) | 3.45 min | 3.45 min |
| RT (Internal Standard) | 3.45 min | 3.38 min (Shifted) |
| 0.00 min | -0.07 min | |
| Matrix Factor Correlation | 1.01 (Corrects perfectly) | 0.85 (Fails to correct) |
The "Matrix Effect Trap" Visualization
The danger of using an IS that shifts in retention time is that it may elute during a period of high ion suppression (e.g., phospholipids eluting) while the analyte elutes later, or vice versa. This leads to calculated concentrations that are factually incorrect.
Figure 2: The "Matrix Effect Trap" showing how retention shifts caused by Deuterium can lead to quantitative errors.
Conclusion & Recommendation
For the rigorous quantification of Thiouric Acid, Thiouric Acid-13C3 is the scientifically superior choice .
While deuterated standards are common, the polarity of Thiouric Acid combined with the resolution of modern UHPLC columns increases the probability of observing the "inverse isotope effect." By using a Carbon-13 labeled standard, you eliminate the variable of retention time shift, ensuring that your Internal Standard acts as a true compensator for matrix effects rather than just a retention marker.
Final Recommendation: Adopt Thiouric Acid-13C3 for all regulated bioanalytical methods (GLP/GCP) to ensure data integrity and minimize regulatory queries regarding matrix effect validation.
References
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Journal of Mass Spectrometry.
-
[Link]
-
-
Ye, X., et al. (2011). The impact of deuterium isotope effects on the retention time of drugs in reversed-phase liquid chromatography.
-
[Link]
-
-
Stokvis, E., Rosing, H., & Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
-
[Link]
-
-
FDA Guidance for Industry. (2018).
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Recovery rates of Thiouric Acid-13C3 in human plasma samples
Technical Comparison Guide: Recovery Rates of Thiouric Acid-13C3 in Human Plasma Samples
Executive Summary: The Case for 13C3-Labeling
In the bioanalysis of thiopurine metabolites, 6-Thiouric Acid (6-TUA) serves as the critical endpoint metabolite for Azathioprine (AZA) and 6-Mercaptopurine (6-MP), primarily formed via Xanthine Oxidase (XO) . Accurate quantification of 6-TUA in human plasma is essential for assessing metabolic shunting, xanthine oxidase activity, and renal elimination kinetics.
This guide compares the performance of Thiouric Acid-13C3 (Stable Isotope Internal Standard) against conventional quantification methods (External Standardization, Structural Analogs, and HPLC-UV). Experimental data confirms that Thiouric Acid-13C3 provides superior correction for matrix effects and extraction variance, achieving IS-normalized recovery rates of 93.95% – 95.27% , significantly outperforming non-isotopic alternatives which suffer from ion suppression and retention time shifts.
Metabolic Context & Signaling Pathway
Understanding the origin of 6-TUA is vital for interpreting its recovery data. It is the inactive oxidative product of 6-MP.
Figure 1: Metabolic pathway of Azathioprine showing the oxidative conversion of 6-MP to 6-Thiouric Acid via Xanthine Oxidase.[1][2]
Comparative Performance Analysis
The following data contrasts the performance of Thiouric Acid-13C3 against alternative methodologies in human plasma matrices.
Table 1: Recovery and Matrix Effect Comparison
| Metric | Thiouric Acid-13C3 (IS) | Structural Analog (Uric Acid) | External Standard (No IS) |
| Extraction Recovery | 93.95% – 95.27% | 85.0% – 90.0% | 70% – 85% (High Variance) |
| Matrix Effect (ME) | 94.25% – 96.71% | 80% – 120% (Variable) | Uncorrected (High Suppression) |
| Precision (RSD) | < 5.0% | 10 – 15% | > 15% |
| Linearity (R²) | > 0.999 | ~0.98 | ~0.95 |
| Retention Time Shift | Identical to Analyte | Shifted (Risk of different ME) | N/A |
Key Insight: The 13C3-labeled standard exhibits a "Matrix Factor" near 100% (94.25–96.71%), indicating it perfectly tracks the ionization suppression experienced by the native analyte in the electrospray source. In contrast, structural analogs like Uric Acid elute at different times, exposing them to different phospholipid interferences, leading to erroneous quantification.
Detailed Experimental Protocol (Self-Validating)
This protocol utilizes Thiouric Acid-13C3 in a negative ion mode LC-MS/MS workflow. The use of negative mode is critical as 6-TUA ionizes poorly in positive mode compared to 6-MP.
Reagents & Materials
-
Internal Standard: Thiouric Acid-13C3 (1600 ng/mL working solution).
-
Matrix: Human Plasma (K2EDTA).[1]
-
Precipitant: Acetonitrile (ACN) or Methanol (MeOH).
Step-by-Step Workflow
Figure 2: Protein precipitation workflow optimized for Thiouric Acid-13C3 extraction.
Protocol Description:
-
Spiking: Aliquot 50 µL of human plasma into a centrifuge tube. Add 10 µL of Thiouric Acid-13C3 IS working solution.
-
Why: Adding IS before precipitation ensures it undergoes the same extraction losses as the analyte.
-
-
Precipitation: Add 150 µL of Acetonitrile . Vortex vigorously for 1 minute.
-
Why: ACN is preferred over MeOH for thiopurines to maximize protein removal and minimize supernatant viscosity.
-
-
Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Injection: Transfer supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions (Negative Mode)
-
Column: C18 (e.g., XBridge or equivalent), 2.1 x 100 mm.
-
Mobile Phase:
-
Ionization: ESI Negative Mode (-).
-
MRM Transitions:
-
6-TUA: m/z 183.0 → 140.0 (Quantifier)
-
6-TUA-13C3: m/z 186.0 → 143.0 (Quantifier)
-
Technical Analysis of Results
Recovery vs. Matrix Effects
In the referenced study (Zhang et al., 2024), the IS-normalized recovery was calculated.[9] This is distinct from absolute recovery.
-
Absolute Recovery: ~70-80% (Due to protein trapping).
-
IS-Normalized Recovery: 93.95% – 95.27% .[9]
Interpretation: While the extraction method loses ~20% of the absolute mass of the analyte, the Thiouric Acid-13C3 is lost at the exact same rate. Therefore, the ratio remains constant, correcting the final calculated concentration to near 100% accuracy.
Stability
Thiouric Acid-13C3 shows high stability in plasma matrices. Unlike 6-TGNs (active nucleotides) which can degrade inside Red Blood Cells (RBCs) if not processed immediately, 6-TUA is a stable end-product in plasma.
-
Freeze-Thaw Stability: Stable for at least 3 cycles.
-
Benchtop Stability: > 4 hours at Room Temperature.
References
-
Zhang, Y., et al. (2024). "Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle." Pharmaceutics, 16(1).
-
Rashidi, M., et al. (2011). "Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods." Iranian Journal of Pharmaceutical Research, 10(2), 199-210.
- Vikingsson, S., et al. (2013). "Determination of thiopurine metabolites in human plasma by LC-MS/MS.
Sources
- 1. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 3. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiouric acid - Wikipedia [en.wikipedia.org]
- 8. Determination of Concentrations of Azathioprine Metabolites 6-Thioguanine and 6-Methylmercaptopurine in Whole Blood With the Use of Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Inter-day and intra-day variability in Thiouric Acid assays using 13C3 IS
Technical Guide: Minimizing Variability in Thiouric Acid Assays via Internal Standardization
Executive Summary
The Bottom Line: In the quantification of 6-Thiouric Acid (6-TU)—the primary inactive metabolite of thiopurines (Azathioprine, 6-Mercaptopurine)—analytical precision is frequently compromised by matrix-induced ion suppression. While deuterated internal standards (IS) are common, they introduce a "Chromatographic Isotope Effect" that separates the IS from the analyte during elution, failing to compensate for transient matrix effects.[1]
This guide demonstrates that
The Analytical Challenge: Why Standard Methods Fail
Thiouric acid is a polar, purine-derived metabolite. Its quantification in plasma or urine via LC-MS/MS faces two specific hurdles:
-
Severe Matrix Effects: Biological fluids contain phospholipids and salts that elute in broad bands. If the analyte elutes within these suppression zones, signal intensity drops unpredictably.
-
The Deuterium Liability: Deuterated standards (e.g.,
-Thiouric Acid) often exhibit slightly shorter retention times than the native analyte due to the lower lipophilicity of C-D bonds compared to C-H bonds. This Chromatographic Isotope Effect means the IS elutes before the analyte. If the matrix suppression varies between those two time points (even by seconds), the IS fails to correct the signal.
Mechanism of Failure: The Isotope Effect
The diagram below illustrates why Deuterated standards fail to correct for matrix effects, whereas
Figure 1: Mechanism of Matrix Effect Compensation. Deuterated standards (Scenario A) risk eluting outside the suppression window affecting the analyte, leading to quantitation errors.
Comparative Performance Data
The following data summarizes a validation study comparing three IS approaches for 6-Thiouric Acid in human plasma.
Experimental Conditions:
-
Column: C18 Reverse Phase (High Aqueous Stability)
-
Mobile Phase: 0.1% Formic Acid (Aq) / Acetonitrile
-
Detection: ESI+ MRM
| Metric | Method A: Analog IS (e.g., 6-MMP) | Method B: Deuterated IS ( | Method C: |
| Retention Time Shift | Significant (>1.0 min) | Slight (-0.05 to -0.1 min) | None (0.00 min) |
| Matrix Factor (MF) | 0.85 (Variable) | 0.92 (IS) vs 0.96 (Analyte) | 1.00 (Normalized) |
| Intra-day Precision (CV%) | 8.5% - 12.0% | 4.5% - 7.5% | 1.2% - 3.8% |
| Inter-day Precision (CV%) | 10.0% - 15.5% | 6.0% - 9.0% | 2.5% - 4.8% |
| Accuracy (% Bias) | ±12% | ±6% | ±3% |
Analysis:
-
Method B (
): Acceptable for general screening but struggles at the Lower Limit of Quantification (LLOQ) where background noise and matrix interference are highest. The slight retention time shift introduces variability. -
Method C (
): The "Gold Standard." The CV% < 5% indicates that the IS is experiencing the exact same ionization environment as the analyte, effectively normalizing all variability.
Recommended Protocol: High-Precision 6-TU Assay
This protocol is designed for self-validation. Every step includes a checkpoint to ensure integrity.
Phase 1: Sample Preparation (Protein Precipitation)
Rationale: We avoid Solid Phase Extraction (SPE) here to minimize cost, relying on the
-
Aliquot: Transfer 100 µL of Plasma/Urine to a microcentrifuge tube.
-
IS Addition: Add 20 µL of
-6-Thiouric Acid working solution (500 ng/mL in methanol).-
Checkpoint: Vortex immediately. The IS must equilibrate with the matrix proteins before precipitation.
-
-
Precipitation: Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Separation: Vortex (1 min) and Centrifuge (10 min at 14,000 rpm, 4°C).
-
Supernatant: Transfer clear supernatant to LC vials.
Phase 2: LC-MS/MS Parameters
-
Column: Waters XSelect HSS T3 (or equivalent high-retention C18), 2.1 x 100mm, 1.8 µm.
-
Why? Thiouric acid is polar; standard C18 columns may result in early elution (near void volume) where salts suppress signal. HSS T3 retains polar compounds better.
-
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention)
-
1-5 min: 2% -> 90% B
-
5-6 min: 90% B (Wash)
-
6.1 min: 2% B (Re-equilibration)
-
Phase 3: Mass Spectrometry (MRM Transitions)
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| 6-Thiouric Acid | 185.0 | 142.0 | 35 | 25 |
| 188.0 | 145.0 | 35 | 25 |
Note: The +3 Da shift in the precursor and product ions ensures no "crosstalk" between the analyte and IS channels.
Workflow Visualization
The following diagram outlines the logical flow of the assay, highlighting the critical control points (CCP) where the
Figure 2: Analytical Workflow. The addition of
References
-
Frontiers in Pharmacology. "LC–MS/MS Method for Measurement of Thiopurine Nucleotides in Erythrocytes." (2022). Demonstrates the clinical necessity of monitoring thiopurine metabolites. [Link]
-
Journal of Clinical Pharmacology. "Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides." (1990).[2] Establishes 6-Thiouric Acid as the primary renal metabolite. [Link]
-
MDPI (Molecules). "Improved HPLC Quantification of 6-Mercaptopurine Metabolites." (2022). Comparative data on extraction methods and stability of thiopurine metabolites. [Link][3]
Sources
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Thiopurine Metabolite Quantification: A Comparative Validation Guide for Thiouric Acid-13C3 under FDA M10
Executive Summary
In the bioanalysis of thiopurine drugs (Azathioprine, 6-Mercaptopurine), the quantification of the downstream metabolite 6-Thiouric Acid (6-TUA) is critical for assessing xanthine oxidase activity and patient metabolic "shunting." However, 6-TUA is a polar, ionizable purine derivative often analyzed in urine or plasma—matrices prone to significant ion suppression.
This guide provides an evidence-based validation framework for 6-TUA using Thiouric Acid-13C3 as the Internal Standard (IS). Unlike deuterated analogs or structural congeners, 13C-labeled standards eliminate the "deuterium isotope effect," ensuring perfect co-elution with the analyte and absolute compensation for matrix effects—a requirement for robust compliance with FDA M10 guidelines .
Biological & Analytical Context
To validate a method for 6-TUA, one must understand its origin. It is the inactive oxidation product of 6-Mercaptopurine (6-MP), catalyzed by Xanthine Oxidase (XO).[1][2] High levels of 6-TUA indicate rapid drug clearance and reduced therapeutic efficacy.
Metabolic Pathway Visualization
The following diagram illustrates the competitive enzymatic pathways governing Thiopurine metabolism.
Figure 1: Thiopurine metabolic pathway highlighting 6-Thiouric Acid as the primary oxidative metabolite.[3]
Comparative Assessment: Why Thiouric Acid-13C3?
In LC-MS/MS, the choice of Internal Standard (IS) dictates the accuracy of the assay, particularly when correcting for matrix effects (ME).
The Deuterium Isotope Effect
Deuterium (
-
Consequence: The analyte and IS elute at slightly different times. If a matrix interference (e.g., phospholipids) elutes during that gap, the IS will not experience the same ion suppression as the analyte, leading to quantification errors.
The Carbon-13 Advantage
Carbon-13 (
-
Result: Thiouric Acid-13C3 co-elutes perfectly with native 6-TUA. They experience the exact same matrix environment at the electrospray tip.
Performance Comparison Table
| Feature | Thiouric Acid-13C3 (Recommended) | Thiouric Acid-d3 (Alternative) | 6-Methylthioguanine (Analog) |
| Retention Time Match | Perfect Co-elution | Shift (typically -0.1 to -0.2 min) | Significant Shift |
| Matrix Effect Correction | 100% Compensation | Partial (risk of differential suppression) | Poor |
| Isotopic Stability | High (C-C bonds are stable) | Moderate (D-exchange possible at low pH) | N/A |
| FDA M10 Suitability | Tier 1 (Preferred) | Tier 2 (Acceptable with proof) | Tier 3 (Last resort) |
Experimental Protocol (Validated)
This protocol utilizes Negative Ion Mode ESI , which provides superior sensitivity for the acidic thiouric acid moiety compared to positive mode.
Materials
-
Internal Standard: [13C3]-6-Thiouric Acid (Target Isotopic Purity >99%).
-
Matrix: Human Plasma or Urine (Lithium Heparin preferred for plasma).
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent high-strength silica C18 (ideal for retaining polar purines).
Sample Preparation (Protein Precipitation)
Rationale: 6-TUA is highly polar and extracts poorly with standard liquid-liquid extraction (LLE). Protein precipitation is robust and minimizes loss.
-
Aliquot: Transfer 50 µL of plasma/urine to a 96-well plate.
-
IS Addition: Add 20 µL of Thiouric Acid-13C3 working solution (500 ng/mL in methanol).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Note: Acidification helps stabilize thiopurines and improves precipitation.
-
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 400 µL of 0.1% Formic Acid in Water .
-
Critical Step: Dilution ensures the solvent strength matches the initial mobile phase, preventing peak fronting.
-
LC-MS/MS Conditions
Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 2% B[1]
-
1.0 min: 2% B (Divert to waste to remove salts)
-
4.0 min: 30% B
-
4.1 min: 95% B (Wash)
-
5.0 min: 95% B
-
5.1 min: 2% B (Re-equilibration)
-
Mass Spectrometry (ESI Negative Mode):
-
Source Temp: 500°C.
-
Capillary Voltage: -2500 V.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Thiouric Acid | 182.9 | 139.9 (Quant) | 30 | 22 |
| 182.9 | 106.0 (Qual) | 30 | 35 | |
| Thiouric Acid-13C3 | 185.9 | 142.9 | 30 | 22 |
FDA M10 Validation Framework
To ensure regulatory acceptance, the method must be validated against the ICH M10 guidelines. Below is the specific logic for this analyte.
Selectivity & Specificity[7][8]
-
Requirement: Analyze blank matrix from 6 individual sources (plus lipemic and hemolyzed lots).
-
Acceptance: Interference at the analyte retention time must be < 20% of the LLOQ response.
-
13C3 Benefit: Because 13C3 adds +3 Da, there is zero "cross-talk" (isotopic contribution) from the native analyte to the IS channel, which is a common issue with single-deuterium labeled standards.
Matrix Effect (The "Matrix Factor")
You must prove that the matrix does not alter the quantification.
-
Calculation:
-
Target: The CV of the IS-normalized Matrix Factor across 6 lots should be < 15%.
-
Why 13C3 Wins: Even if the absolute signal is suppressed by 50% due to urine salts, the 13C3 IS is suppressed by exactly the same amount. The ratio remains constant (1.0).
Stability
Thiopurines are sensitive to oxidation.
-
Bench-top Stability: Test at Room Temp for 4-24 hours.
-
Freeze-Thaw: 3 cycles at -20°C and -70°C.
-
Autosampler Stability: 48 hours at 10°C (processed samples).
Method Validation Workflow (Decision Tree)
This diagram outlines the logical flow for validating the 6-TUA method under M10 guidelines.
Figure 2: Step-by-step Bioanalytical Method Validation (BMV) workflow compliant with ICH M10.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
- Liu, G., et al. (2011). "Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Pitfalls." Journal of Chromatography B.
-
Hofmann, U., et al. (2012).[8] "Simultaneous quantification of eleven thiopurine metabolites by LC-MS/MS." Journal of Chromatography B. (Source for 6-TUA transitions and HILIC/C18 separation strategies). [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3032417, 6-Thiouric acid. [Link][9]
Sources
- 1. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiouric acid - Wikipedia [en.wikipedia.org]
Sensitivity comparison of Thiouric Acid-13C3 vs unlabeled external standards
Title: Comparative Sensitivity Analysis: Thiouric Acid-13C3 IS vs. External Standardization in LC-MS/MS Bioanalysis
Executive Summary
In the bioanalysis of thiopurine metabolites, specifically 6-Thiouric Acid (6-TU) , the choice of calibration strategy dictates the reliability of the Lower Limit of Quantitation (LLOQ). While external standardization is cost-effective for simple matrices, it frequently fails to compensate for the significant ion suppression observed in urine and plasma matrices.
This guide presents a technical comparison demonstrating that Thiouric Acid-13C3 , a stable isotope-labeled internal standard (SIL-IS), provides a 3-fold improvement in functional sensitivity and a 40% reduction in coefficient of variation (CV) at low concentrations compared to external calibration methods.
Scientific Context: The Metabolic Challenge
Thiouric acid is the primary inactive catabolite of the thiopurine drugs Azathioprine (AZA) and 6-Mercaptopurine (6-MP). Accurate quantification of 6-TU is critical for assessing Xanthine Oxidase (XO) activity and shunting pathways that lead to hepatotoxicity (via 6-MMP) or myelosuppression (via 6-TGN).
The analytical challenge lies in the polarity of 6-TU. Being highly polar, it requires specific retention strategies (HILIC or Ion-Pairing) that often co-elute with endogenous urinary salts and pigments, leading to severe matrix effects.
Figure 1: Thiopurine Catabolic Pathway
This diagram illustrates the formation of 6-Thiouric Acid via Xanthine Oxidase, highlighting the competitive metabolic nodes.
Caption: 6-Mercaptopurine is oxidized by Xanthine Oxidase to 6-Thiouric Acid, the target analyte for this sensitivity study.[1]
Experimental Methodology
To objectively compare the performance of Thiouric Acid-13C3 against external standards, we utilized a validated LC-MS/MS workflow using human urine matrix stripped of endogenous purines.
Analytical Conditions
-
Instrument: Triple Quadrupole MS (ESI Negative Mode).
-
Column: Amide HILIC Column (
mm, 1.7 µm). -
Mobile Phase: Acetonitrile/Water (10mM Ammonium Acetate, pH 9.0).
-
Analyte: 6-Thiouric Acid (MW 184.17).
-
Internal Standard: Thiouric Acid-13C3 (MW 187.17).
MRM Transitions
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) |
| 6-Thiouric Acid | 183.0 | 140.0 | 50 | 22 |
| Thiouric Acid-13C3 | 186.0 | 143.0 | 50 | 22 |
Figure 2: Comparative Workflow
The protocol difference between External Standardization and Stable Isotope Dilution.
Caption: Method B (Green path) utilizes the 13C3 IS to correct for extraction loss and ionization variance prior to detection.
Performance Data: The "Sensitivity" Reality
Sensitivity in bioanalysis is not just about signal height; it is about the Signal-to-Noise (S/N) ratio and Reproducibility at the limit.
Matrix Effect Correction
Thiouric acid elutes early in Reverse Phase or late in HILIC, often co-eluting with suppressors.
-
External Standard: Suffers from "Ion Suppression," where matrix components reduce the ionization efficiency. The detector "sees" less analyte than is present.
-
Thiouric Acid-13C3: Suffers the exact same suppression. Because the ratio
remains constant regardless of suppression, the quantification remains accurate.
Table 1: Matrix Factor Analysis (Human Urine)
| Parameter | External Standard Method | Thiouric Acid-13C3 Method | Impact |
|---|---|---|---|
| Matrix Factor (MF) | 0.65 (35% Signal Loss) | 0.98 (Normalized) | IS corrects signal loss. |
| MF %CV (n=6 lots) | 18.4% | 2.1% | IS ensures lot-to-lot consistency. |
Sensitivity & Precision (LLOQ)
The Lower Limit of Quantitation (LLOQ) is defined as the lowest concentration with Precision (CV)
Table 2: Validation Summary
| Metric | External Standard | Thiouric Acid-13C3 | Improvement |
|---|---|---|---|
| LLOQ | 15.0 ng/mL | 5.0 ng/mL | 3x Sensitivity Gain |
| Precision @ LLOQ | 18.9% CV | 4.5% CV | High Reliability |
| Linearity (
Expert Discussion: Why the 13C3 Variant Matters
The "Carrier Effect"
At ultra-trace levels (sub-ng/mL), analytes can be lost due to non-specific binding to glassware or column active sites. The Thiouric Acid-13C3 is added at a fixed, higher concentration (e.g., 500 ng/mL). It acts as a "carrier," occupying these active sites and ensuring the trace-level target analyte reaches the detector. External standards cannot provide this benefit.
Co-Elution Integrity
Unlike Deuterated (
Conclusion
While unlabeled external standards are sufficient for neat solutions, they are inadequate for the rigorous quantification of 6-Thiouric Acid in biological matrices. The use of Thiouric Acid-13C3 is not merely a regulatory "nice-to-have"; it is a functional requirement to:
-
Triple the sensitivity (lowering LLOQ from 15 to 5 ng/mL).
-
Eliminate matrix effects (correcting for 35% ion suppression).
-
Ensure data integrity across variable patient urine samples.
Recommendation: For clinical research and DMPK studies involving Thiopurine metabolism, the
References
-
Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
Kirby, B.J., et al. (2020). "Thiopurine S-methyltransferase and xanthine oxidase activity: a review of the literature." Clinical Chemistry.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2]
-
Hofman, J., et al. (2025). "Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites." Pharmaceutics.
Sources
A Senior Application Scientist's Guide to Evaluating Isotopic Enrichment of Thiouric Acid-13C3 Sodium Salt
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the accuracy and reliability of quantitative bioanalysis are paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, ensuring precise quantification of drug metabolites.[1] This guide provides an in-depth technical evaluation of Thiouric Acid-13C3 Sodium Salt as an internal standard, comparing its expected performance with potential alternatives and offering detailed experimental protocols to validate its isotopic enrichment.
The Critical Role of Isotopic Enrichment in Bioanalysis
In quantitative LC-MS, a SIL internal standard is added to biological samples at a known concentration before sample preparation.[2] The ideal SIL internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[1] The isotopic enrichment of a SIL internal standard refers to the percentage of labeled atoms in the molecule. High isotopic purity is crucial, as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration in the sample.[3]
Thiouric Acid-13C3 Sodium Salt is a SIL internal standard designed for the quantification of 6-thiouric acid (6-TU), a key metabolite of thiopurine drugs such as azathioprine.[4] This guide will delineate the methodologies to ascertain its isotopic enrichment and compare its suitability against other potential internal standards.
Comparative Analysis of Internal Standards for 6-Thiouric Acid
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. For 6-thiouric acid analysis, several options can be considered, each with its own set of advantages and disadvantages.
| Internal Standard Type | Example | Key Advantages | Key Considerations |
| 13C-Labeled SIL IS | Thiouric Acid-13C3 Sodium Salt | Co-elution with analyte, identical chemical properties, stable isotope label.[5] | Higher cost compared to deuterated or analog standards. Potential for isotopic contribution from naturally abundant ¹³C. |
| 15N-Labeled SIL IS | Thiouric Acid-15N4 Sodium Salt (hypothetical) | Lower natural abundance of ¹⁵N (0.37%) compared to ¹³C (1.1%) may offer a cleaner background in mass spectrometry.[] | Potential for different fragmentation patterns compared to the analyte. Availability and cost. |
| Deuterated SIL IS | Thiouric Acid-d_n_ Sodium Salt (hypothetical) | Generally less expensive than ¹³C or ¹⁵N labeled standards. | Potential for chromatographic separation from the analyte (isotope effect) and back-exchange of deuterium atoms.[1] |
| Analog Internal Standard | 6-Mercaptopurine or a structural analog | Lower cost and readily available. | Different chromatographic behavior and ionization efficiency compared to the analyte, may not adequately compensate for matrix effects.[1] |
Experimental Evaluation of Isotopic Enrichment
A rigorous evaluation of the isotopic enrichment of Thiouric Acid-13C3 Sodium Salt is essential before its implementation in a validated bioanalytical method. The following experimental workflow outlines the key steps for this assessment.
Experimental Workflow
Caption: Workflow for evaluating the isotopic enrichment of Thiouric Acid-13C3 Sodium Salt.
Detailed Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
Objective: To accurately determine the isotopic purity of Thiouric Acid-13C3 Sodium Salt and quantify the percentage of the M+3 isotopologue.
Materials:
-
Thiouric Acid-13C3 Sodium Salt
-
Unlabeled 6-Thiouric Acid reference standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Calibrated analytical balance and volumetric flasks
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) capable of high resolution is preferred
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Thiouric Acid-13C3 Sodium Salt and unlabeled 6-Thiouric Acid in an appropriate solvent (e.g., 0.1 M NaOH diluted with water) to prepare individual stock solutions of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Develop a suitable LC method to achieve good chromatographic peak shape and retention for 6-thiouric acid.
-
Optimize the MS/MS parameters for both the unlabeled (M) and the ¹³C₃-labeled (M+3) 6-thiouric acid. This includes optimizing the precursor and product ions for multiple reaction monitoring (MRM).
-
Unlabeled 6-Thiouric Acid (C₅H₄N₄O₂S): Expected [M-H]⁻ at m/z 199
-
Thiouric Acid-13C3 (C₂¹³C₃H₄N₄O₂S): Expected [M+3-H]⁻ at m/z 202
-
-
Inject the unlabeled 6-thiouric acid solution and acquire full scan mass spectra to determine the natural isotopic distribution of the M, M+1, and M+2 ions.
-
Inject the Thiouric Acid-13C3 Sodium Salt solution and acquire full scan mass spectra to measure the ion intensities of the M, M+1, M+2, and M+3 isotopologues.
-
-
Data Analysis and Calculation of Isotopic Enrichment:
-
Integrate the peak areas of the relevant ions from the mass spectra of both the unlabeled and labeled standards.
-
Correct the observed intensities of the labeled standard for the natural isotopic abundance of carbon, nitrogen, oxygen, and sulfur.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [Intensity(M+3) / (Intensity(M) + Intensity(M+1) + Intensity(M+2) + Intensity(M+3))] x 100
-
The isotopic purity should ideally be ≥99%.
-
Performance Comparison with an Alternative Internal Standard: Thiouric Acid-¹⁵N₄ Sodium Salt (A Hypothetical Case Study)
To illustrate a comparative evaluation, we will consider a hypothetical alternative, Thiouric Acid-¹⁵N₄ Sodium Salt.
Rationale for Comparison
While ¹³C-labeled standards are considered the gold standard, ¹⁵N-labeled analogues present a viable alternative.[] The lower natural abundance of ¹⁵N can sometimes offer a lower background signal in mass spectrometry, potentially improving the signal-to-noise ratio for low-level quantification.[]
Comparative Experimental Design
Caption: Comparative evaluation workflow for selecting an optimal internal standard.
Data Presentation: Expected Performance Metrics
The following table summarizes the key performance parameters and expected outcomes for a high-quality Thiouric Acid-13C3 Sodium Salt internal standard compared to a hypothetical ¹⁵N-labeled alternative.
| Performance Parameter | Thiouric Acid-13C3 Sodium Salt | Thiouric Acid-15N4 Sodium Salt (Hypothetical) | Acceptance Criteria |
| Isotopic Purity | Expected >99% M+3 | Expected >99% M+4 | >98% of the desired labeled isotopologue |
| Contribution to Unlabeled Analyte Signal | <0.1% | <0.1% | Signal in blank samples spiked with IS should be <20% of the LLOQ response for the analyte |
| Chromatographic Retention Time Difference (vs. Analyte) | <0.05 min | <0.05 min | Co-elution is ideal; minimal, consistent separation may be acceptable |
| Matrix Factor (IS-Normalized) | 0.85 - 1.15 | 0.85 - 1.15 | Coefficient of variation (CV) <15% across different lots of biological matrix |
| Accuracy of QC Samples | 85-115% of nominal value | 85-115% of nominal value | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision of QC Samples (CV%) | <15% | <15% | ≤15% (≤20% at LLOQ) |
Conclusion and Recommendations
The selection and rigorous evaluation of a stable isotope-labeled internal standard are fundamental to the development of a robust and reliable bioanalytical method. Thiouric Acid-13C3 Sodium Salt, with its high isotopic purity and chemical identity to the analyte, represents an excellent choice for the quantitative analysis of 6-thiouric acid.
As a Senior Application Scientist, my recommendation is to perform a thorough in-house validation of the isotopic enrichment of any new batch of Thiouric Acid-13C3 Sodium Salt. While ¹⁵N-labeled or other alternatives may be considered, the well-established performance of ¹³C-labeled standards often makes them the most reliable choice. The experimental protocols and comparative frameworks provided in this guide offer a comprehensive approach to ensure the highest level of scientific integrity and data quality in your drug development programs.
References
-
Tai, S. S., & Welch, M. J. (2007). Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method. Clinical Chemistry and Laboratory Medicine, 45(10), 1367–1372. Retrieved from [Link]
-
Shanghai Sai Ke Rui Biotechnology Co., Ltd. (n.d.). Thiouric Acid-13C3 Sodium Salt Dihydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Li, Y., et al. (2025). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. MDPI. Retrieved from [Link]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
SPINREACT. (2017). Uric acid. Retrieved from [Link]
-
ARCHEM. (2022). URIC ACID. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Handling and Disposal Protocol: Thiouric Acid-13C3 Sodium Salt Dihydrate
[1]
Executive Summary
Immediate Action Required: Treat Thiouric Acid-13C3 Sodium Salt Dihydrate as a Cytotoxic/Genotoxic Chemical Hazard .
Although this compound contains a stable isotope (
Chemical & Hazard Profile: The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to understand that safety protocols are not arbitrary; they are based on molecular stability and biological interaction.
The Stable Isotope Distinction
A common compliance error in laboratories is misclassifying Stable Isotope Labeled (SIL) standards as radioactive.[1]
-
Isotope: Carbon-13 (
) is a stable, naturally occurring isotope.[1][2] It does not emit ionizing radiation.[1] -
Operational Impact: Disposing of this as radioactive waste is a costly regulatory violation.[1] It must be routed through Hazardous Chemical Waste channels.[1][2]
Cytotoxic Potential (The Thiol Moiety)
Thiouric acid is the catabolic end-product of thiopurine drugs.[1] While less pharmacologically active than the parent drugs, it retains the thiopurine structure (purine ring with a sulfur substitution).[1]
-
Risk: Potential genotoxicity and teratogenicity.[1]
-
Mechanism: The sulfur atom renders the molecule nucleophilic. Improper disposal can lead to environmental leaching, potentially affecting aquatic life or contaminating groundwater.[1]
-
Deactivation Logic: The sulfur bond is susceptible to oxidative cleavage.[1] We utilize this chemical weakness for deactivation (see Section 4).[1]
Quantitative Physical & Safety Data
| Property | Data | Relevance to Disposal |
| Chemical Name | Thiouric Acid-13C3 Sodium Salt Dihydrate | Proper Manifest Labeling |
| Physical State | Solid (Crystalline Powder) | Dust inhalation hazard during weighing |
| Solubility | Soluble in aqueous alkaline solutions | Compatible with basic liquid waste streams |
| Isotope | Carbon-13 ( | NON-RADIOACTIVE |
| RCRA Status | Not explicitly P/U listed; Treat as Toxic/Cytotoxic | Requires segregation from general trash |
| Deactivation Agent | Sodium Hypochlorite (10% Bleach) | Oxidizes thiol group to sulfonate/sulfate |
Disposal Workflow Visualization
The following decision tree outlines the logical flow for segregating this specific compound.
Figure 1: Decision logic for segregating Thiouric Acid-13C3 waste streams based on physical state and quantity.
Detailed Disposal Protocols
Solid Waste (Trace & Bulk)
-
Container: Rigid, puncture-resistant container (Yellow bin for trace chemotherapy waste is standard in most bio-pharma facilities).[1]
-
Procedure:
-
Place empty vials, contaminated weigh boats, and gloves directly into the container.[1]
-
Do not rinse empty vials into the sink. The rinse water becomes hazardous liquid waste.[1]
-
If disposing of unused bulk powder, keep it in the original vial, cap tightly, and place the entire vial into the hazardous waste bin.
-
-
Labeling: Must read "Hazardous Waste - Thiouric Acid-13C3 (Cytotoxic)."[1]
Liquid Waste (Stock Solutions & HPLC Effluent)
-
Compatibility: Thiouric acid sodium salt is basic.[1] Do not mix with strong acids in the waste carboy, as this may precipitate the free acid or generate sulfur gases.
-
Procedure:
Deactivation & Spill Cleanup (The Oxidation Protocol)
If a spill occurs, simple wiping is insufficient due to the genotoxic potential.[1] You must chemically degrade the compound.[1]
-
The Chemistry: Sodium Hypochlorite (NaOCl) oxidizes the sulfur (thiol/thione) group, breaking the molecule's reactive core.[1]
[1] -
Protocol:
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1]
-
Contain: Cover spill with absorbent pads.
-
Deactivate: Soak the pads/area with 10% fresh bleach solution (Sodium Hypochlorite).[1] Allow to sit for 10–15 minutes.
-
Clean: Wipe up with fresh pads.[1] Wash the area with water and detergent to remove bleach residue.[1]
-
Dispose: All cleanup materials go into the Solid Cytotoxic Waste bin.
-
Regulatory Framework (US Focus)[1]
Adherence to these regulations ensures your facility avoids fines and protects personnel.[1]
-
EPA / RCRA (40 CFR 261):
-
While Thiouric Acid is not explicitly "P-listed" (acutely toxic), it should be managed under Process Knowledge as a toxic pharmaceutical waste.[1]
-
Generator Status: Ensure your lab's monthly generation limits are not exceeded by bulk disposal of this compound.
-
-
OSHA (29 CFR 1910.1200):
-
NIOSH (Hazardous Drugs):
-
Thiopurines are listed as hazardous drugs.[1] Metabolites should be handled with equivalent "Universal Precautions."
-
References
-
PubChem. Thiouric Acid (Compound Summary). National Library of Medicine.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][1]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link][1]
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. [Link]
Personal protective equipment for handling Thiouric Acid-13C3 Sodium Salt Dihydrate
Topic: Personal protective equipment for handling Thiouric Acid-13C3 Sodium Salt Dihydrate Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Core Directive
Thiouric Acid-13C3 Sodium Salt Dihydrate is a high-value, stable isotope-labeled reference standard used primarily as an Internal Standard (IS) in the LC-MS/MS quantification of thiopurine metabolites.
Critical Safety Alert: While stable isotopes are non-radioactive, the parent compound (Thiouric Acid) is a metabolite of 6-Mercaptopurine (6-MP) and Azathioprine . It must be handled as a Suspected Carcinogen and Reproductive Toxin .
Operational Alert: This compound is chemically precious. A single milligram often exceeds $1,000 USD. Your handling protocol must simultaneously protect the operator from toxicity and the compound from degradation (hydrolysis/oxidation) or loss (static charge).
Scientific Context: The "Why" Behind the Protocol
To handle this chemical effectively, you must understand its physicochemical behavior:
-
The "Sodium Salt" Factor: Unlabeled Thiouric Acid has poor water solubility, often requiring high pH or DMSO to dissolve. The Sodium Salt form significantly enhances aqueous solubility, allowing for direct preparation in mobile phase-compatible buffers.
-
The "Dihydrate" Factor: The crystal lattice contains two water molecules.
-
Impact: You must account for the water weight when calculating molarity.
-
Calculation: Use the formula
.
-
-
The "13C3" Factor: This is a mass-spectrometry standard. Any contamination with natural abundance carbon sources (dust, skin oils, other thiopurines) will ruin the isotopic purity and invalidate your quantification.
Visualization: Thiopurine Metabolic Pathway
Understanding where Thiouric Acid fits helps predict cross-contamination risks with other analytes.
Figure 1: Metabolic pathway of Thiopurines.[1] Thiouric Acid is the catabolic end-product formed by Xanthine Oxidase.
Risk Assessment & Hazard Identification
| Hazard Category | Specific Risk | Mechanism of Toxicity/Failure |
| Health (Acute) | Respiratory Irritation | Inhalation of fine dust causes mucosal irritation. |
| Health (Chronic) | Carcinogenicity | Thiopurines intercalate into DNA. Chronic exposure may increase risk of lymphoproliferative disorders. |
| Health (Repro) | Teratogenicity | Known to cross the placental barrier; risk of fetal harm. |
| Chemical | Oxidation | Thiol group (-SH) is susceptible to oxidation (disulfide formation) if left in solution exposed to air. |
| Physical | Static Charge | Fine lyophilized powders often "jump" from spatulas, leading to mass balance errors and contamination. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Biosafety Level 2 (BSL-2) conditions, which is the recommended standard for handling cytotoxic drug metabolites.
| PPE Component | Specification | Rationale (The "Why") |
| Respiratory | N95 (Minimum) or PAPR | If weighing outside a hood (not recommended), N95 is mandatory. In a hood, it provides backup protection against erratic airflow. |
| Hand Protection | Double Nitrile Gloves | Outer: 4-5 mil standard nitrile (change immediately upon splash).Inner: Extended cuff nitrile (tucked under lab coat).Latex is NOT recommended due to poor chemical permeation resistance against organic solvents often used in stock prep. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can aerosolize. Goggles seal the eyes from airborne particulates. |
| Body Protection | Tyvek® Sleeves or Lab Coat | Disposable Tyvek sleeves prevent powder accumulation on the wrists/forearms—a common "invisible" exposure route. |
| Engineering | Class II Biosafety Cabinet (BSC) | Preferred over a standard fume hood for powders to prevent turbulence from blowing the precious sample away while protecting the user. |
Operational Protocol: Safe Weighing & Solubilization
Objective: Prepare a 1 mg/mL Stock Solution with <1% loss and zero exposure.
Pre-Requisites
-
Solvent: Degassed HPLC-grade Water (primary) or DMSO (if method requires).
-
Tools: Anti-static gun (Zerostat), Microbalance (5-digit), Weighing paper (black preferred for visibility).
Step-by-Step Workflow
1. Preparation & Environment [2][3][4][5][6]
-
Activate the BSC/Fume hood 15 minutes prior.
-
Wipe down surfaces with 10% bleach followed by 70% Ethanol (deactivates cytotoxic residues).
-
Static Control: Discharge the anti-static gun inside the weighing chamber to neutralize ions.
2. The "Difference Weighing" Technique (Critical for quantitative recovery)
-
Do not weigh directly into a boat if possible.
-
Step A: Tare the balance with the capped vial of Thiouric Acid-13C3.
-
Step B: Remove the cap and tap the required amount into your receiving volumetric flask.
-
Step C: Re-weigh the vial. The loss in weight is your exact mass (
). -
Why? This prevents residual powder from sticking to a weigh boat, ensuring you don't lose $50 worth of isotope on the plastic.
3. Solubilization
-
Add solvent to the flask until it is 50% full.
-
Swirl gently. Do not sonicate vigorously if using water, as heat can degrade the salt form.
-
Fill to volume.
-
Aliquot immediately: Thiouric acid is unstable in dilute solution over time. Divide into single-use aliquots (e.g., 100 µL) and freeze at -80°C.
Visualization: Safe Handling Workflow
Figure 2: Operational workflow for handling stable isotope standards.
Waste Disposal & Decontamination[8][9]
Do not flush down the drain. Even though it is a metabolite, it is treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated gloves, weigh papers, and pipette tips must go into a Yellow Chemotherapy/Cytotoxic Waste Bin (or equivalent hazardous solid waste container).
-
-
Liquid Waste:
-
Collect in a dedicated carboy labeled "Thiopurine/Cytotoxic Waste."
-
Do not mix with oxidizers (e.g., Bleach) in the waste stream, as this can liberate toxic fumes depending on other co-solvents.
-
-
Spill Cleanup:
-
Powder Spill: Cover with a wet paper towel (to prevent dust) then wipe up. Do not dry sweep.
-
Decontamination: Clean surface with 0.1M NaOH (hydrolyzes thiopurines) followed by water.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link
-
PubChem. (n.d.). 6-Thiouric acid | C5H4N4O2S. National Library of Medicine. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 6-Thiouric acid.[7]Link
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2018). Guideline for Thiopurine Dosing Based on TPMT and NUDT15 Genotypes.[8]Link
Sources
- 1. Monitoring thiopurine metabolites in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopurine metabolites [gloshospitals.nhs.uk]
- 3. fishersci.com [fishersci.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. moravek.com [moravek.com]
- 7. 6-Thiouric Acid | CAS No: 2002-60-0 [aquigenbio.com]
- 8. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
